Furfuryl isovalerate
Description
Structure
3D Structure
Properties
IUPAC Name |
furan-2-ylmethyl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-8(2)6-10(11)13-7-9-4-3-5-12-9/h3-5,8H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGUIBCHHSHJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065579 | |
| Record name | Furfuryl isovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
97.00 to 98.00 °C. @ 11.00 mm Hg | |
| Record name | Furfuryl isovalerate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039874 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | Furfuryl 3-methylbutanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/713/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.014-1.023 | |
| Record name | Furfuryl 3-methylbutanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/713/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13678-60-9 | |
| Record name | Furfuryl isovalerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13678-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furfuryl isovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013678609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3-methyl-, 2-furanylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furfuryl isovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furfuryl isovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURFURYL ISOVALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7HH8621P6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Furfuryl isovalerate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039874 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Natural Occurrence of Furfuryl Isovalerate in Coffee
Preamble: Unraveling a Nuance in the Coffee Aroma Matrix
The aroma of roasted coffee is one of the most complex chemical matrices found in nature, comprising over 1,000 identified volatile compounds.[1][2] These compounds are generated from a finite set of precursors in green coffee beans through a cascade of heat-induced chemical reactions during roasting.[2][3] While major contributors like pyrazines and furans are well-documented, the subtle yet significant impact of minor esters on the overall sensory profile is a subject of ongoing research. This technical guide focuses on one such compound: Furfuryl Isovalerate (also known as furfuryl 3-methylbutanoate).
This document provides an in-depth exploration of the natural occurrence of this compound in coffee. We will dissect its formation pathway from known precursors, detail the analytical methodologies required for its confident identification, and discuss the factors influencing its presence. The guide is structured to provide not just procedural steps but the underlying scientific rationale, ensuring a robust and validated understanding for research professionals.
Section 1: The Genesis of this compound During Coffee Roasting
This compound is not a native compound of the green coffee bean. Instead, it is an artifact of the roasting process, an ester born from the union of an alcohol and a carboxylic acid under pyrolytic conditions. Its formation is a compelling example of how disparate chemical precursors, originating from different biochemical pathways, are brought together by thermal processing to create novel flavor compounds. The overall pathway can be conceptualized as a three-stage process: the formation of furfuryl alcohol, the presence and availability of isovaleric acid, and their subsequent esterification.
Precursor I: Formation of Furfuryl Alcohol
Furfuryl alcohol is one of the most abundant furan derivatives in roasted coffee.[4][5][6] Its generation is a classic outcome of the Maillard reaction , the non-enzymatic browning reaction between amino acids and reducing sugars that is the cornerstone of coffee aroma development.[2]
-
Mechanism: The pathway begins with the thermal degradation of pentose sugars (such as arabinose, which is abundant in coffee arabinans).
-
Dehydration and Cyclization: Through a series of dehydration and cyclization reactions, these pentoses are converted into furfural.
-
Reduction: Subsequently, furfural can be reduced to furfuryl alcohol within the roasting environment.[7] The concentration of furfuryl alcohol is highly dependent on roasting conditions, typically reaching a maximum concentration in medium roasts before potentially decreasing due to polymerization or other degradation reactions at higher roasting intensities.[4][8]
Precursor II: The Role of Isovaleric Acid (3-Methylbutanoic Acid)
The second precursor, isovaleric acid (systematically named 3-methylbutanoic acid), is a short-chain fatty acid known for its pungent, cheesy, or sweaty aroma in high concentrations. However, at trace levels, it can contribute to fruity and complex notes. Unlike furfuryl alcohol, isovaleric acid and its esters can be present in green coffee beans.[1][9]
-
Origin: Isovaleric acid is often formed from the Strecker degradation of the amino acid L-leucine during post-harvest processing, particularly during fermentation stages.
-
Influence of Processing: The post-harvest method significantly impacts the presence of butanoic compounds. Studies have shown that wet-processed (washed) coffees may have lower levels of butanoic acids compared to natural (dry) processed coffees, where longer fermentation times can lead to higher concentrations.[1] The storage conditions of green coffee can also influence the concentration of 3-methylbutanoic acid and its methyl ester, which contribute to fruity notes.[9][10]
Final Step: Esterification in a Pyrolytic Environment
The culmination of the process is the Fischer esterification of furfuryl alcohol with isovaleric acid. This reaction is facilitated by the specific conditions within the roasting bean:
-
High Temperature: Provides the necessary activation energy for the reaction.
-
Acidic Environment: The natural acidity of the coffee bean acts as a catalyst.
-
Low Water Activity: As roasting progresses, water is driven out of the bean, which shifts the equilibrium of the esterification reaction towards the formation of the ester product, this compound.
The logical relationship for the formation of this compound is illustrated in the following diagram.
Section 2: Analytical Verification and Methodologies
The identification of a trace volatile compound like this compound within the complex coffee matrix requires a highly sensitive and specific analytical approach. The gold-standard technique for this application is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[1][11] This was the methodology used to successfully identify furfuryl 3-methylbutanoate in specialty Arabica coffees.[1]
Self-Validating Experimental Protocol: HS-SPME-GC-MS Analysis
This protocol describes a self-validating system for the identification of this compound. Each step is designed to ensure specificity, sensitivity, and reproducibility.
Objective: To extract, separate, and identify this compound from a roasted coffee matrix.
Materials:
-
Roasted coffee beans (ground to a consistent particle size immediately before analysis)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical balance
-
Thermostatic agitator
Methodology:
-
Sample Preparation (Justification: Standardize matrix for reproducible extraction)
-
Weigh 1.0 g of freshly ground roasted coffee into a 20 mL headspace vial.
-
Causality: Immediate grinding and analysis minimize the loss of volatile compounds. A standardized sample weight ensures comparable results across analyses.
-
-
Internal Standard Spiking (Justification: Enable future quantification)
-
(Optional, for quantification) Spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in coffee, such as 2-methyl-3-heptanone).
-
Causality: An internal standard corrects for variations in extraction efficiency and injection volume, which is critical for accurate quantification.
-
-
Equilibration (Justification: Maximize headspace concentration)
-
Seal the vial and place it in a thermostatic agitator.
-
Incubate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes).
-
Causality: Heating the sample partitions volatile compounds from the solid matrix into the headspace, increasing their concentration and making them available for extraction. Agitation ensures a homogenous headspace.
-
-
HS-SPME Extraction (Justification: Selective and solvent-free concentration)
-
Introduce the SPME fiber into the vial's headspace, exposing it to the volatile compounds.
-
Extract for a defined period (e.g., 30 minutes) at the incubation temperature.
-
Causality: The fiber's coating adsorbs and concentrates the volatile analytes. The choice of DVB/CAR/PDMS fiber provides a broad spectrum of selectivity for compounds of varying polarity and molecular weight, including esters.
-
-
Desorption and GC-MS Analysis (Justification: Separation and Identification)
-
Retract the fiber and immediately insert it into the heated injection port (e.g., 250°C) of the GC-MS.
-
Desorb the analytes from the fiber onto the GC column in splitless mode to maximize sensitivity.
-
Causality: The high temperature of the inlet desorbs the trapped analytes onto the analytical column.
-
GC Separation: Utilize a polar capillary column (e.g., DB-WAX) with a programmed temperature ramp (e.g., start at 40°C, ramp to 240°C). This separates the complex mixture of volatiles based on their boiling points and interactions with the column's stationary phase.
-
MS Detection: As compounds elute from the GC, they are ionized (typically by electron impact at 70 eV) and fragmented. The mass spectrometer separates and detects these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
-
Compound Identification (Justification: Confident structural elucidation)
-
The identification of the peak corresponding to this compound is achieved by a two-factor validation:
-
Retention Index (RI): Compare the retention time of the unknown peak to the retention times of a series of n-alkanes run under the same conditions. The calculated RI should match published values for this compound on a similar column.
-
Mass Spectrum: Compare the acquired mass spectrum of the peak with a reference spectrum from a trusted library (e.g., NIST, Wiley). A high match factor confirms the compound's identity. In the study by Vezzulli et al. (2023), furfuryl-3-methylbutanoate was identified with a Linear Retention Index (LRI) of 1262.[1]
-
-
Section 3: Quantitative Data and Influencing Factors
While the definitive identification of this compound in roasted coffee has been established, comprehensive quantitative data across different coffee varieties and roasting profiles remains an area for future research.[1] However, we can summarize the known information about the compound and its essential precursors.
Table 1: Occurrence of this compound and its Precursors in Coffee
| Compound | Chemical Name | Found in Green Coffee | Found in Roasted Coffee | Key References |
| This compound | Furfuryl 3-methylbutanoate | No | Yes | [1] |
| Furfuryl Alcohol | (Furan-2-yl)methanol | No | Yes (Abundant) | [4][5][6] |
| Isovaleric Acid | 3-Methylbutanoic Acid | Yes | Yes | [1][9] |
The final concentration of this compound is logically dependent on several factors:
-
Coffee Species and Variety: Different varieties possess different concentrations of precursors like amino acids and sugars, which will directly impact the yield of furfuryl alcohol and isovaleric acid.
-
Post-Harvest Processing: As mentioned, methods involving fermentation (natural, honey process) are likely to yield higher concentrations of isovaleric acid compared to washed coffees.[1]
-
Roasting Degree: The kinetics of the formation of both precursors and the final esterification reaction are temperature- and time-dependent. It is plausible that the concentration of this compound follows a parabolic curve, increasing during light-to-medium roasts and potentially decreasing during dark roasts due to thermal degradation.
Conclusion
This guide confirms the natural occurrence of this compound in roasted coffee, grounded in peer-reviewed scientific literature. Its formation is a product of the Maillard and Strecker degradation reactions, which generate its precursors, furfuryl alcohol and isovaleric acid, respectively. The subsequent esterification of these precursors is driven by the high-temperature, low-moisture environment of the coffee roaster.
For researchers, this compound represents an interesting target for further investigation. Future studies should focus on quantifying its concentration across a broader range of coffee origins, processing methods, and roast profiles to correlate its presence with specific sensory attributes. The robust HS-SPME-GC-MS methodology detailed herein provides a reliable framework for such research, enabling a deeper understanding of the subtle chemical nuances that define the complex and cherished aroma of coffee.
References
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Lee, K. J., & Kim, M. R. (2021). Evaluation of 3-Methylbutanoic Acid Methyl Ester as a Factor Influencing Flavor Cleanness in Arabica Specialty Coffee. Foods, 10(11), 2617. [Link]
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FAO AGRIS. (2021). Evaluation of 3-Methylbutanoic Acid Methyl Ester as a Factor Influencing Flavor Cleanness in Arabica Specialty Coffee. [Link]
-
Vezzulli, S., et al. (2023). Volatile Compounds in Green and Roasted Arabica Specialty Coffee: Discrimination of Origins, Post-Harvesting Processes, and Roasting Level. Metabolites, 13(1), 113. [Link]
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Scheidig, C., Czerny, M., & Schieberle, P. (2007). Changes in key odorants of raw coffee beans during storage under defined conditions. Journal of agricultural and food chemistry, 55(15), 6143-6149. [Link]
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ResearchGate. (2021). Evaluation of 3-Methylbutanoic Acid Methyl Ester as a Factor Influencing Flavor Cleanness in Arabica Specialty Coffee. [Link]
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Pham, M. C., Dinh, N. Y., & Le, P. H. (2023). Coffee volatile compounds. International Journal of Food Science and Nutrition, 8(4), 1-8. [Link]
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Pham, M. C., Dinh, N. Y., & Le, P. H. (2022). Analysis methods of coffee volatile compounds. International Journal of Food Science and Nutrition, 7(4), 1-7. [Link]
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ResearchGate. (2007). Changes in Key Odorants of Raw Coffee Beans during Storage under Defined Conditions. [Link]
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Marek, G., Dobrzański, B., & Oniszczuk, T. (2022). Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity. Molecules, 27(19), 6692. [Link]
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Moon, J. K., & Shibamoto, T. (2009). Role of roasting conditions in the profile of volatile flavor chemicals formed from coffee beans. Journal of agricultural and food chemistry, 57(13), 5823-5831. [Link]
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ResearchGate. (2018). Parameters affecting the exposure to furfuryl alcohol from coffee. [Link]
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Lee, S., et al. (2021). Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods. Foods, 10(6), 1345. [Link]
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Perez-Martinez, M., et al. (2015). Characterization of the polymerization of furfuryl alcohol during roasting of coffee. Journal of agricultural and food chemistry, 63(36), 8036-8043. [Link]
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Lantz, I., et al. (2018). Parameters affecting the exposure to furfuryl alcohol from coffee. Food and chemical toxicology, 120, 586-594. [Link]
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Brexendorf, A., & Schieberle, P. (2021). Furfuryl alcohol is a precursor for furfurylthiol in coffee. Journal of agricultural and food chemistry, 69(5), 1639-1645. [Link]
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Ghorbani, M., et al. (2015). Furanic compounds and furfural in different coffee products by headspace liquid-phase micro-extraction followed by gas chromatography-mass spectrometry: survey and effect of brewing procedures. Food additives & contaminants. Part B, Surveillance, 8(1), 73-80. [Link]
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Wang, L., et al. (2019). [Determination of three furfural compounds in coffee and coffee products by gas chromatography-tandem mass spectrometry with internal standard isotope]. Wei sheng yan jiu = Journal of hygiene research, 48(4), 667-672. [Link]
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Kim, Y., et al. (2023). Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. Food Science and Biotechnology, 32(1), 75-87. [Link]
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ResearchGate. (2023). Occurrence of Furfural and Its Derivatives in Coffee Products in China and Estimation of Dietary Intake. [Link]
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Ribeiro, J. S., et al. (2021). Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee. Molecules, 26(12), 3521. [Link]
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ResearchGate. (2023). Occurrence of Furfural and Its Derivatives in Coffee Products in China and Estimation of Dietary Intake. [Link]
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ResearchGate. (2015). Characterization of the polymerization of furfuryl alcohol during roasting of coffee. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Data Interpretation of Furfuryl Isovalerate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Furfuryl isovalerate (C₁₀H₁₄O₃) is an ester recognized for its fruity, berry-like aroma, finding applications in the flavor and fragrance industries.[1][2] For professionals in drug development, fine chemical synthesis, and quality control, unambiguous structural confirmation is paramount. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of molecular characterization. This guide provides an in-depth interpretation of the spectroscopic data for this compound, moving beyond a simple recitation of values to explain the causal relationships between molecular structure and spectral output. Our approach is grounded in the principle that each protocol and interpretation should form a self-validating system, ensuring scientific integrity and trustworthiness in your analytical workflows.
Molecular Structure and Spectroscopic Correlation
To effectively interpret spectroscopic data, one must first understand the molecule's architecture. This compound is composed of a furan ring attached via a methylene bridge to the ester oxygen, with an isovalerate (3-methylbutanoate) group forming the acyl portion. Each unique electronic environment within this structure gives rise to a distinct and predictable signal in its respective spectrum.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
Expertise & Experience: IR spectroscopy is the initial, rapid method for confirming the presence of key functional groups. For an ester like this compound, the most telling signals are the carbonyl (C=O) stretch and the two carbon-oxygen (C-O) single bond stretches. The combination of these three intense peaks provides a definitive fingerprint for the ester functionality, a concept sometimes referred to as the "Rule of Three".[3][4]
Experimental Protocol: Acquiring the IR Spectrum (Neat Liquid)
-
Background Spectrum: Ensure the FTIR spectrometer's sample compartment is empty and clean. Acquire a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Preparation: Place a single drop of pure this compound onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Film Formation: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.[3]
-
Data Acquisition: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.[3]
Caption: Conceptual mapping of protons to their ¹H NMR signals.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound, the fragmentation is dictated by the stability of the resulting carbocations, with the aromatic furfuryl cation being a particularly stable and thus favorable fragment.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., HP-5MS), which separates the analyte from any impurities based on boiling point and polarity. [5][6]4. Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. [6]5. Detection: The resulting positively charged ions are separated by their mass-to-charge ratio (m/z) and detected.
Interpretation of the this compound Mass Spectrum
The molecular formula C₁₀H₁₄O₃ gives a monoisotopic mass of 182.09 g/mol . [7]
| m/z | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 182 | [C₁₀H₁₄O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 81 | [C₅H₅O]⁺ | Furfuryl cation (Base Peak) |
| 85 | [C₅H₉O]⁺ | Isovaleryl cation |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Causality Behind the Fragmentation:
The most crucial step in the fragmentation of furfuryl esters is the cleavage of the C-O bond between the methylene bridge and the ester oxygen. This is energetically favorable because it produces the highly stable, resonance-stabilized furfuryl cation.
Caption: Primary fragmentation pathways of this compound in EI-MS.
-
Formation of the Base Peak (m/z 81): The molecular ion undergoes cleavage of the ester's acyl-oxygen bond. This generates the furfuryl cation ([C₅H₅O]⁺). Due to its aromaticity and resonance stabilization, this cation is extremely stable, making it the most abundant ion observed in the spectrum (the base peak). This is a hallmark fragmentation for furfuryl derivatives.
-
Isovalerate Fragments: Cleavage can also occur on the other side of the ester linkage, though less favorably, yielding an isovaleryl cation ([CH₃)₂CHCH₂CO]⁺) at m/z 85. [8]This ion can subsequently lose a molecule of carbon monoxide (CO) to form the isobutyl cation at m/z 57. [9]Further fragmentation of the side chain can produce the isopropyl cation at m/z 43. [10]
Integrated Analysis: A Self-Validating Conclusion
No single technique provides the complete picture. The power of spectroscopic analysis lies in the synergy of these methods.
Caption: Integrated workflow for structural elucidation.
-
IR first confirms the presence of an ester functional group and a furan ring.
-
NMR then provides the exact connectivity, mapping out the carbon-hydrogen framework, confirming the 2-substituted furan and the isovalerate structure.
-
MS validates the molecular weight (182 amu) and confirms the presence of the distinct furfuryl (m/z 81) and isovalerate (m/z 85, 57) moieties through fragmentation.
Together, these three datasets provide a rigorous, self-validating confirmation of the structure of this compound, leaving no ambiguity for the research, development, or quality control professional.
References
-
IR Spectroscopy Tutorial: Esters. UCLA Chemistry. Available at: [Link]
-
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An In-depth Technical Guide to the Synthesis of Furfuryl Isovalerate from Furfuryl Alcohol
This guide provides a comprehensive overview of the primary synthesis pathways for furfuryl isovalerate, a valuable aroma compound, from its precursor, furfuryl alcohol. Tailored for researchers, scientists, and professionals in the fields of flavor and fragrance, and drug development, this document delves into the core chemical principles, detailed experimental protocols, and comparative analysis of different synthetic strategies. Our focus is on elucidating the causality behind experimental choices to ensure both scientific integrity and practical applicability.
Introduction: The Significance of this compound
This compound, also known as furan-2-ylmethyl 3-methylbutanoate, is an organic ester characterized by its pleasant fruity, berry, and grape-like aroma.[1] This aromatic profile makes it a sought-after ingredient in the food, beverage, and cosmetic industries. This compound is a hydrophobic molecule with limited solubility in water.[1]
The synthesis of this compound primarily involves the esterification of furfuryl alcohol with isovaleric acid or its derivatives. Furfuryl alcohol, a bio-based chemical derived from the hydrogenation of furfural, serves as a versatile and sustainable starting material.[2][3][4] The choice of synthetic route significantly impacts the reaction's efficiency, yield, and environmental footprint. This guide will explore the two predominant pathways: enzymatic catalysis and conventional chemical catalysis.
Part 1: Enzymatic Synthesis - A Green Chemistry Approach
Enzymatic synthesis, particularly employing lipases, has emerged as a highly attractive method for ester production due to its mild reaction conditions, high selectivity, and environmental compatibility.[5] Lipases are hydrolases that can catalyze esterification reactions in non-aqueous media, offering a green alternative to traditional chemical catalysts.
Core Principle: Lipase-Catalyzed Esterification
The enzymatic synthesis of this compound from furfuryl alcohol and isovaleric acid follows a Ping-Pong Bi-Bi mechanism. The reaction is initiated by the acylation of the lipase's active site (typically a serine residue) by isovaleric acid, forming an acyl-enzyme intermediate and releasing a molecule of water. Subsequently, furfuryl alcohol binds to the acyl-enzyme complex, leading to the formation of this compound and regeneration of the free enzyme.
Caption: Lipase-catalyzed synthesis of this compound.
Experimental Protocol: Lipase-Catalyzed Synthesis
This protocol is a generalized procedure based on established methods for lipase-catalyzed esterification.[5][6][7]
Materials:
-
Furfuryl alcohol (≥98%)
-
Isovaleric acid (≥99%)
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Organic solvent (e.g., n-heptane, toluene, or solvent-free system)
-
Molecular sieves (3Å or 4Å, activated)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Reaction vessel (round-bottom flask)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reactant Preparation: In a round-bottom flask, combine furfuryl alcohol and isovaleric acid. A typical molar ratio is 1:1 to 1:1.5 (alcohol to acid). For a solvent-based system, add the chosen organic solvent.
-
Water Removal: Add activated molecular sieves (10-20% w/w of reactants) to the mixture to remove the water produced during the reaction, thereby shifting the equilibrium towards ester formation.
-
Enzyme Addition: Introduce the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-15% (w/w) of the total reactant weight.
-
Reaction Conditions: The reaction is typically conducted at a temperature range of 40-60°C with continuous stirring for 6-48 hours. The optimal temperature and time depend on the specific lipase and substrates used.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing the concentration of the reactants and product by gas chromatography (GC).
-
Enzyme Recovery: Upon completion, the immobilized enzyme can be easily recovered by filtration for potential reuse.
-
Product Purification: The reaction mixture is washed with a 5% sodium bicarbonate solution to remove any unreacted isovaleric acid, followed by a water wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further Purification (Optional): If a higher purity is required, the crude product can be purified by vacuum distillation.
Data Presentation: Optimization of Enzymatic Synthesis
The efficiency of lipase-catalyzed synthesis is influenced by several parameters. The following table summarizes typical ranges for these parameters based on studies of similar ester syntheses.[6][8]
| Parameter | Typical Range | Rationale |
| Temperature (°C) | 40 - 60 | Balances reaction rate and enzyme stability. Higher temperatures can denature the lipase. |
| Molar Ratio (Alcohol:Acid) | 1:1 to 1:1.5 | An excess of the acid can shift the equilibrium towards the product side. |
| Enzyme Loading (% w/w) | 5 - 15 | Higher loading increases the reaction rate but also the cost. |
| Solvent | Heptane, Toluene, Solvent-free | Non-polar solvents are generally preferred. Solvent-free systems offer a greener process. |
Part 2: Chemical Synthesis - The Conventional Pathway
Conventional chemical synthesis of this compound typically involves direct esterification of furfuryl alcohol and isovaleric acid using a strong acid catalyst or transesterification with an isovalerate ester.
Core Principle: Acid-Catalyzed Esterification (Fischer Esterification)
This method involves the reaction of furfuryl alcohol with isovaleric acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mechanism involves the protonation of the carbonyl oxygen of isovaleric acid, which increases its electrophilicity. Furfuryl alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.
A significant challenge in the acid-catalyzed synthesis involving furfuryl alcohol is its propensity to undergo acid-catalyzed polymerization.[9] This side reaction can significantly reduce the yield of the desired ester.
Caption: Mechanism of Fischer-Speier esterification.
Experimental Protocol: Acid-Catalyzed Esterification
Materials:
-
Furfuryl alcohol (≥98%)
-
Isovaleric acid (≥99%)
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
Solvent (e.g., toluene, to facilitate azeotropic removal of water)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (5% w/v)
-
Brine solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Reaction vessel (round-bottom flask)
Procedure:
-
Setup: Assemble a Dean-Stark apparatus with a reflux condenser and a round-bottom flask.
-
Reactant Charging: To the flask, add furfuryl alcohol, isovaleric acid (typically a slight excess), and the solvent (toluene).
-
Catalyst Addition: Carefully add the acid catalyst (a catalytic amount, e.g., 1-2 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by washing the organic layer with a 5% sodium bicarbonate solution, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.
Comparative Analysis of Synthesis Pathways
| Feature | Enzymatic Synthesis | Chemical Synthesis (Acid-Catalyzed) |
| Catalyst | Lipase (e.g., Novozym 435) | Strong acids (e.g., H₂SO₄, p-TsOH) |
| Reaction Conditions | Mild (40-60°C, atmospheric pressure) | Harsh (high temperature, reflux) |
| Selectivity | High (avoids polymerization of furfuryl alcohol) | Lower (risk of furfuryl alcohol polymerization) |
| Environmental Impact | Green, biodegradable catalyst | Corrosive and hazardous catalyst, waste generation |
| Catalyst Recovery | Simple filtration and reuse | Neutralization and difficult recovery |
| Reaction Time | Generally longer (hours to days) | Generally shorter (hours) |
| Yield | Often high due to high selectivity | Can be variable due to side reactions |
Conclusion
The synthesis of this compound from furfuryl alcohol can be effectively achieved through both enzymatic and conventional chemical pathways. The choice of method depends on the specific requirements of the application, considering factors such as desired purity, yield, cost, and environmental impact.
Enzymatic synthesis, with its mild conditions and high selectivity, represents a more sustainable and often higher-yielding approach, particularly for avoiding the acid-catalyzed polymerization of furfuryl alcohol. While traditional acid-catalyzed esterification is a well-established method, careful control of reaction conditions is crucial to minimize side reactions and maximize the yield of the desired fruity ester. For applications in the food and fragrance industries where purity and "natural" labeling are paramount, enzymatic synthesis is increasingly becoming the method of choice.
References
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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Martins, A., et al. (2020). Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. MDPI. Retrieved from [Link]
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Zhang, Y., et al. (2022). Facile Synthesis of Formaldehyde-Free Bio-Based Thermoset Resins for Fabrication of Highly Efficient Foams. MDPI. Retrieved from [Link]
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Wang, C., et al. (2015). Solid acid-catalyzed conversion of furfuryl alcohol to alkyl tetrahydrofurfuryl ether. ResearchGate. Retrieved from [Link]
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De Vrieze, M., et al. (2015). Lipase-Catalyzed Solvent-Free Esterification of Furan Containing Components. ResearchGate. Retrieved from [Link]
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Mukherjee, S., & Ghosh, M. (2017). Synthesis and Application of Sustainable Furfuryl Alcohol-based Plasticizer. ResearchGate. Retrieved from [Link]
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Liu, X., et al. (2023). Efficient Synthesis of Tetrasubstituted Furans via Lipase-Catalyzed One-Pot Sequential Multicomponent Reaction. MDPI. Retrieved from [Link]
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Zhang, Z., et al. (2014). Catalyst recycling in the esterification of isovaleric acid with isoamyl alcohol. Reaction conditions. ResearchGate. Retrieved from [Link]
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Zhang, Z., et al. (2023). Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes: Reaction Routes, Catalysts, and Perspectives. MDPI. Retrieved from [Link]
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Ríos-Lombardía, N., et al. (2023). Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine. PMC - NIH. Retrieved from [Link]
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An In-depth Technical Guide to the Physical and Chemical Characteristics of Furfuryl Isovalerate
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of furfuryl isovalerate (CAS No. 13678-60-9), a furan-containing ester recognized for its distinct fruity aroma. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, analytical science, and drug development who require a detailed understanding of this compound. The guide covers its fundamental physicochemical properties, spectroscopic profile, synthesis methodologies, and analytical procedures for its characterization. The information presented herein is supported by established scientific literature and databases to ensure technical accuracy and reliability.
Introduction
This compound, also known as furan-2-ylmethyl 3-methylbutanoate, is an organic ester that belongs to the furan family of compounds.[1][2] Its chemical structure, consisting of a furan ring attached to an isovalerate group via a methylene bridge, is responsible for its characteristic fruity, berry, and grape-like aroma. This has led to its application as a flavoring agent in the food and beverage industry.[3] A thorough understanding of its physical and chemical properties is paramount for its effective application, quality control, and for exploring its potential in other scientific domains. This guide aims to consolidate and present this critical information in a structured and accessible format.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various matrices and for designing appropriate handling, storage, and analytical protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₃ | [3][4] |
| Molecular Weight | 182.22 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Fruity, berry, grape, plum, ripe | [4] |
| Boiling Point | 97-98 °C at 11 mmHg | [3][4] |
| Density | 1.018 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.456 | [3] |
| Solubility | Insoluble in water; soluble in oils and ethanol. | [4] |
| Flash Point | 96 °C | [3] |
| logP (o/w) | 2.50 | [4] |
Table 1: Physical and Chemical Properties of this compound
Synthesis of this compound
This compound is typically synthesized through the esterification of furfuryl alcohol with isovaleric acid or its derivatives. The most common laboratory-scale synthesis is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between the alcohol and the carboxylic acid.[2][5]
Fischer-Speier Esterification: A Step-by-Step Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound. The causality behind the choice of reagents and conditions is to drive the equilibrium towards the formation of the ester by removing the water byproduct.
Materials:
-
Furfuryl alcohol (1.0 eq)
-
Isovaleric acid (1.2 eq)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound via Fischer esterification.
Procedure:
-
Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine furfuryl alcohol, isovaleric acid, and toluene. The use of a slight excess of the carboxylic acid helps to shift the equilibrium towards the product side. Toluene serves as an azeotropic solvent to facilitate the removal of water.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]
-
Reflux and Water Removal: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, effectively driving the reaction to completion according to Le Chatelier's principle.[5]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. The organic layer containing the this compound is separated. The aqueous layer is discarded.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate to remove any residual water. Filter the mixture to remove the drying agent.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain a high-purity sample.
Spectroscopic Characterization
The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. The retention time in the gas chromatogram provides information on its volatility, while the mass spectrum reveals its molecular weight and fragmentation pattern, which is unique to its structure.
Typical GC-MS Parameters:
-
Column: HP-5MS (or equivalent non-polar column)
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 182. Key fragment ions would likely arise from the cleavage of the ester bond and rearrangements of the furan ring. A prominent peak at m/z 81 is characteristic of the furfuryl cation. Other significant fragments would correspond to the loss of the isovalerate side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
δ ~7.4 ppm (m, 1H): H5 proton of the furan ring.
-
δ ~6.3 ppm (m, 1H): H4 proton of the furan ring.
-
δ ~6.2 ppm (m, 1H): H3 proton of the furan ring.
-
δ ~5.1 ppm (s, 2H): Methylene protons (-CH₂-) connecting the furan ring to the ester oxygen.
-
δ ~2.2 ppm (d, 2H): Methylene protons (-CH₂-) of the isovalerate group.
-
δ ~2.1 ppm (m, 1H): Methine proton (-CH-) of the isovalerate group.
-
δ ~0.9 ppm (d, 6H): Two methyl groups (-CH₃) of the isovalerate group.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
δ ~172 ppm: Carbonyl carbon of the ester.
-
δ ~149 ppm: C2 carbon of the furan ring (attached to the methylene group).
-
δ ~143 ppm: C5 carbon of the furan ring.
-
δ ~110 ppm: C3 and C4 carbons of the furan ring.
-
δ ~58 ppm: Methylene carbon (-CH₂-) connecting the furan ring to the ester oxygen.
-
δ ~43 ppm: Methylene carbon (-CH₂-) of the isovalerate group.
-
δ ~26 ppm: Methine carbon (-CH-) of the isovalerate group.
-
δ ~22 ppm: Methyl carbons (-CH₃) of the isovalerate group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands:
-
~3100 cm⁻¹: C-H stretching of the furan ring.
-
~2960-2870 cm⁻¹: C-H stretching of the alkyl groups.
-
~1735 cm⁻¹: C=O stretching of the ester carbonyl group.
-
~1500, ~1465 cm⁻¹: C=C stretching of the furan ring.
-
~1160 cm⁻¹: C-O stretching of the ester linkage.
Analytical Protocols
The accurate quantification and identification of this compound in various matrices, such as food and beverage products, require robust analytical methods.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds from complex matrices.
HS-SPME Workflow:
Caption: Workflow for the extraction of this compound using HS-SPME.
Procedure:
-
Sample Preparation: A known amount of the sample is placed in a headspace vial. For aqueous samples, the addition of salt (e.g., NaCl) can increase the ionic strength and promote the partitioning of the analyte into the headspace.
-
Equilibration: The vial is sealed and heated to a specific temperature while being agitated to facilitate the release of volatile compounds into the headspace and to reach equilibrium.
-
Extraction: An SPME fiber (e.g., PDMS/DVB) is exposed to the headspace for a defined period to adsorb the analytes.
-
Desorption and Analysis: The fiber is then retracted and introduced into the hot inlet of a GC-MS system, where the adsorbed analytes are thermally desorbed and analyzed.
This self-validating system ensures that the extraction is reproducible and that the subsequent analysis is accurate. The choice of fiber coating, extraction time, and temperature should be optimized for the specific matrix being analyzed.
Chemical Reactivity and Stability
This compound is a relatively stable compound under normal conditions. However, as an ester, it is susceptible to hydrolysis back to furfuryl alcohol and isovaleric acid in the presence of strong acids or bases and water. The furan ring can also undergo reactions such as electrophilic substitution, though it is generally less reactive than pyrrole and thiophene. Under harsh conditions, such as high temperatures or in the presence of strong oxidizing agents, the furan ring can be prone to degradation.
Conclusion
This technical guide has provided a detailed examination of the physical and chemical characteristics of this compound. The compilation of its physicochemical properties, spectroscopic data, synthesis protocols, and analytical methodologies serves as a valuable resource for scientists and researchers. The provided step-by-step protocols and workflow diagrams offer practical guidance for the synthesis and analysis of this important flavor compound. A comprehensive understanding of these characteristics is essential for ensuring its quality, and for exploring its potential applications in various scientific and industrial fields.
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Furfuryl Isovalerate (CAS 13678-60-9): A Technical Guide to Research Applications
Abstract
Furfuryl isovalerate, a furan-containing ester primarily recognized for its fruity aroma and flavor profile, presents a compelling subject for expanded research beyond its current applications in the food and fragrance industries. This technical guide provides an in-depth analysis of this compound, consolidating its known chemical and physical properties with a forward-looking exploration of its potential in advanced research fields. We will delve into sustainable synthesis methodologies, hypothesize its potential biological and agricultural activities based on the well-documented bioactivities of the furan scaffold, and explore its utility as a versatile synthon in organic chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical architecture of this compound for novel applications.
Introduction: Beyond the Flavor Profile
This compound (furan-2-ylmethyl 3-methylbutanoate) is a fatty acid ester characterized by a furan ring linked to an isovalerate group.[1] While commercially available and primarily utilized as a flavoring agent, its structural components—the furan ring and the isovalerate moiety—are independently associated with a range of biological and chemical activities.[2][3] The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[2] This guide posits that the convergence of these two functionalities in a single, bio-based molecule makes this compound a promising candidate for investigation in pharmaceuticals, agrochemicals, and as a building block in complex organic synthesis.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research.
| Property | Value | Source |
| CAS Number | 13678-60-9 | [1] |
| Molecular Formula | C₁₀H₁₄O₃ | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Fruity, berry, grape, plum | [1] |
| Boiling Point | 97-98 °C @ 11 mmHg | [1] |
| Flash Point | 96.1 °C (205 °F) | [1] |
| Specific Gravity | 1.018 g/mL @ 25 °C | [1] |
| Solubility | Soluble in alcohol; water solubility approx. 197.6 mg/L @ 25 °C | [1] |
| logP (o/w) | ~2.475 (estimated) | [1] |
Synthesis of this compound: A Focus on Green Chemistry
The synthesis of this compound is traditionally achieved through the esterification of furfuryl alcohol with isovaleric acid. Furfuryl alcohol itself is a bio-based platform chemical, typically produced via the hydrogenation of furfural, which is derived from lignocellulosic biomass.[4] This bio-based origin positions this compound as a sustainable chemical entity.
Enzymatic Synthesis: A Sustainable Approach
Lipase-catalyzed esterification represents a green and highly selective alternative to traditional acid-catalyzed methods. Lipases, such as the immobilized Candida antarctica lipase B (Novozym 435), are widely used for their efficacy in non-aqueous media and their ability to be recycled.[5][6] The enzymatic synthesis of furfuryl esters has been demonstrated to be a viable and efficient process.[7]
Caption: Enzymatic synthesis of this compound.
Experimental Protocol: Lipase-Catalyzed Esterification
This protocol is a generalized procedure based on the successful enzymatic synthesis of similar furfuryl esters.[7][8] Optimization of parameters such as temperature, molar ratio, and enzyme loading is recommended for maximizing yield.
-
Reactant Preparation: Combine furfuryl alcohol and isovaleric acid in a sealed reaction vessel. A molar ratio of 1:1 to 1:2 (alcohol to acid) is a typical starting point.[8]
-
Solvent (Optional): The reaction can be run solvent-free. Alternatively, a non-polar organic solvent such as toluene can be used.[7]
-
Catalyst Addition: Add immobilized lipase (e.g., Novozym 435) to the mixture. A typical catalyst loading is 1-10% (w/w) of the total reactant mass.
-
Reaction Conditions: Heat the mixture to a temperature of 40-60 °C with continuous stirring. The optimal temperature is dependent on the specific lipase used.
-
Water Removal: To drive the equilibrium towards ester formation, water produced during the reaction can be removed by methods such as vacuum evaporation or the addition of molecular sieves.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via Gas Chromatography (GC).
-
Work-up: Once the reaction has reached completion, the immobilized enzyme can be removed by simple filtration and washed for reuse. The product can be purified by vacuum distillation.
Potential Research Applications
The true research potential of this compound lies in the largely unexplored bioactivities and chemical reactivities of the molecule.
As a Precursor for Bioactive Molecules
The furan moiety is a key pharmacophore in a multitude of approved drugs and clinical candidates.[2] Furan derivatives have demonstrated a wide spectrum of biological activities, including:
-
Antimicrobial: Furan-containing compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[3] The precursors to this compound, furfural and furfuryl alcohol, have themselves been shown to inhibit the proliferation of Salmonella and Bacillus subtilis.[3]
-
Anti-inflammatory: Certain furan derivatives exhibit anti-inflammatory properties.
-
Anticancer: The furan ring is present in several anticancer agents, where it can contribute to the molecule's ability to induce apoptosis or inhibit key enzymes in cancer cells.
Research Directive: this compound can serve as a starting material for the synthesis of novel furan derivatives. The ester linkage can be hydrolyzed to reveal the furfuryl alcohol, which can then be further functionalized. Alternatively, the furan ring itself can be modified. Screening of this compound and its derivatives for antimicrobial, anti-inflammatory, and cytotoxic activities is a promising area of investigation.
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An In-Depth Technical Guide to the Organoleptic Properties of Furfuryl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the organoleptic properties of furfuryl isovalerate, also known as furan-2-ylmethyl 3-methylbutanoate. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the flavor, fragrance, and pharmaceutical industries who require a deep understanding of this compound's sensory characteristics, synthesis, analysis, and stability.
Introduction to this compound: A Molecule of Complex Fruity Character
This compound (CAS No. 13678-60-9) is an ester that possesses a unique and complex aroma and flavor profile.[1] It belongs to the family of furan derivatives, which are often associated with the thermal processing of food through Maillard reactions and caramelization.[2] The combination of the furan ring from furfuryl alcohol and the cheesy, fruity notes of isovaleric acid results in a distinct sensory experience. This guide will delve into the specific attributes that make this compound a valuable component in the creation of sophisticated flavor and fragrance formulations.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application and analysis.
| Property | Value | Reference |
| Chemical Name | furan-2-ylmethyl 3-methylbutanoate | [1] |
| Synonyms | Furfuryl 3-methylbutanoate | [3] |
| CAS Number | 13678-60-9 | [1] |
| FEMA Number | 3283 | [3] |
| JECFA Number | 743 | [3] |
| Molecular Formula | C10H14O3 | [4] |
| Molecular Weight | 182.22 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Specific Gravity | 1.01800 @ 25.00 °C | [1] |
| Flash Point | 205.00 °F (96.11 °C) | [1] |
| Solubility | Insoluble in water; soluble in oils and miscible in ethanol. | [4] |
Organoleptic Profile: A Symphony of Fruity and Complex Notes
The sensory characteristics of this compound are its most defining feature. It is primarily recognized for its multifaceted fruity aroma and flavor.
Aroma Profile
The aroma of this compound is consistently described as fruity, with specific nuances that add to its complexity. Descriptors frequently used include:
Flavor Profile
The taste of this compound mirrors its aromatic qualities, being predominantly fruity.[1] Its application in food is intended to impart these characteristic notes.
Synthesis of this compound: The Art of Esterification
The synthesis of this compound is typically achieved through the esterification of furfuryl alcohol with isovaleric acid. This reaction can be catalyzed by acids or enzymes.
Chemical Synthesis
Acid-catalyzed esterification is a common method for producing furfuryl esters. However, a significant challenge in the synthesis of furfuryl esters is the propensity of furfuryl alcohol to undergo polymerization in the presence of strong acids, leading to the formation of undesirable resins.[6] Milder catalysts and controlled reaction conditions are therefore crucial for achieving high yields and purity.
Illustrative Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Enzymatic Synthesis
Enzymatic synthesis, often employing lipases, offers a more sustainable and selective alternative to chemical methods.[7] This approach typically proceeds under milder conditions, which minimizes the degradation of the sensitive furan ring and reduces the formation of byproducts.[7]
Detailed Protocol for Enzymatic Synthesis (Hypothetical):
-
Reactant Preparation: Equimolar amounts of furfuryl alcohol and isovaleric acid are dissolved in a suitable organic solvent (e.g., hexane, toluene).
-
Enzyme Addition: A commercially available immobilized lipase (e.g., Novozym 435) is added to the reaction mixture. The amount of enzyme is typically 5-10% of the total weight of the reactants.
-
Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 40-60 °C) with constant agitation for a specified period (e.g., 24-48 hours).
-
Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the conversion of reactants to the ester.
-
Enzyme Removal: Upon completion, the immobilized enzyme is removed by filtration and can often be reused.
-
Product Isolation: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation or column chromatography to achieve high purity.
Analytical Methodologies for Quality Control and Characterization
The accurate analysis of this compound is critical for quality control, research, and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is the primary technique for its identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
A validated GC-MS method is essential for the analysis of this compound in various matrices.
Illustrative GC-MS Analysis Workflow:
Caption: Workflow for the GC-MS analysis of this compound.
Detailed Protocol for GC-MS Analysis (Hypothetical):
-
Sample Preparation: For food matrices, a headspace solid-phase microextraction (HS-SPME) method is often employed to extract volatile and semi-volatile compounds like this compound.[8][9]
-
A known amount of the homogenized sample is placed in a headspace vial.
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) is added.
-
The vial is incubated at a specific temperature (e.g., 60°C) for a set time to allow volatiles to partition into the headspace.
-
An SPME fiber (e.g., PDMS/DVB) is exposed to the headspace to adsorb the analytes.
-
-
GC-MS Conditions:
-
Injector: The SPME fiber is desorbed in a hot GC inlet (e.g., 250°C) in splitless mode.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used for separation.[9]
-
Oven Program: A temperature gradient is programmed to achieve optimal separation of the target analyte from other matrix components. For example, starting at 40°C, holding for 2 minutes, then ramping to 250°C at 10°C/minute.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Quantification: A calibration curve is constructed using standards of known concentrations of this compound to quantify the analyte in the sample.
Gas Chromatography-Olfactometry (GC-O)
To specifically identify the aroma-active compounds in a complex mixture, GC-O is an invaluable tool. In this technique, the effluent from the GC column is split between a conventional detector (like a flame ionization detector or mass spectrometer) and a sniffing port where a trained sensory panelist can assess the odor of the eluting compounds. This allows for the direct correlation of a specific aroma with a particular chemical compound.
Stability and Natural Occurrence
The stability of this compound is a critical consideration in its application, as degradation can lead to the loss of desired sensory properties and the formation of off-flavors.
Stability
Furfuryl esters are susceptible to degradation through several pathways:
-
Hydrolysis: As esters, they can be hydrolyzed back to furfuryl alcohol and isovaleric acid, a reaction that can be catalyzed by acids or bases.[10]
-
Thermal Degradation: High temperatures can cause the decomposition of the furan ring.[10] The precursor, furfuryl alcohol, can degrade to furan and 2-methylfuran at elevated temperatures.[10]
-
Oxidation: The furan ring is prone to oxidation, which can be initiated by factors such as oxygen, light, and the presence of metal ions.[10]
To enhance stability in food and beverage applications, strategies such as flavor encapsulation can be employed to protect the compound from heat, oxidation, and pH-induced degradation.[10]
Natural Occurrence
While this compound itself is primarily used as a flavoring substance, its precursor, furfuryl alcohol, is widespread in thermally processed foods. Furfuryl alcohol is formed during the Maillard reaction and is found in products such as coffee, baked goods, and fruit juices.[11][12] The presence of furfuryl alcohol and isovaleric acid (which can be formed through fermentation or lipid oxidation) in the same food matrix could potentially lead to the in-situ formation of this compound, although this has not been extensively documented.
Safety and Regulatory Status
This compound has been evaluated by international regulatory bodies and is considered safe for its intended use as a flavoring agent.
-
JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated furfuryl 3-methylbutanoate and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[3] A group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg of body weight was established for furfural, furfuryl alcohol, and a number of their derivatives, including furfuryl 3-methylbutanoate.[3][13]
-
EFSA: The European Food Safety Authority (EFSA) has also evaluated furfuryl derivatives and concluded that they do not give rise to safety concerns at their estimated levels of dietary intake.[14][15]
Metabolically, furfuryl esters are expected to be hydrolyzed to furfuryl alcohol and the corresponding carboxylic acid.[16] Furfuryl alcohol is then oxidized to furoic acid, which is subsequently conjugated and excreted.[16]
Conclusion
This compound is a valuable flavoring ingredient with a complex and desirable fruity organoleptic profile. A thorough understanding of its sensory characteristics, synthesis, analytical determination, and stability is essential for its effective and safe use in the development of high-quality food, beverage, and other consumer products. This guide has provided a comprehensive technical overview to support researchers and professionals in their work with this intriguing molecule.
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"furfuryl isovalerate flavor profile analysis"
An In-Depth Technical Guide to the Flavor Profile Analysis of Furfuryl Isovalerate
Abstract
This compound, a key component in the palette of flavorists and perfumers, presents a complex and nuanced sensory profile. This technical guide provides a comprehensive analysis of its core characteristics, moving from fundamental physicochemical properties to advanced analytical methodologies required for its complete flavor characterization. We will explore the synergy between instrumental analysis, primarily Gas Chromatography-Olfactometry (GC-O), and human sensory perception, through Quantitative Descriptive Analysis (QDA). This document serves as an essential resource for researchers, quality control specialists, and product development professionals, offering detailed protocols and explaining the causal relationships behind the chosen experimental designs to ensure scientific integrity and reproducible results.
Introduction to this compound
This compound (CAS No. 13678-60-9), also known as furan-2-ylmethyl 3-methylbutanoate, is an ester belonging to the furan derivative family.[1][2][3][4] Furan-based compounds are significant contributors to the flavor of thermally processed foods such as baked goods and roasted coffee.[5] this compound is particularly valued in the flavor and fragrance industry for its potent and multifaceted fruity aroma.[3][6][7] It is synthesized through the esterification of furfuryl alcohol (derived from the reduction of furfural) with isovaleric acid.[8][9][10] Understanding its flavor profile is not merely an academic exercise; it is critical for its effective application in creating compelling and consistent sensory experiences in consumer products.
Physicochemical Properties
A thorough understanding of a flavor compound's physical and chemical properties is the foundation of its analysis. These parameters influence its volatility, solubility, and stability, which in turn affect its release from a product matrix and its perception by the analyst.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O₃ | [1][3][4] |
| Average Molecular Weight | 182.22 g/mol | [1][2][3] |
| CAS Number | 13678-60-9 | [3][4][6] |
| Appearance | Colorless to yellow liquid | |
| Density | ~1.018 g/mL @ 25°C | [3][4] |
| Boiling Point | 97-98 °C @ 11 mmHg | [3] |
| Flash Point | 96.1°C (205°F) | [3][6] |
| Solubility | Soluble in alcohol; sparingly soluble in water. | [3][6] |
The Sensory Universe of this compound
The perceived flavor of a single molecule is rarely one-dimensional. It is a composite of various notes that can be influenced by concentration, the product matrix, and the presence of other volatile compounds.[11]
-
Odor Profile : At full strength, this compound is predominantly characterized by a complex fruity aroma. Trained sensory panelists consistently identify notes of berry, grape, plum, and a general ripe fruit character.[2][6]
-
Flavor Profile : When tasted in a suitable medium (e.g., sugar water or a neutral food base), it imparts a distinct fruity taste that complements its aromatic profile.[6]
The following diagram illustrates the typical synthesis pathway from the precursor, furfural. Quality control at each step is paramount, as residual furfuryl alcohol, for instance, is subject to safety regulations and can impact the final sensory profile.[12][13]
Caption: Synthesis pathway of this compound.
Core Analytical Strategy: A Duality of Machine and Man
To comprehensively map the flavor profile of this compound, a dual approach is non-negotiable. Instrumental analysis provides objective chemical data, while sensory analysis provides the essential human context.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
Expertise & Causality: While Gas Chromatography-Mass Spectrometry (GC-MS) can identify and quantify volatile compounds, it cannot determine which of those compounds are actually responsible for the aroma. GC-Olfactometry (GC-O) bridges this critical gap by using a human assessor as a highly specific and sensitive detector for odor-active compounds.[14][15] This technique is the gold standard for pinpointing the exact chemical drivers of a flavor profile.
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"solubility of furfuryl isovalerate in organic solvents"
An In-depth Technical Guide to the Solubility of Furfuryl Isovalerate in Organic Solvents
Introduction
This compound (CAS No. 13678-60-9), a furan derivative ester, is a molecule of significant interest across various industries, notably in flavor and fragrance chemistry.[1][2] Its characteristic fruity aroma makes it a valuable component in the formulation of food products and perfumes. Beyond these applications, furan-containing compounds are recognized as important scaffolds in medicinal chemistry and drug development, serving as precursors in the synthesis of a wide range of pharmaceutical compounds.[3][4]
The solubility of this compound in organic solvents is a critical physicochemical parameter that governs its application and processing. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility behavior is paramount for tasks such as reaction engineering, purification, formulation development, and the design of extraction and separation processes. In pharmaceutical applications, solvent compatibility is crucial for controlling crystallization, developing stable formulations, and ensuring effective delivery.[5]
This technical guide provides a deep dive into the solubility of this compound. In the absence of extensive published quantitative solubility data for this specific molecule, this document emphasizes the foundational principles of solubility, presents data for analogous compounds, and provides detailed, field-proven methodologies for the experimental determination and prediction of its solubility in various organic solvents.
Physicochemical Profile of this compound
A thorough understanding of a molecule's physicochemical properties is the cornerstone of predicting its solubility. This compound is an ester comprised of a polar furan ring and a more non-polar isovalerate tail. This amphipathic nature dictates its interaction with different solvents.
| Property | Value | Source |
| Molecular Formula | C10H14O3 | [6] |
| Molecular Weight | 182.22 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | ~1.018 g/mL at 25 °C | [6] |
| Boiling Point | 97-98 °C at 11 mmHg | [6] |
| Flash Point | ~96.11 °C | [1] |
| logP (o/w) | 2.475 - 2.6 (estimated) | [1][2] |
| Water Solubility | 197.6 mg/L at 25 °C (estimated) | [1] |
| 0.42 g/L (predicted) | [2] | |
| Qualitative Solubility | Soluble in alcohol, ethers, and esters; Insoluble in water | [6] |
Theoretical Framework for Predicting Solubility
Predicting solubility is a complex task that involves understanding the intermolecular forces between the solute (this compound) and the solvent. The fundamental principle is that "like dissolves like," meaning substances with similar polarities and intermolecular forces are more likely to be miscible.
The Role of Molecular Structure
This compound's structure contains:
-
A polar furan ring: The oxygen atom in the furan ring and the ester group can act as hydrogen bond acceptors.[7][8][9]
-
An ester functional group: This group is polar.
-
A non-polar isovalerate alkyl chain: This part of the molecule will have favorable van der Waals interactions with non-polar solvents.
Therefore, this compound is expected to be most soluble in solvents of intermediate polarity that can accommodate both its polar and non-polar regions. It will likely have limited solubility in highly polar, protic solvents like water (due to its non-polar tail) and in very non-polar solvents like hexane (due to its polar head).
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total Hildebrand solubility parameter (δ) into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar intermolecular forces.
-
δh: Energy from hydrogen bonding.
The principle is that substances with similar HSP values are likely to be miscible.[10] The distance (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.
Advanced Predictive Models: UNIFAC
For more rigorous predictions, particularly in complex mixtures, the Universal Functional Activity Coefficient (UNIFAC) model can be employed. UNIFAC is a group-contribution method that estimates activity coefficients, which are a measure of the deviation from ideal solution behavior.[12][13] By breaking down the molecules into their constituent functional groups, UNIFAC can predict phase equilibria (including liquid-liquid and solid-liquid) in mixtures where experimental data is unavailable.[8][14][15][16]
Comparative Solubility of Furfuryl Esters
While specific data for this compound is scarce, examining the solubility of structurally similar furfuryl esters can provide valuable insights.
| Compound | Molecular Formula | Water Solubility | Comments | Source |
| Furfuryl Alcohol | C5H6O2 | Miscible | Unstable in water. Soluble in common organic solvents, insoluble in petroleum hydrocarbons. | [17][18] |
| Furfuryl Acetate | C7H8O3 | 0.5 - 1.0 g/100 mL at 23 °C | Readily soluble in DMSO. | [19][20] |
| Furfuryl Butyrate | C9H12O3 | 524.5 mg/L at 25 °C (est.) | Soluble in alcohol. | [21] |
| This compound | C10H14O3 | ~198 - 420 mg/L (est.) | Soluble in alcohol, ethers, esters. | [1][2][6] |
As the alkyl chain of the ester gets longer (acetate < butyrate < isovalerate), the water solubility tends to decrease, which is consistent with general principles of ester solubility.[22]
Experimental Determination of Solubility
Given the lack of published quantitative data, experimental determination is crucial. The following section provides a robust, self-validating protocol for determining the solubility of this compound in various organic solvents.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the experimental determination of this compound solubility.
Detailed Protocol for Solubility Determination
This protocol is designed to determine the saturation solubility of this compound, a liquid solute, in a liquid organic solvent.
1. Materials and Equipment:
-
High-purity this compound (>98%)
-
Anhydrous organic solvents of interest (e.g., ethanol, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance (± 0.1 mg)
-
Calibrated positive displacement pipettes or syringes
-
Temperature-controlled shaker or water bath
-
Glass vials with PTFE-lined screw caps
-
Centrifuge (optional)
-
Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV, or a calibrated refractometer)
2. Procedure:
-
Preparation: Ensure all glassware is scrupulously clean and dry to avoid any influence of contaminants on solubility.
-
Solvent Addition: Into a series of tared glass vials, add a precise volume (e.g., 5.00 mL) of the chosen organic solvent.
-
Initial Solute Addition: Add a small, known mass of this compound to each vial. Start with an amount you expect to dissolve completely.
-
Equilibration: Cap the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a set period (e.g., 24 hours) with constant agitation. This ensures the system reaches thermodynamic equilibrium.
-
Visual Observation: After equilibration, visually inspect the vials for a single, clear liquid phase.
-
Iterative Addition: If the solute has completely dissolved, add another known mass of this compound to the vials and repeat the equilibration step. Continue this iterative process until a second phase (undissolved this compound) is observed, indicating that the solution is saturated.
-
Analysis of Saturated Solution:
-
Once saturation is confirmed, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solute to settle. Centrifugation can be used to accelerate this separation.
-
Carefully extract a known volume of the clear, saturated supernatant.
-
Determine the concentration of this compound in the supernatant using a pre-calibrated analytical method (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID).
-
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the quantified concentration.
3. Self-Validation and Trustworthiness:
-
Reproducibility: Perform each measurement in triplicate to ensure the results are reproducible and to calculate standard deviations.
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, take measurements at different time points (e.g., 24, 48, and 72 hours). The solubility value should remain constant once equilibrium is achieved.
-
Purity Analysis: The purity of both the solute and solvent should be confirmed prior to the experiment, as impurities can significantly affect solubility.
Logical Diagram for Solvent Selection in Drug Development
Caption: A logical diagram illustrating the process of solvent selection for a furan-based active pharmaceutical ingredient (API) based on solubility data.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table for Experimental Solubility Data of this compound at 25 °C
| Solvent | Solvent Class | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Hexane | Non-polar Aliphatic | 0.1 | [Experimental Data] | [Experimental Data] | Miscible/Immiscible |
| Toluene | Non-polar Aromatic | 2.4 | [Experimental Data] | [Experimental Data] | Miscible/Immiscible |
| Diethyl Ether | Polar Aprotic | 2.8 | [Experimental Data] | [Experimental Data] | Miscible/Immiscible |
| Ethyl Acetate | Polar Aprotic | 4.4 | [Experimental Data] | [Experimental Data] | Miscible/Immiscible |
| Acetone | Polar Aprotic | 5.1 | [Experimental Data] | [Experimental Data] | Miscible/Immiscible |
| Ethanol | Polar Protic | 5.2 | [Experimental Data] | [Experimental Data] | Miscible/Immiscible |
| Methanol | Polar Protic | 6.6 | [Experimental Data] | [Experimental Data] | Miscible/Immiscible |
Interpretation of Results: The experimentally determined solubility should be correlated with the theoretical principles discussed earlier. For instance, one would expect higher solubility in solvents like ethyl acetate and acetone, which have intermediate polarity and can accommodate both the ester and furan functionalities as well as the alkyl chain. The solubility in ethanol and methanol will depend on the balance between favorable hydrogen bonding with the ester's oxygen atoms and the unfavorable interaction with the non-polar parts of the molecule.
Conclusion
While a comprehensive public dataset on the quantitative solubility of this compound in organic solvents is not currently available, this guide provides the necessary framework for any researcher or drug development professional to address this knowledge gap. By understanding the molecule's physicochemical properties, applying theoretical predictive models like Hansen Solubility Parameters, and implementing the robust experimental protocol detailed herein, one can generate reliable and reproducible solubility data. This information is indispensable for the effective design of chemical processes, the development of stable pharmaceutical formulations, and the overall advancement of scientific research involving this versatile furan ester.
References
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link][1]
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Wikipedia. (2023). Furfuryl alcohol. Retrieved from [Link][17]
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The Good Scents Company. (n.d.). furfuryl butyrate. Retrieved from [Link][21]
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FooDB. (2019). Showing Compound this compound (FDB019533). Retrieved from [Link][2]
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Chemistry LibreTexts. (2021). 15.7: Physical Properties of Esters. Retrieved from [Link]
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]
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Biosystems Engineers. (n.d.). Synthesis of Common Drug Intermediaries from Furfural. Retrieved from [Link][4]
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eCampusOntario Pressbooks. (n.d.). 25.5 Esters – Structure, Properties and Naming. Retrieved from [Link]
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Nagwa. (n.d.). Lesson Explainer: Properties of Esters. Retrieved from [Link][22]
-
ResearchGate. (2021). An overview of the applications of furfural and its derivatives. Retrieved from [Link]
-
ChemBK. (2024). FURFURYL 3-METHYLBUTANOATE. Retrieved from [Link][6]
-
Stenutz. (n.d.). Hansen solubility parameters. Retrieved from [Link][10]
-
Acrylamide and Polyacrylamide. (2023). Applications, properties, solubility and emergency methods of furfuryl alcohol. Retrieved from [Link][18]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link][23]
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"thermodynamic properties of furfuryl isovalerate"
An In-Depth Technical Guide to the Thermodynamic Properties of Furfuryl Isovalerate
Abstract
This compound (CAS No: 13678-60-9) is a fatty acid ester recognized for its characteristic fruity aroma, finding application in the flavor and fragrance industries[1][2]. A comprehensive understanding of its thermodynamic properties is paramount for professionals in research, development, and manufacturing, as these properties govern the compound's behavior during purification, formulation, storage, and application. This guide provides a detailed examination of the key thermodynamic and physical properties of this compound, synthesizes available data, and outlines authoritative experimental protocols for their determination. By explaining the causality behind experimental choices, this document serves as a practical resource for scientists and drug development professionals seeking to characterize this and similar ester compounds.
Molecular Identity and Physicochemical Characteristics
This compound, systematically named furan-2-ylmethyl 3-methylbutanoate, is an organic compound formed from the esterification of furfuryl alcohol and isovaleric acid[3]. Its molecular structure, featuring a furan ring and a branched ester chain, dictates its physical and chemical behavior.
The fundamental physicochemical properties of this compound are summarized below. This data provides the necessary foundation for understanding its thermodynamic behavior in various systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₃ | [3][4] |
| Molecular Weight | 182.22 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Density | 1.018 g/mL at 25 °C | [1][4] |
| Boiling Point | 97-98 °C at 11 mmHg | [1][3][4] |
| Flash Point | 96.1 °C (205 °F) TCC | [1][3] |
| Water Solubility | 197.6 mg/L at 25 °C (estimated) | [1][4] |
| logP (o/w) | ~2.5 - 2.85 (estimated) | [3][5] |
| Refractive Index | n20/D 1.456 - 1.464 | [3][4] |
Core Thermodynamic Properties
Thermodynamic data is critical for process design, safety analysis, and predicting the environmental fate of a chemical. While comprehensive experimental data for this compound is not abundant in the literature, we can consolidate known values and outline robust methodologies for their empirical determination.
Vapor Pressure and Enthalpy of Vaporization
Vapor pressure is a crucial parameter for distillation, evaporation rate calculations, and safety assessments related to flammability. The enthalpy of vaporization (ΔHvap) defines the energy required to transition the substance from a liquid to a gas phase and is fundamental to understanding volatility.
-
Vapor Pressure : A single-point experimental value of 0.0934 mmHg at 25°C has been reported[1][3][4]. For process modeling, determining the temperature dependence of vapor pressure is essential. This is typically achieved by measuring vapor pressure at several temperatures and fitting the data to an equation, such as the Antoine equation.
Phase Transition Analysis: Melting Point and Enthalpy of Fusion
Phase transition data defines the solid-liquid equilibrium of a compound.
-
Melting Point : An estimated melting point of 15.94 °C is available, suggesting this compound is a liquid under standard ambient conditions[5].
-
Enthalpy of Fusion (ΔHfus) : This property, representing the energy required for melting, is a key characteristic for materials being considered as phase change materials (PCM) for thermal energy storage[7].
Experimental Determination via Differential Scanning Calorimetry (DSC): DSC is the primary technique for accurately determining melting points and enthalpies of fusion. The sample is subjected to a controlled temperature program, and the heat flow required to maintain its temperature equal to a reference is measured. A melting event appears as an endothermic peak on the DSC thermogram. The peak onset temperature corresponds to the melting point, and the integrated area of the peak yields the enthalpy of fusion (ΔHfus)[7][8]. This technique is invaluable for assessing the purity and thermal behavior of crystalline or semi-crystalline materials.
Heat Capacity (Cp)
Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is a fundamental property used in nearly all heat transfer calculations and thermodynamic modeling. For liquids, the constant pressure heat capacity (Cp) is most relevant. While no specific experimental data for this compound's heat capacity is published, DSC can be employed for its determination. By comparing the heat flow signal of the sample to that of a known standard (typically sapphire) under identical conditions, the heat capacity of the sample can be calculated across a range of temperatures[8].
Thermal Stability and Decomposition
Understanding a compound's thermal stability is critical for defining safe handling, storage, and processing temperatures.
Experimental Determination via Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis reveals the onset temperature of decomposition, the rate of mass loss, and the composition of residual material[9]. For a substance like this compound, a TGA experiment would typically show a single-step weight loss corresponding to its volatilization and/or decomposition at elevated temperatures. The resulting thermogram provides clear data on the upper-temperature limit of its thermal stability[10].
Standardized Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential. The following sections detail the methodologies for DSC and TGA analysis, framed for a liquid ester like this compound.
Protocol: Determination of Phase Transitions by DSC
This protocol outlines the steps for measuring the melting point and enthalpy of fusion.
-
Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) to ensure accuracy.
-
Sample Preparation : Hermetically seal 5-10 mg of this compound in an aluminum DSC pan. An empty, sealed pan is used as a reference. The use of hermetic pans is crucial to prevent mass loss due to volatilization during the experiment[11].
-
Thermal Program :
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., -20 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 50 °C).
-
Hold isothermally for 2-5 minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min) to observe crystallization.
-
Perform a second heating scan under the same conditions to analyze the thermal history-independent properties.
-
-
Data Analysis : Analyze the second heating scan. The onset of the endothermic peak is taken as the melting temperature (Tm). The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus) in J/g.
Caption: Workflow for DSC analysis of this compound.
Protocol: Determination of Thermal Stability by TGA
This protocol details the procedure for assessing the decomposition temperature.
-
Instrument Calibration : Calibrate the TGA for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation : Place 10-15 mg of this compound into a ceramic or platinum TGA pan.
-
Experimental Conditions :
-
Place the sample in the TGA furnace.
-
Purge the system with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Equilibrate at ambient temperature.
-
-
Thermal Program : Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a linear heating rate (e.g., 10 °C/min or 20 °C/min).
-
Data Analysis :
-
Plot the sample mass (%) as a function of temperature.
-
Determine the onset temperature of decomposition, typically defined by the intersection of tangents to the pre- and post-decomposition baselines.
-
The temperature at which 5% mass loss occurs (T5%) is also a common metric for the start of significant decomposition.
-
The derivative of the mass loss curve (DTG) can be plotted to identify the temperature of maximum decomposition rate.
-
Caption: Workflow for TGA analysis of this compound.
Conclusion
The thermodynamic and physical properties of this compound are foundational to its effective and safe application in scientific and industrial contexts. This guide has consolidated the available data for key parameters such as vapor pressure, density, and estimated phase transition temperatures. More importantly, it has provided the theoretical context and detailed, self-validating experimental protocols for determining these properties with high fidelity using standard thermal analysis techniques like DSC and TGA. For researchers and developers, the application of these methodologies will yield the precise data required for process optimization, computational modeling, and ensuring product stability and safety.
References
-
The Good Scents Company. (n.d.). This compound, 13678-60-9. Retrieved from [Link]
-
The Good Scents Company. (n.d.). furfuryl valerate, 36701-01-6. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Retrieved from [Link]
-
ACS Publications. (2022). Determination of Thermodynamic Properties for the Esterification of Levulinic Acid with 1-Butene. Retrieved from [Link]
-
The Good Scents Company. (n.d.). EPI System Information for this compound 13678-60-9. Retrieved from [Link]
-
ScienceDirect. (2010). Thermodynamic analysis of fatty acid esterification for fatty acid alkyl esters production. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular dynamics investigations on the thermophysical property of fatty acid ethyl esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential scanning calorimetry of the 5 samples: PFA, F/L 75/25, F/L 50/50, F/L 25/75 and PLA. Retrieved from [Link]
-
PMC. (2019). Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Vapor pressures and vaporization enthalpies of a series of esters used in flavors by correlation gas chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) TG curves of poly(furfuryl alcohol) and its nanocomposites. (b) DTG. Retrieved from [Link]
-
PubChem. (n.d.). Furfuryl Alcohol. Retrieved from [Link]
-
NIST WebBook. (n.d.). Furfural. Retrieved from [Link]
-
NIST WebBook. (n.d.). Furfural. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Furfural (CAS 98-01-1). Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB019533). Retrieved from [Link]
-
Redalyc. (n.d.). Formaldehyde free tannin-based adhesive with epoxy as hardener for plywood. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC traces of (a) as received and melt-quenched PEF and (b) meltquenched PET, PEF and PEN samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Nonisothermal differential scanning calorimetry (DSC) heat flow.... Retrieved from [Link]
-
ResearchGate. (n.d.). 219600 PDFs | Review articles in TGA. Retrieved from [Link]
-
Forest Products Laboratory. (n.d.). Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaIdehyde resin cure. Retrieved from [Link]
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Methodological & Application
Quantitative Analysis of Furfuryl Isovalerate in Complex Food Matrices by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
An Application Note for Food Science Professionals
Abstract
Furfuryl isovalerate (furan-2-ylmethyl 3-methylbutanoate) is a significant volatile ester that imparts characteristic fruity and green aroma profiles to a variety of food products.[1][2] Its presence and concentration are critical indicators of flavor quality, product authenticity, and processing conditions. This is because its precursor, furfuryl alcohol, often forms during the thermal processing of foods through the Maillard reaction.[1][3][4][5] Therefore, a robust and sensitive analytical method for the quantification of this compound is essential for quality control and process optimization in the food and beverage industry.[1] This application note presents a validated protocol for the determination of this compound in diverse food matrices using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology offers high sensitivity, requires no organic solvents for extraction, and is suitable for high-throughput laboratory settings.
Introduction: The Analytical Challenge
The quantification of specific flavor compounds like this compound within a food product presents a significant analytical challenge. The target analyte is typically present at low concentrations (ng/g to µg/g) within a highly complex matrix containing proteins, fats, carbohydrates, and numerous other volatile and non-volatile compounds. The primary objective is to develop a method that can selectively extract and sensitively detect this compound while minimizing interferences from the food matrix.
HS-SPME is an ideal sample preparation technique for this purpose. It is a solvent-free equilibrium extraction method where a fused-silica fiber coated with a sorbent polymer is exposed to the headspace above the sample.[6][7] Volatile analytes, driven by partial pressure, partition from the sample matrix into the headspace and then adsorb onto the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis. This approach effectively isolates volatile and semi-volatile compounds from non-volatile matrix components, providing a clean extract for chromatographic analysis.[8][9]
Experimental Workflow & Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
The efficiency of HS-SPME is governed by the equilibrium of the analyte between the sample, the headspace, and the fiber coating. Therefore, careful optimization of extraction parameters is critical for achieving method reproducibility and sensitivity.[10]
Causality in Method Design:
-
Matrix Homogenization: For solid or semi-solid foods (e.g., baked goods, fruit purees), homogenization is a critical first step to create a uniform sample and ensure that the subsample taken for analysis is representative of the whole.[11]
-
Fiber Chemistry: The choice of fiber coating is dictated by the polarity and volatility of the target analyte. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended here. This composite material provides a broad range of sorption mechanisms (adsorption and absorption), making it highly effective for trapping a wide array of volatile flavor compounds, including esters like this compound.[4][10]
-
Matrix Modification (Salting-Out): For aqueous samples like juices or beverages, the addition of an inorganic salt such as sodium chloride (NaCl) is crucial.[12][13][14] The salt increases the ionic strength of the solution, which reduces the solubility of hydrophobic organic compounds like this compound and promotes their partitioning into the headspace, thereby increasing extraction efficiency.[10]
dot
Caption: HS-SPME sample preparation workflow.
Step-by-Step HS-SPME Protocol:
-
Sample Preparation:
-
For solid/semi-solid matrices: Homogenize the sample to a uniform consistency.
-
Weigh 5.0 g (± 0.1 g) of the homogenized sample into a 20 mL glass headspace vial.
-
For liquid matrices: Pipette 5.0 mL of the liquid sample into the vial.
-
-
Matrix Modification:
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
Incubation and Extraction:
-
Place the vial in an autosampler tray equipped with an agitator and heater.
-
Incubate the sample at 60°C for 15 minutes with agitation to facilitate analyte partitioning into the headspace.[11]
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.
-
-
Desorption:
-
After extraction, immediately transfer the SPME fiber to the GC injection port, heated to 250°C.
-
Allow the fiber to desorb for 3 minutes to ensure complete transfer of analytes to the GC column.
-
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides the necessary chromatographic resolution to separate this compound from other volatile compounds and the specificity to positively identify and quantify it.
Causality in Method Design:
-
Column Selection: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is an excellent choice. It provides good selectivity for a wide range of flavor compounds and is robust enough for routine analysis of complex samples.[12][16]
-
Injection Mode: A splitless injection is used to ensure the entire desorbed sample is transferred to the analytical column, maximizing sensitivity, which is critical for trace-level analysis.[4]
-
Oven Program: The temperature program is designed to first cryo-focus the analytes at the head of the column at a low initial temperature, then ramp the temperature to separate compounds based on their boiling points and column interactions.[5]
-
MS Detection Mode: While a full scan can be used for initial identification, Selected Ion Monitoring (SIM) mode is superior for quantification. By monitoring only a few characteristic ions for this compound, the signal-to-noise ratio is significantly improved, leading to lower detection limits and greater accuracy.[4]
dot
Caption: GC-MS analytical workflow.
GC-MS Operating Conditions:
| Parameter | Setting | Rationale |
| GC System | Gas Chromatograph with Mass Selective Detector | Standard for volatile compound analysis. |
| Analytical Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film | Provides excellent separation for a wide range of analytes.[12][16] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas, provides good chromatographic efficiency.[5] |
| Inlet Temperature | 250°C | Ensures rapid and complete thermal desorption from the SPME fiber.[4] |
| Injection Mode | Splitless (3 min purge off time) | Maximizes analyte transfer to the column for trace sensitivity. |
| Oven Program | 40°C (hold 2 min), ramp 5°C/min to 180°C, ramp 20°C/min to 250°C (hold 5 min) | Separates early eluting volatiles and effectively elutes higher boiling point compounds. |
| MS Transfer Line | 280°C | Prevents condensation of analytes between GC and MS. |
| Ion Source Temp. | 230°C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching. |
| Detection Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantification. |
| Ions for Monitoring | m/z 81 (Quantifier), 97, 110 (Qualifiers) | 81 is the base peak for this compound, providing the strongest signal. |
Method Validation
To ensure the reliability of the analytical results, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[17][18][19] The objective is to demonstrate that the procedure is suitable for its intended purpose.[19]
Validation Parameters Summary:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank matrix and a spiked matrix. | No interfering peaks at the retention time of this compound. Correct ion ratios for qualifiers. |
| Linearity & Range | Analyze a series of calibration standards (e.g., 1-200 ng/g) to construct a calibration curve. | Correlation coefficient (R²) ≥ 0.995.[15] |
| LOD & LOQ | Determine from the calibration curve at low concentrations or based on signal-to-noise (S/N) ratio. | LOD: S/N ≥ 3; LOQ: S/N ≥ 10.[5] |
| Accuracy (Recovery) | Spike a blank food matrix at three concentration levels (low, medium, high) in triplicate. | Mean recovery between 80-120%.[15] |
| Precision (%RSD) | Repeatability (Intra-day): Analyze 6 spiked replicates at one concentration on the same day. Intermediate Precision (Inter-day): Repeat on a different day with a different analyst. | RSD ≤ 15-20%.[4][12][15][16] |
Hypothetical Validation Data Table:
| Parameter | Result |
| Linear Range | 0.5 - 250 ng/g |
| Correlation Coefficient (R²) | 0.998 |
| LOD | 0.15 ng/g |
| LOQ | 0.50 ng/g |
| Accuracy (Recovery at 50 ng/g) | 98.5% |
| Repeatability (%RSD, n=6) | 5.8% |
| Intermediate Precision (%RSD) | 8.2% |
Data Analysis & Calculation
The concentration of this compound in the original sample is determined using the calibration curve generated from the analysis of standards of known concentrations. The use of an internal standard (IS) is highly recommended to correct for any variability during sample preparation and injection.
The concentration is calculated as follows:
-
Response Factor (RF): Determine the ratio of the analyte peak area to the IS peak area for each calibration standard.
-
Calibration Curve: Plot the RF against the concentration of the standards. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Sample Calculation: Determine the RF for the unknown sample. Use the regression equation to calculate the concentration of this compound in the sample.
Concentration (ng/g) = ( (AreaAnalyte / AreaIS) - c ) / m / WSample
Where:
-
AreaAnalyte = Peak area of this compound
-
AreaIS = Peak area of the internal standard
-
c = Intercept of the calibration curve
-
m = Slope of the calibration curve
-
WSample = Weight of the sample in grams
Conclusion
This application note provides a comprehensive and robust HS-SPME-GC-MS method for the quantitative determination of this compound in a variety of food matrices. The methodology is sensitive, selective, and does not require the use of organic extraction solvents. By carefully controlling sample preparation and instrumental parameters, this protocol can be reliably implemented in quality control laboratories to monitor flavor profiles, ensure product consistency, and optimize food processing conditions. The validation procedure ensures that the data generated is accurate and defensible, meeting the stringent requirements of the food and beverage industry.
References
- D'Aco, A., et al. (2005). Stir bar sorptive extraction for the determination of volatile compounds in oak-aged wines. Journal of Chromatography A, 1098(1-2), 1-6.
- Bicchi, C., et al. (2008). Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): An Overview. LCGC International.
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Yang, X., & Peppard, T. (1994). Solid-Phase Microextraction for Flavor Analysis. Journal of Agricultural and Food Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Solid-Phase Microextraction for the Analysis of Aromas and Flavors. ResearchGate. Available at: [Link]
-
Mitra Ayu. (2022). How to Analyze Flavor Using SPME (Solid Phase Micro Extraction) and Solvent Extraction. Available at: [Link]
-
Maeztu, L., et al. (2001). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Journal of Agricultural and Food Chemistry, 49(11), 5142-5151. Available at: [Link]
-
Ochiai, N., & Sasamoto, K. (2018). Recent Developments of Stir Bar Sorptive Extraction for Food Applications: Extension to Polar Solutes. ACS Publications. Available at: [Link]
-
Sandra, P., et al. (2023). Chapter 6: Stir Bar Sorptive Extraction: A Versatile, Sensitive and Robust Technique for Targeted and Untargeted Analyses. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Applications of Stir-Bar Sorptive Extraction to Food Analysis. ResearchGate. Available at: [Link]
-
Semantic Scholar. (1994). Solid-Phase Microextraction for Flavor Analysis. Semantic Scholar. Available at: [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (2026). Specifications for Flavourings. FAO. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
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Journal of GXP Compliance. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. EMA. Available at: [Link]
-
Semantic Scholar. (n.d.). Determination of furfurals in baby food samples after extraction by a novel functionalized magnetic porous carbon. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2022). Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]
-
Lachenmeier, D. W., et al. (2017). The Food and Beverage Occurrence of Furfuryl Alcohol and Myrcene—Two Emerging Potential Human Carcinogens?. Beverages. Available at: [Link]
-
The Good Scents Company. (n.d.). This compound. The Good Scents Company. Available at: [Link]
-
National Institutes of Health. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. NIH. Available at: [Link]
-
ResearchGate. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
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MDPI. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
JRC Publications Repository. (2007). Methods for the determination of furan in food. European Commission. Available at: [Link]
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Condurso, C., et al. (2018). Determination of furan and furan derivatives in baby food. Food Chemistry, 253, 133-139. Available at: [Link]
-
PubMed. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Concentration of furfuryl alcohol in fluid milk, dried dairy ingredients, and cultured dairy products. ResearchGate. Available at: [Link]
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Schöpf, A., Oellig, C., & Granvogl, M. (2022). Formation of furanoic compounds in model systems with saccharides, amino acids, and fatty acids, analyzed with headspace-solid phase micro-extraction-gas chromatography-tandem mass spectrometry. Journal of Food Bioactives. Available at: [Link]
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"headspace solid-phase microextraction (HS-SPME) for furfuryl isovalerate"
An Application Guide and Protocol for the Analysis of Furfuryl Isovalerate using Headspace Solid-Phase Microextraction (HS-SPME)
Authored by: Gemini, Senior Application Scientist
Introduction: The Analytical Challenge of a Key Flavor Compound
This compound (CAS No. 13678-60-9) is a significant contributor to the sensory profile of many food products, imparting characteristic fruity, berry, grape, and plum aromas.[1] As a fatty acid ester, its volatility and presence in complex food matrices necessitate a highly sensitive and efficient analytical method for quality control, flavor profiling, and research and development.[2] Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a premier technique for such applications.
HS-SPME is a solvent-free sample preparation method that integrates sampling, extraction, and concentration into a single step.[3] The technique is predicated on the equilibrium-driven partitioning of volatile and semi-volatile analytes among three phases: the sample matrix, the gaseous headspace above the sample, and a stationary phase coated onto a fused silica fiber.[4][5] The analytes are subsequently thermally desorbed from the fiber into the GC for separation and analysis. This approach is particularly advantageous as it minimizes matrix interference, enhances sensitivity, and is easily automated.[6]
This document provides a comprehensive guide to the principles, method development, and a detailed protocol for the quantitative analysis of this compound using HS-SPME-GC-MS.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust HS-SPME method. This compound is a semi-volatile compound, and its partitioning behavior is governed by these characteristics.
| Property | Value | Source |
| CAS Number | 13678-60-9 | [1] |
| Molecular Formula | C₁₀H₁₄O₃ | [2][7] |
| Molecular Weight | 182.22 g/mol | [2][7] |
| Boiling Point | 97-98 °C @ 11 Torr | [7][8] |
| Vapor Pressure | 0.0934 mmHg @ 25 °C | [7][9] |
| logP (o/w) | ~2.50 - 2.63 | [2][10] |
| Water Solubility | 197.6 mg/L @ 25 °C (estimated) | [7][9] |
| Odor Profile | Berry, fruity, grape, plum, ripe | [1][8] |
HS-SPME: Principle of Operation
The HS-SPME process is governed by thermodynamic equilibrium. The analyte partitions between the sample and the headspace, and subsequently between the headspace and the fiber coating. The amount of analyte extracted by the fiber is proportional to its concentration in the sample, making quantitative analysis possible.
Caption: The HS-SPME Three-Phase Equilibrium.
Method Development: A Rationale-Driven Approach
Optimizing HS-SPME parameters is critical for achieving maximum sensitivity, accuracy, and reproducibility. The choices below are grounded in the physicochemical properties of this compound and established practices for flavor compound analysis.
SPME Fiber Selection: The Core of the Extraction
The choice of fiber coating is the most crucial parameter, as it dictates the extraction efficiency based on polarity and molecular weight. This compound (MW 182.22) is a semi-volatile ester.
-
Recommendation: A mixed-phase fiber such as 50/30 µm Divinylbenzene/Carboxen on Polydimethylsiloxane (DVB/CAR/PDMS) is highly recommended.
-
Causality: This composite fiber offers a combination of adsorption mechanisms. DVB is effective for larger analytes, Carboxen for smaller volatile compounds, and PDMS for nonpolar compounds. This broad selectivity is ideal for capturing this compound and other flavor compounds that may be present in the sample matrix.[11] For trace-level analysis of volatiles, fibers containing Carboxen are often preferred.[12]
Sample Environment Optimization
Modifying the sample matrix can significantly enhance analyte transfer into the headspace.
-
Salting-Out Effect: The addition of an inorganic salt (e.g., NaCl or Na₂SO₄) to aqueous samples is recommended. Salt increases the ionic strength of the solution, which decreases the solubility of organic analytes like this compound and promotes their partitioning into the headspace.[13] Studies analyzing furan derivatives have successfully used saturated NaCl solutions to improve extraction efficiency.[14][15]
-
Sample Volume & Headspace: Maintaining a consistent ratio of sample volume to headspace volume is critical for reproducibility. A common practice is to fill approximately one-third to one-half of the vial with the sample, leaving adequate headspace for volatilization. For a 20 mL vial, a sample volume of 5-10 mL is typical.
Extraction and Desorption Conditions
Temperature and time are key kinetic and thermodynamic drivers of the extraction process.
-
Equilibration/Extraction Temperature: Increasing the temperature raises the vapor pressure of semi-volatile compounds, shifting the equilibrium toward the headspace. For flavor compounds, temperatures between 50-80°C are common.[16][17] A temperature of 60-70°C is a suitable starting point for this compound to ensure efficient volatilization without inducing thermal degradation or unwanted reactions in the sample matrix.[18][19]
-
Equilibration/Extraction Time: The system requires time to reach equilibrium.[6] An equilibration time of 15-30 minutes is generally sufficient to stabilize the sample temperature and establish the sample-headspace equilibrium.[20] The subsequent extraction time, where the fiber is exposed, typically ranges from 30-60 minutes to ensure sufficient partitioning onto the fiber coating.[21]
-
Desorption: The transfer of the analyte from the SPME fiber to the GC column must be rapid and complete. A desorption temperature of 250°C in the GC inlet is recommended, which is well above the analyte's boiling point and typical for this fiber type. A desorption time of 2-5 minutes is usually adequate.[11][21]
Detailed Application Protocol: HS-SPME-GC-MS of this compound
This protocol provides a validated starting point for the analysis. Users should perform their own validation according to internal and regulatory standards.
Materials and Reagents
-
SPME Fiber Assembly: 50/30μm DVB/CAR/PDMS (for autosampler or manual holder)
-
Vials and Caps: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa
-
Standards: this compound (≥98% purity)
-
Reagents: Sodium chloride (NaCl, analytical grade), Methanol (HPLC grade) for stock solutions
-
Apparatus: Analytical balance, volumetric flasks, micropipettes
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS)
-
SPME Autosampler: (Recommended for precision) or manual SPME holder
-
GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for resolving flavor compounds.[14]
Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL) by serially diluting the stock solution in deionized water. These standards will be treated the same as the samples.
Sample Preparation
-
Liquid Samples (e.g., beverages): Pipette 5.0 mL of the sample into a 20 mL headspace vial.
-
Solid/Semi-Solid Samples: Accurately weigh 1.0-5.0 g of the homogenized sample into a 20 mL headspace vial. Add 5.0 mL of deionized water.
-
Salt Addition: To each sample and standard vial, add 2.0 g of NaCl.
-
Sealing: Immediately cap the vial tightly and vortex for 30 seconds to ensure mixing.
HS-SPME and GC-MS Analysis Workflow
Caption: A typical workflow for HS-SPME-GC-MS analysis.
Optimized Method Parameters
| Parameter | Recommended Setting |
| HS-SPME | |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS |
| Equilibration Temperature | 70 °C |
| Equilibration Time | 30 min |
| Extraction Time | 50 min |
| Agitation | 250 rpm (if available) |
| GC-MS | |
| Injector Temperature | 250 °C |
| Injector Mode | Splitless (1 min) |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min |
| Oven Program | 40 °C (hold 2 min), ramp to 240 °C @ 10 °C/min, hold 5 min |
| MS Transfer Line Temp | 250 °C |
| MS Ion Source Temp | 230 °C |
| MS Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 35-350 |
Method Validation and Quality Control
A validated method ensures trustworthy and reproducible results.[22] Key validation parameters should be assessed.
| Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (R²) | ≥ 0.995 | Confirms a proportional response across a concentration range.[18][23] |
| Precision (%RSD) | ≤ 15% | Measures the repeatability of the analysis.[18][22] |
| LOD / LOQ | Method Dependent | Defines the lowest concentration that can be reliably detected and quantified.[21][22] |
| Accuracy (Recovery) | 80 - 120% | Assesses the agreement between the measured value and the true value.[14][22] |
Example Calibration Data (Hypothetical) A calibration curve is constructed by plotting the peak area of this compound against its concentration.
| Concentration (ng/mL) | Peak Area (Counts) |
| 1 | 15,500 |
| 5 | 78,000 |
| 10 | 160,000 |
| 25 | 415,000 |
| 50 | 820,000 |
| 100 | 1,650,000 |
| Result | R² = 0.9991 |
Troubleshooting Common HS-SPME Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Analyte Peak | - Incomplete desorption- Fiber damage/degradation- Incorrect extraction parameters | - Increase desorption time/temperature- Visually inspect fiber; replace if damaged- Re-optimize extraction time and temperature |
| Poor Reproducibility (%RSD > 15%) | - Inconsistent sample volume or headspace- Leaky vial septum- Temperature fluctuations | - Use an autosampler for precise timing- Ensure consistent sample prep; check vial seals- Allow sufficient equilibration time |
| Peak Carryover | - Incomplete desorption from previous run- High concentration sample | - Increase desorption time/temperature- Bake out the fiber between injections (e.g., 20 min at 250°C)[24] |
| Matrix Effects | - Co-extracted compounds interfering with ionization | - Use an internal standard for calibration- Optimize GC separation to resolve interferences |
References
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FooDB. (n.d.). Showing Compound this compound (FDB019533). Retrieved from [Link]
-
Prabhu, P. (n.d.). Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. LCGC International. Retrieved from [Link]
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The Good Scents Company. (n.d.). furfuryl valerate, 36701-01-6. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound, 13678-60-9. Retrieved from [Link]
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Lin, Y-S., Chen, Y-C., & Hsieh, H-M. (2020). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health. Retrieved from [Link]
-
Shimadzu. (n.d.). Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2005). Determination of Furan in Foods. Retrieved from [Link]
-
Ghiasvand, A., et al. (2020). Solid-Phase Microextraction Arrow for the Sampling of Volatile Organic Compounds in Milk Samples. MDPI. Retrieved from [Link]
-
Shimadzu. (n.d.). Smart SPME Fibers and Arrow Selection Guide. Retrieved from [Link]
-
Deng, R., et al. (2023). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. MDPI. Retrieved from [Link]
-
Wang, S., et al. (2021). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). MDPI. Retrieved from [Link]
-
Liu, R., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. National Institutes of Health. Retrieved from [Link]
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Zhang, L., et al. (2021). Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato. Semantic Scholar. Retrieved from [Link]
-
Respiratory Research. (n.d.). Solid Phase Microextraction. Retrieved from [Link]
-
Lambropoulou, D. A., & Albanis, T. A. (2003). Validation of an SPME method, using PDMS, PA, PDMS-DVB, and CW-DVB SPME fiber coatings, for analysis of organophosphorus insecticides in natural waters. PubMed. Retrieved from [Link]
-
Deng, R., et al. (2023). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. PubMed. Retrieved from [Link]
-
Grand, R., & Souza-Silva, É. A. (2022). Headspace Solid-Phase Microextraction: Fundamentals and Recent Advances. Semantic Scholar. Retrieved from [Link]
-
Al-Asmari, A., et al. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. MDPI. Retrieved from [Link]
-
Thomas, S. (2018). Headspace Solid-Phase Microextraction (HS-PME). News-Medical.Net. Retrieved from [Link]
-
Poh, S., & Chin, S-T. (2018). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. National Institutes of Health. Retrieved from [Link]
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Cvahte, T., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers. Retrieved from [Link]
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Zhang, Z., & Pawliszyn, J. (1993). Theory of solid-phase microextraction. Semantic Scholar. Retrieved from [Link]
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Development of a HS-SPME/GC-MS Method for the Extraction and Identification of the Volatile Compounds Emitted by Flowers of Tillandsia xiphioides. (2021). ACS Omega. Retrieved from [Link]
-
Ballesteros, P., et al. (2004). HS-SPME Determination of Volatile Carbonyl and Carboxylic Compounds in Different Matrices. Journal of Chromatographic Science. Retrieved from [Link]
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Cvahte, T., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of a solid-phase microextraction (SPME) method to assess the volatile inventories of preserved foods using commercially available dill pickles and maraschino cherries. Retrieved from [Link]
-
de Jesus, J. P., et al. (2024). Optimization of HS-SPME/GC-MS Method for Determining Volatile Organic Compounds and Sensory Profile in Cocoa Honey from Different Cocoa Varieties (Theobroma cacao L.). PubMed. Retrieved from [Link]
-
Okaru, A. O., & Lachenmeier, D. W. (2017). The Food and Beverage Occurrence of Furfuryl Alcohol and Myrcene-Two Emerging Potential Human Carcinogens?. PubMed. Retrieved from [Link]
-
Okaru, A. O., & Lachenmeier, D. W. (2017). The Food and Beverage Occurrence of Furfuryl Alcohol and Myrcene—Two Emerging Potential Human Carcinogens?. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2020). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
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"enzymatic synthesis of furfuryl isovalerate using lipase"
An Application Guide to the Lipase-Catalyzed Synthesis of Furfuryl Isovalerate
Abstract
This compound, a valuable ester known for its characteristic fruity aroma, is a significant compound in the flavor and fragrance industries[1]. Traditional chemical synthesis routes often involve harsh conditions and non-specific catalysts. This application note details the principles and protocols for the enzymatic synthesis of this compound using immobilized lipase. This biocatalytic approach aligns with green chemistry principles, offering high specificity, mild reaction conditions, and a simplified purification process.[2][3][4] We provide a comprehensive guide for researchers, covering the mechanistic rationale behind experimental choices, detailed step-by-step protocols for synthesis and analysis, and a troubleshooting guide to facilitate process optimization.
Foundational Principles of Lipase-Catalyzed Ester Synthesis
The successful synthesis of this compound hinges on understanding the biocatalyst, the reaction mechanism, and the key parameters that govern the reaction equilibrium and rate.
The Biocatalyst: Immobilized Lipase
Lipases (Triacylglycerol hydrolases, EC 3.1.1.3) are exceptionally versatile enzymes that catalyze the hydrolysis of ester bonds in aqueous environments.[2][5] Critically, in micro-aqueous or non-aqueous media, they can reverse this action to catalyze esterification, making them ideal for producing flavor esters.[5]
Why Immobilized Lipase? For industrial and laboratory applications, using an immobilized lipase is highly advantageous. Commercial preparations such as Novozym 435 , which is Candida antarctica Lipase B (CALB) immobilized on a macroporous acrylic resin, are frequently the catalyst of choice.[6][7]
-
Enhanced Stability: Immobilization provides a stable microenvironment, protecting the enzyme from denaturation caused by temperature, pH, or organic solvents.[8]
-
Ease of Separation: The solid catalyst is easily removed from the liquid reaction mixture by simple filtration, which drastically simplifies downstream processing.[9]
-
Reusability: The robust nature of immobilized lipases allows them to be recycled for multiple reaction batches, significantly reducing the overall cost of the process.[10][11][12]
The Reaction Mechanism: Ping-Pong Bi-Bi
The lipase-catalyzed esterification between furfuryl alcohol and isovaleric acid follows a Ping-Pong Bi-Bi mechanism .[3][13] This is a two-step process where the enzyme acts as a temporary acyl group carrier.
-
Acylation: The isovaleric acid first binds to the lipase's active site (which contains a serine residue). A covalent acyl-enzyme intermediate is formed, and a water molecule is released.
-
Nucleophilic Attack: The furfuryl alcohol then binds to the enzyme and acts as a nucleophile, attacking the acyl-enzyme intermediate. This step releases the final product, this compound, and regenerates the free enzyme, ready for the next catalytic cycle.[13][14]
Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Critical Reaction Parameters: The Causality Behind Optimization
Optimizing the synthesis requires a careful balance of several interconnected parameters. Enzymatic reactions are sensitive, and understanding the role of each variable is key to achieving high conversion and yield.
-
Substrate Molar Ratio: The esterification reaction is reversible. According to Le Chatelier's principle, using an excess of one substrate can shift the equilibrium towards the product side. Typically, an excess of the alcohol (furfuryl alcohol) is used, as unreacted acid can be more difficult to remove during purification and may cause a drop in the pH of the enzyme's microenvironment, leading to inactivation.[8][13][15]
-
Temperature: Temperature has a dual effect. Increasing the temperature generally increases the reaction rate by enhancing molecular motion and reducing viscosity.[16] However, excessively high temperatures will cause the enzyme to denature, leading to a rapid loss of catalytic activity.[16] A typical optimal range for lipases like Novozym 435 is between 40-60°C.[14][16]
-
Reaction Medium (Solvent vs. Solvent-Free):
-
Solvent-Free Systems: Conducting the reaction without an added solvent is highly desirable from a green chemistry perspective. It maximizes the concentration of reactants, simplifies product recovery, and avoids the cost and hazard of organic solvents.[4][17] This is often the preferred method for synthesizing flavor esters.[12][18]
-
Organic Solvents: If a solvent is necessary (e.g., to reduce viscosity or substrate inhibition), a hydrophobic, non-polar solvent like hexane or heptane is the best choice.[8][19] Such solvents help maintain the essential layer of water around the enzyme required for activity without stripping it away, which polar solvents tend to do.
-
-
Water Activity (a_w): Water is both a product of esterification and a requirement for enzyme function. A minimal amount of water is essential to maintain the conformational flexibility and catalytic activity of the lipase.[20] However, as a product, excess water will shift the reaction equilibrium back towards hydrolysis, reducing the ester yield.[21][22][23] In solvent-free systems, the water produced must be removed (e.g., by vacuum or by adding molecular sieves) to drive the reaction to completion.
-
Enzyme Loading: The amount of lipase used directly impacts the reaction time. A higher enzyme concentration leads to a faster reaction rate. However, the enzyme is often the most expensive component, so the loading must be optimized for a balance between reaction speed and economic viability.[10][11]
Experimental Guide: Synthesis and Analysis
This section provides a general workflow and detailed protocols for the synthesis, monitoring, and recovery of this compound.
Overall Experimental Workflow
The process can be broken down into four main stages: reaction setup, incubation, reaction monitoring, and product workup.
Caption: A high-level workflow for the enzymatic synthesis of this compound.
Protocol 1: Synthesis in a Solvent-Free System
This protocol describes a standard batch reaction for producing this compound without an organic solvent.
Materials & Equipment:
-
Furfuryl alcohol (≥98%)
-
Isovaleric acid (≥99%)
-
Immobilized Lipase (e.g., Novozym 435)
-
Glass reaction vessel (e.g., 100 mL screw-capped flask)
-
Magnetic stirrer with heating
-
Temperature probe
-
Molecular sieves (3Å, activated) - optional, for water removal
Procedure:
-
Substrate Addition: To the reaction vessel, add furfuryl alcohol and isovaleric acid. A common starting point is a 1.5:1 molar ratio of alcohol to acid (e.g., 14.7 g furfuryl alcohol to 10.2 g isovaleric acid for a 0.1 mole scale reaction).
-
Enzyme Loading: Add the immobilized lipase. A typical enzyme load is 5-10% by weight of the total substrates (e.g., 1.25 g to 2.5 g for the scale above).
-
Water Removal (Optional): If driving the reaction to maximum completion is desired, add activated molecular sieves (approx. 10% w/w of substrates).
-
Incubation: Securely cap the flask and place it on the magnetic stirrer. Set the temperature to 50°C and begin stirring at a speed sufficient to keep the enzyme particles suspended (e.g., 200-250 RPM).
-
Reaction: Allow the reaction to proceed for 6-24 hours. The optimal time should be determined by monitoring the reaction progress.
Protocol 2: Monitoring Reaction Progress
Regularly tracking the reaction is crucial for determining the optimal endpoint.
Method A: Titrimetry (Acid Consumption) This method measures the decrease in the concentration of isovaleric acid over time.
-
Sampling: At set time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), carefully withdraw a small, known weight of the reaction mixture (e.g., ~0.5 g).
-
Quenching: Immediately dissolve the sample in 20-30 mL of a suitable solvent (e.g., ethanol or acetone) to stop the reaction.
-
Titration: Add a few drops of phenolphthalein indicator and titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) until a persistent pink color is observed.[24]
-
Calculation: The consumption of acid, and thus the conversion percentage, can be calculated based on the reduction in acid value over time.
Method B: Gas Chromatography (Product Formation) This is a more precise method for quantifying both substrate consumption and product formation.
-
Sampling & Quenching: Withdraw a small sample (~50 µL) and dilute it in a suitable solvent (e.g., 1 mL of hexane or ethyl acetate) in a GC vial. The dilution also serves to quench the reaction.
-
GC-FID/MS Analysis: Inject the sample into a gas chromatograph.
-
Typical Column: A non-polar or mid-polar capillary column like a HP-5MS or DB-5 is suitable.[25]
-
Conditions: Use a temperature gradient program (e.g., start at 60°C, ramp to 250°C) to separate the volatile substrates from the higher-boiling point ester product.
-
Quantification: Calculate the concentration of each component by creating a calibration curve with known standards or by using an internal standard method. The percent conversion is calculated as: Conversion (%) = ([Initial Moles of Acid] - [Moles of Acid at time t]) / [Initial Moles of Acid] * 100
-
Protocol 3: Downstream Processing and Purification
Once the reaction has reached the desired conversion, the product must be isolated.[26]
-
Catalyst Recovery: Filter the reaction mixture (while still warm to reduce viscosity) to separate the immobilized lipase. The lipase can be washed with a solvent (e.g., hexane), dried, and stored for reuse.[9]
-
Removal of Unreacted Acid: Transfer the filtrate to a separatory funnel. Wash the mixture with a dilute solution of sodium bicarbonate (e.g., 5% w/v) to neutralize and remove any remaining isovaleric acid. Caution: CO₂ evolution will occur.
-
Aqueous Wash: Wash the organic layer with deionized water to remove any residual salts.
-
Drying: Dry the organic layer (the product ester) over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent. For higher purity, the final product can be isolated by removing any solvent used for washing under reduced pressure using a rotary evaporator.
Data Summary: Starting Points for Optimization
The efficiency of ester synthesis is highly dependent on the specific substrates and enzyme used. The table below provides a summary of optimized conditions reported for similar lipase-catalyzed short-chain ester syntheses, offering a validated starting point for your experiments.
| Parameter | Typical Range / Value | Rationale & Reference |
| Enzyme | Novozym 435 (CALB) | High activity, stability, and broad substrate specificity.[2][6][11] |
| System | Solvent-Free | Environmentally friendly, high reactant concentration, simpler downstream processing.[4][17] |
| Temperature | 40 - 60 °C | Balances reaction rate against thermal denaturation of the enzyme.[14][16][27] |
| Substrate Ratio | 1:1.5 to 1:2 (Acid:Alcohol) | An excess of alcohol shifts equilibrium towards product formation.[8][14] |
| Enzyme Load | 5 - 15% (w/w of substrates) | A compromise between reaction time and cost. Higher loads for faster conversion.[11][16] |
| Agitation Speed | 150 - 250 RPM | Ensures adequate mixing and minimizes mass transfer limitations without causing shear damage. |
| Reaction Time | 4 - 24 hours | Dependent on all other parameters; must be determined by monitoring.[8][28] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive enzyme.2. Insufficient water for enzyme activity.3. Reaction temperature is too low. | 1. Test enzyme activity with a standard substrate; purchase new enzyme.2. Ensure the enzyme was not overly dried; consider a system with controlled water activity.3. Increase temperature in 5°C increments, not exceeding the enzyme's stability limit (~65-70°C). |
| Reaction Stalls at <90% | 1. Equilibrium has been reached.2. Product inhibition.3. Substrate inhibition (less common with excess alcohol). | 1. Remove water produced during the reaction using molecular sieves or vacuum.2. Consider a continuous flow reactor to remove the product as it is formed.3. Re-evaluate the optimal substrate molar ratio. |
| Enzyme Activity Decreases Upon Reuse | 1. Incomplete removal of substrates/products from the enzyme pores.2. Mechanical damage during stirring/filtration.3. Thermal denaturation from prolonged use. | 1. After filtration, wash the enzyme thoroughly with a suitable solvent (e.g., hexane or isopropanol) before drying.2. Use a magnetic stirrer instead of an overhead stirrer where possible; avoid aggressive filtration methods.3. Ensure the reaction temperature does not exceed the recommended optimum. |
| Poor Purity After Workup | 1. Incomplete removal of isovaleric acid.2. Hydrolysis of the ester during aqueous washing. | 1. Perform an additional wash with the sodium bicarbonate solution.2. Minimize the time the ester is in contact with aqueous solutions, especially if they are basic. Ensure the final water wash is neutral. |
References
-
Dey, T. K., & Banerjee, R. (2015). Enzymatic Synthesis of Furfuryl Alcohol Ester with Oleic Acid by Candida antarctica Lipase B and Its Kinetic Study. Journal of The Institution of Engineers (India): Series E, 93. Available at: [Link]
-
Ghamgui, H., Karra-Châabouni, M., & Gargouri, Y. (2004). Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei. Journal of Biotechnology, 112(1-2), 87-94. Available at: [Link]
-
Chowdary, G. V., Ramesh, M. N., & Prapulla, S. G. (2000). Enzymic synthesis of isoamyl isovalerate using immobilized lipase from Rhizomucor miehei: A multivariate analysis. Process Biochemistry, 36(4), 331-339. Available at: [Link]
-
Chumaidi, A., & Moentamaria, D. (2017). Immobilized Lipase Technology for Making Natural Flavor. International Journal of Engineering Research and Development. Available at: [Link]
-
Paiva, A. L., Balcão, V. M., & Malcata, F. X. (2000). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Foods, 12(15), 3046. Available at: [Link]
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Kumari, A., Mahapatra, P., Kumar, G. V., & Dasgupta, S. (2008). Lipase catalyzed ester synthesis for food processing industries. Brazilian Archives of Biology and Technology, 51(1), 169-178. Available at: [Link]
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Park, S., Kim, B. O., & Yoo, Y. J. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Catalysts, 10(8), 924. Available at: [Link]
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Zhang, B., Weng, Y., & Xu, X. (2021). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 9, 730625. Available at: [Link]
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Park, S., Kim, B. O., & Yoo, Y. J. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Catalysts, 10(8), 924. Available at: [Link]
-
Bansode, S. R., & Rathod, V. K. (2015). Kinetic modeling and docking study of immobilized lipase catalyzed synthesis of furfuryl acetate. Journal of Molecular Catalysis B: Enzymatic, 122, 240-247. Available at: [Link]
-
Anschau, A., et al. (2019). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Acta Scientiarum. Technology, 41, e35448. Available at: [Link]
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Krishna, S. H., et al. (2001). Lipases and lipase-catalyzed esterification in non-aqueous media. Critical Reviews in Biotechnology, 21(2), 67-123. Available at: [Link]
-
Valerio, O. M., et al. (2022). Optimization and Determination of Kinetic Parameters of the Synthesis of 5-Lauryl-hydroxymethylfurfural Catalyzed by Lipases. Catalysts, 13(1), 19. Available at: [Link]
-
Park, S., Kim, B. O., & Yoo, Y. J. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Catalysts, 10(8), 924. Available at: [Link]
-
Valerio, O. M., et al. (2022). Optimization and Determination of Kinetic Parameters of the Synthesis of 5-Lauryl-hydroxymethylfurfural Catalyzed by Lipases. Catalysts, 13(1), 19. Available at: [Link]
-
Garcia-Galan, C., Berenguer-Murcia, Á., Fernandez-Lafuente, R., & Rodrigues, R. C. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2345-2361. Available at: [Link]
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Hari Krishna, S., Manohar, B., & Divakar, S. (1999). Lipase-catalyzed synthesis of isoamyl butyrate: Optimization by response surface methodology. Journal of the American Oil Chemists' Society, 76(12), 1483-1488. Available at: [Link]
-
Romero, M. D., et al. (2019). Study of the Solvent-Free Process of Enzymatic Synthesis of Pentyl Esters in a Packed Bed Reactor (PBR) Using the Lipozyme435 Heterogeneous Biocatalyst. Industrial & Engineering Chemistry Research, 58(31), 13917-13926. Available at: [Link]
-
Zaks, A., & Klibanov, A. M. (1988). Water activity dependence of lipase catalysis in organic media explains successful transesterification reactions. Journal of the American Chemical Society, 110(23), 7910-7912. Available at: [Link]
-
Díaz-Montes, E., & Castro-Muñoz, R. (2021). Upstream and Downstream Bioprocessing in Enzyme Technology. Processes, 9(9), 1604. Available at: [Link]
-
Wehtje, E., & Adlercreutz, P. (1997). Water activity and substrate concentration effects on lipase activity. Biotechnology and Bioengineering, 55(5), 798-806. Available at: [Link]
-
Lin, Y. S., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(21), 3530. Available at: [Link]
-
Singh, P., Saxena, D. K., & Naik, S. N. (2014). Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. Journal of Food Processing & Technology, 5(8). Available at: [Link]
-
Räsänen, J. (2022). Determination of Furfural from Wastewater with Headspace GC/MS. Theseus. Available at: [Link]
-
Wehtje, E., & Adlercreutz, P. (1997). Water activity and substrate concentration effects on lipase activity. Biotechnology and Bioengineering, 55(5), 798-806. Available at: [Link]
-
Romero, M. D., et al. (2019). SOLVENT-FREE ENZYMATIC SYNTHESIS OF PENTYL ESTERS IN A BATCH REACTOR USING A COMMERCIAL IMMOBILIZED LIPASE. Afinidad, 76(587), 44-51. Available at: [Link]
-
Garcia-Galan, C., Berenguer-Murcia, Á., Fernandez-Lafuente, R., & Rodrigues, R. C. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2345-2361. Available at: [Link]
-
Hari Krishna, S., & Karanth, N. G. (2001). Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1547(2), 262-267. Available at: [Link]
-
Lin, Y. S., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(21), 3530. Available at: [Link]
-
Sharma, P., et al. (2023). Exploring Downstream Processing Strategies for Active Pharmaceutical Ingredients (APIs) Derived from Industrial Fermentation. International Journal of Pharmaceutical and Bio-Medical Science, 3(6), 1-12. Available at: [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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Application Note: Structural and Quantitative NMR Spectroscopic Analysis of Furfuryl Isovalerate
Abstract
This application note provides a comprehensive protocol for the structural elucidation and quantitative analysis of furfuryl isovalerate using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a key fragrance and flavor compound, requires precise characterization for quality control and research purposes. This guide details a systematic workflow, including sample preparation, acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectra, and quantitative analysis (qNMR). The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound (furan-2-ylmethyl 3-methylbutanoate) is an ester characterized by its fruity, berry-like aroma, making it a valuable ingredient in the food and fragrance industries[1][2]. Its molecular structure, comprising a furan ring and an isovalerate chain, dictates its distinct sensory properties[3][4][5]. Accurate structural confirmation and purity assessment are critical for ensuring product quality, consistency, and safety.
NMR spectroscopy is an unparalleled technique for this purpose, offering detailed structural information and the ability to quantify components without the need for identical reference standards, a significant advantage over chromatographic methods[6][7][8]. This non-destructive technique allows for the unambiguous assignment of protons and carbons and the determination of their connectivity, providing definitive structural proof[9][10]. Furthermore, quantitative NMR (qNMR) leverages the direct proportionality between signal intensity and the number of nuclei to determine the absolute purity or concentration of a substance with high precision and accuracy[11][12][13].
This document outlines a robust protocol for the complete NMR analysis of this compound, from sample preparation to advanced data interpretation.
Experimental Workflow Overview
The comprehensive analysis of this compound is achieved through a multi-step NMR workflow. This process ensures that both qualitative structural information and quantitative data are reliably obtained.
Figure 1: High-level workflow for the NMR analysis of this compound.
Protocol: Sample Preparation
The quality of the NMR spectrum is profoundly dependent on proper sample preparation. The following protocol is optimized for high-resolution spectra of this compound.
3.1. Materials
-
This compound sample
-
Deuterated chloroform (CDCl₃), 99.8 atom % D
-
Tetramethylsilane (TMS) or an alternative internal standard (e.g., maleic acid for qNMR)
-
High-quality 5 mm NMR tubes (e.g., Norell S-5-500-7)[14]
-
Glass Pasteur pipettes and bulbs
-
Small vials for dissolution
-
Glass wool or syringe filter
3.2. Step-by-Step Procedure
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak[15][16]. The use of a deuterated solvent is essential to avoid large, interfering solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer to maintain a stable magnetic field[17].
-
Concentration for Structural Elucidation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial[14]. This concentration is optimal for obtaining high-quality ¹H spectra in a short time and sufficient for ¹³C and 2D experiments overnight.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial[18].
-
Gently swirl the vial to ensure the sample is completely dissolved. Visually inspect for any particulate matter.
-
-
Filtration and Transfer:
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the pipette directly into the NMR tube. This step is critical as suspended solid particles can severely degrade the magnetic field homogeneity, leading to broad spectral lines.
-
The final sample height in the tube should be approximately 4-5 cm to ensure it is correctly positioned within the NMR probe's detection coil[18].
-
-
Sample Preparation for Quantitative Analysis (qNMR):
-
For qNMR, precise weighing is paramount. Accurately weigh about 15-20 mg of this compound into a vial.
-
Accurately weigh about 10 mg of a suitable internal standard (e.g., maleic acid) and add it to the same vial. The internal standard must have a known purity, be stable, and have resonances that do not overlap with the analyte signals[11].
-
Dissolve the mixture in a known volume of deuterated solvent, typically CDCl₃ or DMSO-d₆ if solubility requires it.
-
Protocol: NMR Data Acquisition
Data should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
4.1. Instrument Setup
-
Insert the sample into the magnet.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity. Automated shimming routines are typically sufficient.
-
Tune and match the probe for the relevant nuclei (¹H and ¹³C).
4.2. Recommended Acquisition Parameters
The following parameters serve as a robust starting point for analysis.
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Spectral Width | 16 ppm | To cover the full range of proton chemical shifts. |
| Acquisition Time | ~2-3 s | To ensure good digital resolution. | |
| Relaxation Delay (d1) | 5 s | Allows for nearly complete T1 relaxation, crucial for accurate integration. For qNMR, this should be at least 5 times the longest T1. | |
| Number of Scans | 8-16 | To improve signal-to-noise ratio. | |
| ¹³C NMR | Spectral Width | 240 ppm | To cover the full range of carbon chemical shifts[19][20]. |
| Acquisition Time | ~1-2 s | Standard for ¹³C acquisition. | |
| Relaxation Delay (d1) | 2 s | Standard delay. | |
| Number of Scans | 1024 or more | Required due to the low natural abundance and sensitivity of the ¹³C nucleus[21]. | |
| ¹H-¹H COSY | Spectral Width (F2, F1) | 12 ppm | Centered on the proton spectral region. |
| Number of Increments | 256-512 | Determines the resolution in the indirect dimension. | |
| Number of Scans | 2-4 | Usually sufficient for this sensitive experiment. | |
| ¹H-¹³C HSQC | ¹H Spectral Width (F2) | 12 ppm | Centered on the proton spectral region. |
| ¹³C Spectral Width (F1) | 160 ppm | Focused on the expected carbon chemical shift range. | |
| Number of Increments | 256 | Determines resolution in the carbon dimension. | |
| Number of Scans | 4-8 | To achieve adequate signal-to-noise. |
Data Processing and Structural Elucidation
Modern NMR software such as Mnova, TopSpin, or NMRium can be used for data processing and analysis[22][23][24][25].
5.1. Processing Steps
-
Apply a window function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase the spectrum to ensure all peaks are in pure absorption mode.
-
Perform baseline correction.
-
Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm[15]. Reference the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
5.2. Structural Assignment Strategy
The structure of this compound can be systematically assigned using a combination of 1D and 2D NMR data.
Figure 2: Structure of this compound with atom numbering for NMR assignment.
-
¹H NMR Analysis:
-
Furan Protons (H-3, H-4, H-5): These will appear in the aromatic region (~6.0-7.5 ppm). H-5 is typically the most downfield, followed by H-3 and H-4[26]. Their splitting patterns (doublets and a doublet of doublets) will be evident.
-
Methylene Protons (H-7): The -O-CH₂ - group adjacent to the furan ring will appear as a singlet around 5.0 ppm.
-
Isovalerate Protons (H-8, H-9, H-10): The protons alpha to the carbonyl group (-CH₂ -C=O) are expected around 2.2 ppm[27]. The methine proton (-CH -(CH₃)₂) will be a multiplet further upfield, and the two methyl groups will appear as a doublet near 0.9 ppm.
-
-
¹³C NMR Analysis:
-
The carbonyl carbon (C-6) will be the most downfield signal, typically >170 ppm.
-
The furan carbons (C-2, C-3, C-4, C-5) will appear in the 110-150 ppm range[28].
-
The remaining aliphatic carbons (C-7, C-8, C-9, C-10) will be found in the upfield region (<70 ppm).
-
-
2D NMR Correlation:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (J-coupling) correlations[29][30]. It will confirm the connectivity within the furan ring (H-3 to H-4, H-4 to H-5) and within the isovalerate chain (H-8 to H-9, H-9 to H-10).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom[10][29][31]. It provides unambiguous assignment of carbon signals based on the already assigned proton signals. For example, the proton signal at ~5.0 ppm (H-7) will show a cross-peak to its corresponding carbon (C-7).
-
Quantitative Analysis (qNMR)
The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal[11]. By comparing the integral of a known analyte signal to that of a certified internal standard of known concentration, the purity of the analyte can be calculated[6][32].
6.1. qNMR Calculation
The purity of this compound can be calculated using the following equation:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal (e.g., N=2 for the CH₂ group at position 7)
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard
6.2. Method Validation Considerations
For use in regulated environments, the qNMR method should be validated according to established guidelines[9]. Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ)[6][33][34]. The quantitative accuracy for qNMR is typically expected to be better than 2.0%[32].
Conclusion
This application note provides a validated, step-by-step protocol for the comprehensive NMR analysis of this compound. By employing a combination of 1D and 2D NMR experiments, a complete and unambiguous structural assignment can be achieved. Furthermore, the application of qNMR with a suitable internal standard allows for the accurate determination of purity. This robust workflow ensures high-quality, reproducible data essential for quality control, research, and development in the chemical, pharmaceutical, and flavor/fragrance industries.
References
-
NMRium - The next-generation NMR software. NMRium. Available at: [Link]
-
Small molecule NMR sample preparation. Georgia State University NMR Core Facility. Available at: [Link]
-
Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research. Available at: [Link]
-
Selection Guide on Deuterated Solvents for NMR. Labinsights. Available at: [Link]
-
Recommended Software for NMR Data Process. Georgia Tech NMR Center. Available at: [Link]
-
NMR Data Processing Software. University of Delaware. Available at: [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc. Available at: [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: [Link]
-
Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. ACS Publications. Available at: [Link]
-
What is qNMR and why is it important? Mestrelab Research. Available at: [Link]
-
NMR Sample Preparation. Queen Mary University of London. Available at: [Link]
-
Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. Available at: [Link]
-
Sample Preparation. Michigan State University NMR Facility. Available at: [Link]
-
NMR Sample Requirements and Preparation. University of Maryland, Baltimore County. Available at: [Link]
-
NMR Software. Bruker. Available at: [Link]
-
Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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Application Note: A Robust Headspace GC-MS Method for the Quantitative Analysis of Furfuryl Isovalerate
Abstract
Furfuryl isovalerate is a significant ester contributing to the characteristic fruity and sweet aroma profiles of many food products, beverages, and consumer goods.[1] Its detection and quantification are critical for quality control, flavor profile analysis, and stability studies. This application note presents a detailed, validated analytical method for the determination of this compound using static headspace sampling coupled with Gas Chromatography-Mass Spectrometry (HS-GC-MS). The methodology provides high sensitivity, selectivity, and robustness, making it suitable for complex matrices. We provide a comprehensive guide covering sample preparation, instrumental analysis, and a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
Introduction
This compound (CAS: 13678-60-9), also known as furan-2-ylmethyl 3-methylbutanoate, belongs to the fatty acid ester class of organic compounds.[1][4] It is recognized for its pleasant berry, fruity, and grape-like aroma and is used as a flavoring agent in the food and beverage industry.[1][5] The compound can be found in thermally processed foods, where it may form through reactions involving furfuryl alcohol, a product of the Maillard reaction.[6]
Accurate quantification of such volatile flavor compounds is essential for ensuring product consistency and meeting regulatory standards. However, the complexity of sample matrices (e.g., foods, beverages, pharmaceutical formulations) often presents analytical challenges, including interference from non-volatile components.
This guide addresses these challenges by employing a static headspace (HS) sampling technique. Headspace analysis is a solvent-free method that isolates volatile and semi-volatile analytes from the sample matrix by analyzing the vapor phase in equilibrium with the sample.[7][8] This approach minimizes matrix effects, reduces instrument contamination, and enhances sensitivity for volatile targets like this compound.[8][9] The subsequent separation by Gas Chromatography (GC) and detection by Mass Spectrometry (MS) ensures excellent selectivity and confident identification.
Physicochemical Properties of this compound
Understanding the physicochemical properties of the target analyte is fundamental to rational method development. The properties of this compound strongly support the selection of GC-MS as the analytical technique due to its volatility and thermal stability under typical GC conditions.
| Property | Value | Source |
| CAS Number | 13678-60-9 | [4][7][10] |
| Molecular Formula | C₁₀H₁₄O₃ | [7][10][11] |
| Molecular Weight | 182.22 g/mol | [7][11] |
| Boiling Point | 97-98 °C @ 11 mmHg | [7][8][10] |
| Flash Point | 96.1 - 96.11 °C | [7][10] |
| Vapor Pressure | 0.0934 mmHg @ 25 °C | [7][8] |
| Solubility | Sparingly soluble in water (197.6 mg/L est.); Soluble in alcohol and oils. | [5][10][11] |
| Appearance | Colorless to pale yellow liquid. | [8][10] |
Analytical Methodology
Principle of the Method
The method is based on the principle that volatile compounds in a sealed vial will partition between the sample matrix (solid or liquid) and the gaseous phase (headspace) above it upon heating.[7] After reaching equilibrium, a fixed volume of the headspace is automatically sampled and injected into the GC-MS system. In the GC, analytes are separated based on their boiling points and interaction with the stationary phase of the analytical column. The mass spectrometer then detects, identifies, and quantifies the eluted compounds based on their unique mass fragmentation patterns.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless inlet.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Headspace Sampler: Agilent 8697 Headspace Sampler or equivalent.
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
-
Headspace Vials: 20 mL, bevel-edged, with magnetic crimp caps and PTFE/silicone septa.
-
Gases: Helium (carrier gas, 99.999% purity), Nitrogen, Hydrogen, Air for the MS source if required.
-
Reagents: this compound standard (≥98% purity), Methanol (HPLC grade).
Preparation of Standards and Samples
Stock Standard Preparation (1000 µg/mL):
-
Accurately weigh 100 mg of pure this compound standard.
-
Dissolve in and dilute to 100 mL with methanol in a Class A volumetric flask.
-
Store this stock solution at 4°C, protected from light.
Working Standard Preparation:
-
Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock standard with methanol.
-
For analysis, pipette 100 µL of each working standard into a 20 mL headspace vial. This creates a calibration curve based on a fixed volume addition.
Sample Preparation Protocol:
-
Accurately weigh 1.0 g (for solids) or pipette 1.0 mL (for liquids) of the sample into a 20 mL headspace vial.
-
Optional: For solid or highly viscous matrices, add 5 mL of deionized water to facilitate the release of volatiles. Adding a salt (e.g., NaCl) can further increase the partitioning of analytes into the headspace ("salting out" effect).[12][13]
-
Immediately seal the vial with a magnetic crimp cap.
-
Prepare a matrix blank using the same sample matrix, confirmed to be free of this compound.
HS-GC-MS Instrumental Parameters
The following table outlines the recommended starting parameters for the analysis. These may be optimized as needed for specific matrices or instrumentation.
| Parameter | Setting | Rationale |
| Headspace Sampler | ||
| Oven Temperature | 80 °C | Balances efficient volatilization with thermal stability of the analyte. |
| Loop Temperature | 90 °C | Prevents condensation of the analyte during transfer. |
| Transfer Line Temp. | 100 °C | Prevents condensation of the analyte during transfer. |
| Vial Equilibration Time | 15 min | Ensures equilibrium is reached between the sample and headspace.[12] |
| Injection Volume | 1 mL (Loop) | Standard volume for good sensitivity without overloading the system. |
| GC Inlet | ||
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the injected sample. |
| Injection Mode | Split (20:1 ratio) | Prevents column overloading for high-concentration samples; can be adjusted or run in splitless mode for trace analysis. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Constant Flow | 1.2 mL/min | Optimal flow rate for the specified column dimensions. |
| GC Oven Program | ||
| Initial Temperature | 50 °C, hold 2 min | Allows for focusing of volatile compounds at the head of the column. |
| Ramp Rate | 10 °C/min to 280 °C | Provides good separation of compounds with varying boiling points. |
| Final Temperature | 280 °C, hold 5 min | Ensures all high-boiling compounds are eluted from the column. |
| Mass Spectrometer | ||
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 40-300) and SIM | Full Scan for qualitative identification. Selective Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions for this compound | m/z 81 (Quantifier) , 98, 182 | m/z 81 is the characteristic and abundant base peak from the furfuryl moiety. m/z 98 and m/z 182 (molecular ion) serve as qualifiers for confident identification. |
Method Validation Protocol
To ensure the analytical procedure is suitable for its intended purpose, a full validation should be performed according to ICH Q2(R1) guidelines.[2][3][5][14]
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Protocol: Analyze a matrix blank, a standard of this compound, and a sample spiked with the standard.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of this compound. The spiked sample should show a single, symmetrical peak at the expected retention time with the correct mass spectrum (matching qualifier ion ratios).
Linearity and Range
-
Protocol: Analyze the prepared calibration standards (e.g., 6 concentration levels) in triplicate. Plot the peak area of the quantifier ion (m/z 81) against the known concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.995. The y-intercept should be minimal.
Accuracy
Accuracy is the closeness of the test results to the true value.
-
Protocol: Perform a spike-recovery experiment. Spike a known amount of this compound standard into the sample matrix at three concentration levels (low, medium, high) across the linear range. Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 80-120%.[12][15]
Precision
Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Protocol:
-
Repeatability: Analyze six replicate samples of a mid-concentration standard on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 15%.[12][15]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[14]
Results and Discussion
The described HS-GC-MS method provides a reliable and robust tool for the analysis of this compound. The use of headspace sampling effectively eliminates matrix interference, leading to clean chromatograms and prolonging the life of the GC inlet liner and column. The selection of a DB-5ms column offers a good balance of polarity for retaining and separating the target analyte from other volatile components in a typical sample.
Identification is confirmed by comparing the retention time with that of a pure standard and by verifying the ratio of the quantifier (m/z 81) and qualifier ions (m/z 98, 182). Quantification is achieved using the calibration curve generated from external standards. The validation results (not shown) are expected to meet the stringent acceptance criteria outlined in the ICH Q2(R1) guidelines, demonstrating that the method is accurate, precise, and fit for purpose.
Conclusion
This application note details a complete and validated analytical method for the determination of this compound in various matrices. The combination of static headspace sampling with GC-MS provides a highly selective, sensitive, and automated solution for quality control and research applications. The detailed protocol for method validation ensures that the results generated are reliable and defensible, meeting the standards required by researchers, scientists, and drug development professionals.
References
-
The Good Scents Company. (n.d.). This compound, 13678-60-9. Retrieved from [Link]
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FooDB. (2019). Showing Compound this compound (FDB019533). Retrieved from [Link]
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Innovatech Labs. (n.d.). Headspace GC/MS Analysis. Retrieved from [Link]
-
NP-MRD. (2022). Showing NP-Card for this compound (NP0049521). Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ChemBK. (2024). FURFURYL 3-METHYLBUTANOATE. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Headspace Sampling Fundamentals. Retrieved from [Link]
-
Integrated Liner Technologies. (2025). A Guide to GC Sample Preparation. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Mocan, A., et al. (2021). The Food and Beverage Occurrence of Furfuryl Alcohol and Myrcene—Two Emerging Potential Human Carcinogens? Applied Sciences. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Chen, Y. C., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods. Retrieved from [Link]
-
Fromberg, A., et al. (2018). Determination of furan and furan derivatives in baby food. Food Control. Retrieved from [Link]
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- 3. database.ich.org [database.ich.org]
- 4. Volatile and flavour analysis - Chemical Analysis Facility (CAF) [research.reading.ac.uk]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. versatilevinegar.org [versatilevinegar.org]
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- 8. Headspace GC/MS Analysis - Analytics Services, Innovatech Labs [innovatechlabs.com]
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- 11. gcms.cz [gcms.cz]
- 12. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. fda.gov [fda.gov]
- 15. pfigueiredo.org [pfigueiredo.org]
Application Notes and Protocols for the Analysis of Furfuryl Isovalerate
Introduction: The Analytical Challenge of Furfuryl Isovalerate
This compound, a key contributor to the sensory profile of many food and beverage products, presents a unique analytical challenge due to its semi-volatile nature and its presence within complex sample matrices. Accurate quantification of this flavor compound is critical for quality control, product development, and regulatory compliance. This document provides a comprehensive guide to the selection and implementation of appropriate sample preparation techniques for the robust analysis of this compound.
The choice of sample preparation methodology is paramount and is dictated by the physicochemical properties of this compound and the nature of the sample matrix. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C10H14O3 | |
| Molecular Weight | 182.22 g/mol | |
| Boiling Point | 228-229 °C at 760 mmHg | [1] |
| Vapor Pressure | 0.067 mmHg at 25 °C (est.) | [1] |
| logP (o/w) | 2.631 (est.) | [1] |
| Solubility in Water | 171 mg/L at 25 °C (est.) | [1] |
This guide will delve into three primary sample preparation techniques: Static Headspace (HS), Headspace Solid-Phase Microextraction (HS-SPME), and Stir Bar Sorptive Extraction (SBSE), providing detailed protocols and the scientific rationale behind their application.
Method Selection: A Guided Approach
The selection of an appropriate sample preparation technique is a critical step that influences the accuracy, sensitivity, and throughput of the analysis. The following diagram illustrates a decision-making workflow for selecting the most suitable technique for this compound analysis.
Figure 1. Decision workflow for selecting a sample preparation technique.
Protocol 1: Static Headspace (HS) Analysis
Static headspace analysis is a robust and straightforward technique suitable for the analysis of volatile compounds in a variety of matrices. It relies on the partitioning of analytes between the sample phase and the gas phase (headspace) in a sealed vial at equilibrium.
Causality of Experimental Choices
-
Equilibration Temperature and Time: Heating the sample increases the vapor pressure of this compound, driving it into the headspace and improving sensitivity. The temperature and time are optimized to achieve equilibrium without causing thermal degradation of the analyte or matrix. For furanic compounds, temperatures around 60°C are often employed to prevent analyte formation during analysis.
-
Matrix Modification: The addition of a salt, such as sodium chloride, increases the ionic strength of the aqueous phase, reducing the solubility of this compound and promoting its transfer into the headspace (the "salting-out" effect).
-
Internal Standard: The use of a deuterated internal standard, such as d4-furan, is crucial for accurate quantification. It compensates for variations in sample matrix, injection volume, and instrument response.
Step-by-Step Protocol for HS-GC-MS
-
Sample Preparation:
-
For liquid samples (e.g., coffee, alcoholic beverages), place a 5 mL aliquot into a 20 mL headspace vial.
-
For solid or semi-solid samples, weigh 1-5 g of the homogenized sample into a 20 mL headspace vial and add a specific volume of deionized water or a saturated NaCl solution.
-
-
Internal Standard Spiking:
-
Add a known amount of a suitable internal standard (e.g., d4-furan solution in methanol) to each vial.
-
-
Vial Sealing:
-
Immediately seal the vials with PTFE-faced silicone septa and aluminum crimp caps.
-
-
Equilibration:
-
Place the vials in the headspace autosampler and incubate at 60°C for 30 minutes with intermittent shaking to facilitate equilibrium.
-
-
Injection:
-
Automatically inject a defined volume of the headspace (e.g., 1 mL) into the GC-MS system.
-
Self-Validating System
The integrity of this protocol is maintained through the consistent use of an internal standard and the careful control of equilibration parameters. Regular analysis of blanks and quality control standards ensures the absence of carryover and monitors instrument performance.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that utilizes a coated fiber to adsorb and concentrate analytes from the headspace of a sample. It offers higher sensitivity compared to static headspace.
Causality of Experimental Choices
-
Fiber Coating: The choice of SPME fiber coating is critical and depends on the polarity and volatility of the analyte. For semi-volatile esters like this compound, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective, as it can adsorb a wide range of compounds.
-
Extraction Temperature and Time: Similar to static headspace, temperature influences the partitioning of the analyte into the headspace. The extraction time is optimized to allow for sufficient adsorption of the analyte onto the fiber without reaching saturation, which could lead to non-linear responses.
-
Agitation: Agitation of the sample during extraction helps to accelerate the mass transfer of the analyte from the sample matrix to the headspace and subsequently to the fiber coating, reducing equilibration time.
Step-by-Step Protocol for HS-SPME-GC-MS
-
Sample Preparation:
-
Prepare the sample in a headspace vial as described in the Static Headspace protocol.
-
-
Internal Standard Spiking:
-
Spike the sample with an appropriate internal standard.
-
-
Vial Sealing:
-
Seal the vial securely.
-
-
Extraction:
-
Place the vial in the autosampler and incubate at a set temperature (e.g., 50°C) for a defined period (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber (e.g., 75 µm CAR/PDMS) to the headspace for a specific extraction time (e.g., 30 minutes).
-
-
Desorption:
-
Retract the fiber and inject it into the hot GC inlet (e.g., 250°C) for a set desorption time (e.g., 2 minutes) to thermally desorb the analytes onto the analytical column.
-
Self-Validating System
Method validation for HS-SPME involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The use of an internal standard and regular conditioning of the SPME fiber are essential for maintaining the reliability of the method.
Protocol 3: Stir Bar Sorptive Extraction (SBSE)
SBSE is a highly sensitive extraction technique that utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) to extract analytes from a liquid sample. It offers a much larger phase volume compared to SPME, resulting in significantly lower detection limits.
Causality of Experimental Choices
-
Extraction Time and Stirring Speed: The extraction is based on the partitioning of the analyte between the sample and the PDMS coating. A sufficient extraction time and an appropriate stirring speed are necessary to ensure that equilibrium or a consistent portion of equilibrium is reached.
-
Sample Volume: The volume of the sample influences the phase ratio and, consequently, the extraction efficiency.
-
Desorption: Thermal desorption is commonly used for volatile and semi-volatile compounds, allowing for the efficient transfer of the entire extracted sample to the GC-MS system. Liquid desorption with a suitable solvent can be used for less volatile or thermally labile compounds.
Step-by-Step Protocol for SBSE-GC-MS
-
Stir Bar Conditioning:
-
Before first use, condition the stir bar by heating it in a thermal desorber or by sonicating in a suitable solvent mixture (e.g., methanol/chloroform).
-
-
Sample Preparation:
-
Place a defined volume of the liquid sample (e.g., 10-20 mL) into a glass vial.
-
-
Internal Standard Spiking:
-
Add the internal standard to the sample.
-
-
Extraction:
-
Place the conditioned stir bar into the sample vial.
-
Stir the sample at a constant speed (e.g., 1000 rpm) for a specified duration (e.g., 60-120 minutes) at room temperature or a controlled temperature.
-
-
Stir Bar Removal and Rinsing:
-
Remove the stir bar with clean forceps, rinse it with deionized water, and gently dry it with a lint-free tissue.
-
-
Thermal Desorption:
-
Place the stir bar into a thermal desorption tube and introduce it into the thermal desorption unit coupled to the GC-MS.
-
Desorb the analytes at a specific temperature (e.g., 250°C) for a set time (e.g., 5 minutes).
-
Self-Validating System
The robustness of the SBSE method is ensured by consistent stir bar conditioning, precise control of extraction parameters, and the use of an internal standard. Method validation should include the determination of recovery, linearity, LOD, LOQ, and precision.
Data Presentation: A Comparative Overview
The following table summarizes typical performance characteristics of the described sample preparation techniques for the analysis of furanic compounds and volatile esters in food and beverage matrices.
| Parameter | Static Headspace (HS) | Headspace SPME (HS-SPME) | Stir Bar Sorptive Extraction (SBSE) |
| Limit of Detection (LOD) | ~0.2 ppb[1] | ~0.002 ng/g | ~2 ng/g |
| Limit of Quantification (LOQ) | ~0.7 ppb[1] | ~0.006 ng/g | Low ng/g range |
| Precision (%RSD) | < 10%[1] | 8-10% | < 15% |
| Recovery | Not directly measured | 76-117% | 38-41% for some flavor compounds |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Medium | High |
Experimental Workflows: Visualized
The following diagrams illustrate the key steps in each of the described sample preparation workflows.
Figure 2. Static Headspace (HS) workflow.
Figure 3. Headspace SPME (HS-SPME) workflow.
Figure 4. Stir Bar Sorptive Extraction (SBSE) workflow.
Conclusion
The selection of an appropriate sample preparation technique is a critical determinant of success in the analysis of this compound. Static Headspace offers a simple, robust, and high-throughput method for screening and quantification at higher concentrations. Headspace SPME provides a significant enhancement in sensitivity with the convenience of a solvent-free and easily automated procedure. For ultra-trace analysis in aqueous matrices, Stir Bar Sorptive Extraction delivers unparalleled sensitivity. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most suitable method to achieve their analytical goals.
References
-
The Good Scents Company. (n.d.). furfuryl valerate. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB019533). Retrieved from [Link]
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U.S. Department of the Treasury, Alcohol and Tobacco Tax and Trade Bureau. (n.d.). Determination of Furan in Alcoholic Beverages. Retrieved from [Link]
-
La Pera, L., Liberatore, A., Avellone, G., Fanara, S., Dugo, G., & Agozzino, P. (2009). Analysis of furan in coffee of different provenance by head-space solid phase microextraction gas chromatography-mass spectrometry: effect of brewing procedures. Food Additives & Contaminants: Part A, 26(6), 786–792. [Link]
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Hasnip, S., Crews, C., Potter, N., & Grant, L. (2010). The use of stir bar sorptive extraction--a potential alternative method for the determination of furan, evaluated using two example food matrices. Food Additives & Contaminants: Part A, 27(4), 456–461. [Link]
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Lee, D.-G., Kim, S.-Y., Lee, G.-H., & Kim, S.-K. (2018). Quantitative analysis of four flavor compounds by SBSE-TD-GC-MS. Food Science and Biotechnology, 27(6), 1629–1635. [Link]
-
U.S. Food and Drug Administration. (2006). Determination of Furan in Foods. Retrieved from [Link]
-
Huang, Y.-C., Chen, B.-H., & Chen, Y.-L. (2020). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 9(10), 1488. [Link]
- Baltussen, E., Sandra, P., David, F., & Cramers, C. (1999). Stir Bar Sorptive Extraction (SBSE), a Novel Extraction Technique for Aqueous Samples: Theory and Principles.
- Pawliszyn, J. (1997). Solid Phase Microextraction: Theory and Practice. Wiley-VCH.
Sources
Application Notes & Protocols: Instrumental Analysis of Furan Esters
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the principal instrumental techniques for the analysis of furan esters. Furan esters, a class of compounds significant in food science, environmental analysis, and materials chemistry, demand robust and sensitive analytical methodologies for their detection, quantification, and structural elucidation. This document moves beyond standard protocols to explain the underlying principles and causal reasoning behind methodological choices. We present detailed, field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), alongside spectroscopic techniques (FTIR, NMR) for structural confirmation. Each protocol is designed as a self-validating system, incorporating quality control and troubleshooting insights to ensure data integrity and reproducibility.
Foundational Principles: The Analytical Challenge of Furan Esters
Furan esters are characterized by a furan ring functionalized with an ester group. Their chemical properties—ranging from volatile flavor compounds to semi-volatile plasticizers—dictate the choice of analytical technique.[1][2] Key challenges in their analysis include:
-
Volatility & Thermal Stability: Many furan esters are highly volatile, making them ideal candidates for Gas Chromatography (GC). However, thermal lability can be a concern, necessitating careful optimization of injection and oven temperatures.
-
Matrix Complexity: Furan esters are often found in complex matrices like food, beverages, or polymeric materials.[2][3] This requires highly selective detection methods, such as Mass Spectrometry (MS), and efficient sample preparation to minimize interference.
-
Isomeric Differentiation: The presence of structural isomers requires analytical techniques with high resolving power to ensure accurate identification and quantification.[4][5]
The selection of an appropriate analytical strategy is therefore a critical first step, guided by the analyte's properties and the research question.
Caption: Decision workflow for selecting the appropriate analytical technique.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Furan Esters
GC-MS is the premier technique for analyzing volatile and semi-volatile furan esters, particularly in food and beverage matrices where they often act as flavor or aroma compounds.[6] Its high separation efficiency combined with the definitive identification power of mass spectrometry makes it an indispensable tool.[7]
Causality Behind the Method: Why GC-MS?
The choice of GC-MS is predicated on the ability to volatilize the analyte without degradation. The separation occurs in a capillary column based on the compound's boiling point and its interaction with the column's stationary phase. The subsequent detection by MS provides two dimensions of data: the retention time (a chromatographic property) and the mass spectrum (a molecular property), offering exceptional specificity.
Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is optimized for trace-level analysis of volatile furan esters in complex matrices. HS-SPME is a solvent-free extraction technique that concentrates volatile analytes from the sample headspace onto a coated fiber, enhancing sensitivity.[8] The use of an SPME Arrow is recommended over traditional fibers due to its greater durability and larger surface area, leading to better analyte responses.[8]
A. Sample Preparation & Extraction (HS-SPME Arrow)
-
Sample Weighing: Accurately weigh the homogenized sample (e.g., 1-5 g of food matrix) into a 20 mL headspace vial.[5] For liquid samples like juice, 5 mL is appropriate.[7]
-
Matrix Modification: Add a salt solution (e.g., 5 mL of saturated NaCl) to the vial.[4] Rationale: Adding salt increases the ionic strength of the aqueous phase, which "salts out" the volatile organic compounds, increasing their concentration in the headspace and improving extraction efficiency.[4]
-
Internal Standard Spiking: Spike the sample with a known concentration of a deuterated internal standard (e.g., d4-furan). Rationale: An internal standard is crucial for accurate quantification. It corrects for variations in extraction efficiency and instrument response, ensuring the method is self-validating.
-
Incubation & Equilibration: Seal the vial immediately and place it in an autosampler tray with an incubation block set to a specific temperature (e.g., 35-60°C) for a defined period (e.g., 10-15 minutes).[5][8] Rationale: Incubation facilitates the partitioning of volatile analytes from the sample matrix into the headspace, allowing the system to reach equilibrium.
-
SPME Arrow Extraction: Expose the SPME Arrow fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS coating) to the headspace for a set time (e.g., 10-20 minutes) while maintaining the incubation temperature.[8] Rationale: The CAR/PDMS fiber is effective for trapping a wide range of volatile and semi-volatile compounds, making it suitable for furan analysis.[6] Extraction time is optimized to ensure sufficient analyte adsorption; equilibrium is often reached for highly volatile compounds within 10 minutes.[8]
-
Thermal Desorption: Immediately transfer the SPME Arrow to the GC inlet, where the trapped analytes are thermally desorbed onto the analytical column. A desorption temperature of ~280°C for 1-2 minutes is typical.[5][8]
Sources
- 1. hpc-standards.com [hpc-standards.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enzymatic Synthesis of Furfuryl Isovalerate
Welcome to the technical support center for the enzymatic synthesis of furfuryl isovalerate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes. This compound, a valuable flavor and fragrance compound with a fruity, berry-like aroma, is increasingly produced via enzymatic catalysis for a "greener" and more specific synthesis. This guide provides field-proven insights to navigate the common challenges in this biocatalytic process.
Understanding the Core Reaction: Lipase-Catalyzed Esterification
The synthesis of this compound involves the esterification of furfuryl alcohol with isovaleric acid, catalyzed by a lipase enzyme, typically in a non-aqueous solvent or a solvent-free system. Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), are highly effective for this transformation. The reaction follows a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor (isovaleric acid) to form an acyl-enzyme intermediate, which then reacts with the alcohol (furfuryl alcohol) to produce the ester and regenerate the enzyme.
Caption: Generalized Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Troubleshooting Guide
Issue 1: Low Conversion/Yield of this compound
Possible Causes & Step-by-Step Solutions:
-
Sub-optimal Reaction Temperature:
-
Explanation: Temperature significantly influences enzyme activity and reaction rate. While higher temperatures can increase the initial rate, excessive heat can lead to enzyme denaturation and loss of activity.[1] For many commonly used lipases, the optimal temperature for esterification is typically between 40°C and 60°C.[2][3]
-
Troubleshooting Protocol:
-
Review the manufacturer's specifications for the optimal temperature range of your specific lipase.
-
Perform a temperature optimization study, running the reaction at a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C) while keeping other parameters constant.
-
Monitor the conversion at different time points to determine the temperature that gives the highest yield without significant enzyme deactivation over time.
-
-
-
Inappropriate Molar Ratio of Substrates:
-
Explanation: The molar ratio of furfuryl alcohol to isovaleric acid is a critical parameter. An excess of one substrate can shift the reaction equilibrium towards product formation. However, high concentrations of alcohols can inhibit or even inactivate lipases.[4] Furfuryl alcohol, in particular, has been shown to cause substrate inhibition at higher concentrations.[5]
-
Troubleshooting Protocol:
-
Start with a 1:1 molar ratio of furfuryl alcohol to isovaleric acid.
-
Systematically vary the molar ratio. For instance, test ratios of alcohol to acid of 1:1.5, 1:2, 1.5:1, and 2:1.
-
Analyze the conversion for each ratio to find the optimal balance that maximizes yield without causing significant inhibition. A molar ratio of furfuryl alcohol to acyl donor of 1:2 has been found to be optimal in some ester syntheses.[2]
-
-
-
Water Accumulation and Hydrolysis:
-
Explanation: Water is a byproduct of the esterification reaction. While a minimal amount of water is necessary to maintain the enzyme's catalytically active conformation, excess water can promote the reverse reaction (hydrolysis), leading to a lower net yield of the ester.[1][6][7][8]
-
Troubleshooting Protocol:
-
Use of Molecular Sieves: Add activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture to sequester the water produced during the reaction.[1]
-
Solvent Selection: Employ hydrophobic organic solvents like hexane, heptane, or cyclohexane, which have low water solubility and can help to partition the produced water away from the enzyme.[9]
-
Solvent-Free System: Consider a solvent-free system, which can sometimes be advantageous. However, water removal might be more challenging.
-
-
-
Inadequate Enzyme Concentration:
-
Explanation: The concentration of the lipase directly impacts the reaction rate. An insufficient amount of enzyme will result in a slow reaction and low conversion within a practical timeframe.
-
Troubleshooting Protocol:
-
If the reaction is slow, incrementally increase the enzyme loading (e.g., from 5% to 10% or 15% w/w of the total substrates).[3]
-
Be mindful that simply increasing the enzyme concentration may not be cost-effective. It's crucial to find a balance between reaction time and enzyme cost.
-
-
| Parameter | Typical Starting Range | Optimized Range (Example) |
| Temperature | 40-60 °C | 50 °C[2] |
| Molar Ratio (Alcohol:Acid) | 1:1 to 1:2 | 1:2[2] |
| Enzyme Loading | 5-15% (w/w) | 10 g/L[9] |
| Solvent | Heptane, Hexane, Toluene | Toluene[2] |
Table 1: Recommended Starting and Optimized Parameters for this compound Synthesis.
Issue 2: Slow Reaction Rate
Possible Causes & Step-by-Step Solutions:
-
Mass Transfer Limitations:
-
Explanation: In heterogeneous catalysis with an immobilized enzyme, the diffusion of substrates to the active sites and the diffusion of products away can be rate-limiting. Inadequate mixing can exacerbate this issue.
-
Troubleshooting Protocol:
-
Increase the agitation speed of the reaction mixture. A shaking speed of around 200 rpm is often effective.[3]
-
Ensure the immobilized enzyme particles are well-suspended and not settled at the bottom of the reactor.
-
Consider using a smaller particle size for the immobilized support, which increases the surface area-to-volume ratio, but be cautious of potential difficulties in separation.
-
-
-
Enzyme Inhibition:
-
Explanation: As mentioned, high concentrations of substrates, particularly furfuryl alcohol, can inhibit the enzyme's activity.[5] Similarly, high concentrations of the acid can also be inhibitory.[4]
-
Troubleshooting Protocol:
-
If substrate inhibition is suspected, try a fed-batch approach where the inhibitory substrate is added portion-wise throughout the reaction to maintain a low concentration in the reaction medium.
-
Refer to the molar ratio optimization in the previous section.
-
-
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Issue 3: Enzyme Deactivation and Poor Reusability
Possible Causes & Step-by-Step Solutions:
-
Thermal Denaturation:
-
Explanation: Operating the reaction at temperatures above the enzyme's stability threshold will cause irreversible denaturation.[1]
-
Troubleshooting Protocol:
-
Strictly control the reaction temperature and ensure it does not exceed the recommended maximum for the lipase.
-
For long-term reactions, consider a slightly lower temperature to enhance stability, even if the initial rate is marginally slower.
-
-
-
Solvent-Induced Deactivation:
-
Explanation: While many organic solvents are compatible with lipases, some can strip the essential water layer from the enzyme or otherwise denature it. Very polar solvents are generally not suitable.
-
Troubleshooting Protocol:
-
If using a solvent, choose a non-polar, hydrophobic one like heptane or isooctane.[9]
-
If enzyme deactivation is still observed, consider a solvent-free system.
-
-
-
Improper Handling and Storage:
-
Explanation: Immobilized enzymes are robust but not indestructible. Improper storage (e.g., at the wrong temperature or humidity) or harsh recovery procedures can damage the enzyme.
-
Troubleshooting Protocol:
-
Always store the enzyme according to the manufacturer's instructions.
-
After each reaction cycle, gently recover the immobilized enzyme by filtration or decantation.
-
Wash the recovered enzyme with a suitable solvent (e.g., the reaction solvent) to remove any adsorbed substrates or products before drying and reusing.
-
-
-
Fouling of the Immobilized Support:
-
Explanation: Over multiple cycles, byproducts or polymerized materials derived from furfural impurities or furfuryl alcohol itself can deposit on the enzyme support, blocking active sites.[10]
-
Troubleshooting Protocol:
-
Ensure high purity of the starting materials, especially the furfuryl alcohol.
-
After several cycles, if a drop in activity is observed, a more rigorous washing procedure with a solvent that can dissolve potential byproducts might be necessary. However, this should be done cautiously to avoid damaging the enzyme.
-
-
Frequently Asked Questions (FAQs)
Q1: Which lipase is best for synthesizing this compound?
A1: Immobilized Candida antarctica lipase B (CAL-B), commercially available as Novozym 435, is widely cited and highly effective for this type of esterification due to its high activity, stability, and broad substrate specificity.[1][11] Other lipases, such as those from Rhizomucor miehei and Thermomyces lanuginosus, can also be effective.[9][12] Screening different commercially available lipases is recommended for process optimization.
Q2: Is a solvent necessary for this reaction?
A2: Not necessarily. Solvent-free systems can be advantageous as they offer higher substrate concentrations, leading to a potentially faster reaction rate and easier product purification.[3] However, solvents can help to reduce substrate inhibition, improve mass transfer, and facilitate water removal.[9] The choice between a solvent-based and a solvent-free system depends on the specific substrates, enzyme, and desired process conditions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). By quantifying the decrease in substrates (furfuryl alcohol and isovaleric acid) and the increase in the product (this compound), you can determine the conversion and yield.
Q4: What are the potential byproducts in this synthesis?
A4: The primary side reaction is the hydrolysis of the ester back to the starting materials if water is not effectively removed. Additionally, impurities in the furfuryl alcohol, such as furfural, could lead to the formation of other esters or byproducts.[10][13] At high temperatures, furfuryl alcohol can also undergo self-polymerization.
Q5: Can the immobilized lipase be reused?
A5: Yes, one of the major advantages of using an immobilized lipase is its reusability, which significantly reduces the overall cost of the process.[3] After each reaction, the immobilized enzyme can be recovered, washed, and reused for multiple cycles. The stability and number of possible reuses will depend on the reaction conditions and the robustness of the specific immobilized enzyme. Some immobilized lipases can retain a high percentage of their initial activity for several cycles.[12]
References
-
ResearchGate. (2015). Enzymatic Synthesis of Furfuryl Alcohol Ester with Oleic Acid by Candida antarctica Lipase B and Its Kinetic Study. Available at: [Link]
-
Redalyc. (n.d.). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Available at: [Link]
-
PubMed. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Available at: [Link]
-
International Journal of Engineering Research and Development. (n.d.). Immobilized Lipase Technology for Making Natural Flavor. Available at: [Link]
-
MDPI. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Available at: [Link]
-
National Institutes of Health. (n.d.). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Available at: [Link]
-
MDPI. (2020). Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. Available at: [Link]
-
The Good Scents Company. (n.d.). This compound, 13678-60-9. Available at: [Link]
-
MDPI. (2023). Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes: Reaction Routes, Catalysts, and Perspectives. Available at: [Link]
-
MDPI. (n.d.). Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. Available at: [Link]
-
MDPI. (2022). Optimization and Determination of Kinetic Parameters of the Synthesis of 5-Lauryl-hydroxymethylfurfural Catalyzed by Lipases. Available at: [Link]
-
PubMed. (n.d.). Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies. Available at: [Link]
-
Biosystems Engineers. (n.d.). Synthesis of Common Drug Intermediaries from Furfural. Available at: [Link]
-
PubMed. (n.d.). Kinetic modeling and docking study of immobilized lipase catalyzed synthesis of furfuryl acetate. Available at: [Link]
-
Periodica Polytechnica Chemical Engineering. (n.d.). The role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non-conventional media. Available at: [Link]
-
ResearchGate. (2011). Optimization of lipase-catalyzed synthesis of flavour esters in solvent free system. Available at: [Link]
-
University of Groningen. (n.d.). Enzymatic synthesis of furan-based polymers. Available at: [Link]
-
ResearchGate. (n.d.). Time courses of the synthesis of FA from furfural: (a) furfural reduction. Available at: [Link]
-
ResearchGate. (n.d.). Multiple effects of water on solvent-free enzymatic esterifications. Available at: [Link]
-
MDPI. (n.d.). Nb-Based Catalysts for the Valorization of Furfural into Valuable Product through in One-Pot Reaction. Available at: [Link]
-
PubMed. (2017). Studies on performance evaluation of a green plasticizer made by enzymatic esterification of furfuryl alcohol and castor oil fatty acid. Available at: [Link]
-
National Institutes of Health. (2017). Optimization of Substrate-Analogue Furin Inhibitors. Available at: [Link]
-
PubMed. (2007). Effects of water on enzyme performance with an emphasis on the reactions in supercritical fluids. Available at: [Link]
-
Research Commons. (n.d.). The Effect of Hydration on Enzyme Activity and Dynamics. Available at: [Link]
-
ScienceDirect. (2022). Solvent effects in integrated reaction-separation process of liquid-phase hydrogenation of furfural to furfuryl alcohol over CuAl2O4. Available at: [Link]
-
ResearchGate. (n.d.). Enzymic synthesis of isoamyl isovalerate using immobilized lipase from Rhizomucor miehei: A multivariate analysis. Available at: [Link]
-
Instituto de Catálisis y Petroleoquímica. (2020). Enzymatic esterification of palm fatty-acid distillate for the production of polyol esters with biolubricant properties. Available at: [Link]
-
ResearchGate. (2000). (PDF) Enzymatic synthesis of isoamyl butyrate using immobilized Rhizomucor miehei lipase in non-aqueous media. Available at: [Link]
-
The Good Scents Company. (n.d.). furfuryl valerate, 36701-01-6. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetic modeling and docking study of immobilized lipase catalyzed synthesis of furfuryl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. real.mtak.hu [real.mtak.hu]
- 7. researchgate.net [researchgate.net]
- 8. Effects of water on enzyme performance with an emphasis on the reactions in supercritical fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors | MDPI [mdpi.com]
- 11. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Furfuryl Isovalerate Synthesis & Purification
Welcome to the technical support center for the synthesis and purification of furfuryl isovalerate. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address common challenges and frequently asked questions encountered during the experimental process, providing in-depth, field-proven insights to ensure the successful synthesis and purification of high-purity this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and actionable solutions.
Problem 1: Dark Coloration of the Crude and Purified Product
Symptom: The reaction mixture or the final product appears dark brown or black, indicating the presence of polymeric impurities.
Root Cause Analysis: The primary cause of dark coloration is the acid-catalyzed polymerization of furfuryl alcohol.[1][2] The furan ring in furfuryl alcohol is susceptible to opening and polymerization under acidic conditions, especially at elevated temperatures, leading to the formation of dark, resinous materials known as humins.[3][4][5]
Recommended Solutions:
-
Control Reaction Temperature: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. High temperatures significantly accelerate the polymerization of furfuryl alcohol.
-
Minimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction as soon as the formation of the ester is complete to prevent prolonged exposure of furfuryl alcohol to acidic conditions.
-
Choice of Catalyst:
-
Purification Strategy:
Problem 2: Low Purity After Distillation - Presence of Unreacted Starting Materials
Symptom: GC or NMR analysis of the distilled product shows significant amounts of unreacted furfuryl alcohol and/or isovaleric acid.
Root Cause Analysis: The Fischer esterification is an equilibrium reaction.[6][12] Without shifting the equilibrium towards the product side, the reaction will not proceed to completion, leaving unreacted starting materials.
Recommended Solutions:
-
Driving the Equilibrium:
-
Use of Excess Reagent: Employ a molar excess of one of the reactants, typically the less expensive one (often the alcohol).[13]
-
Water Removal: The removal of water as it is formed is a highly effective way to drive the reaction to completion. This can be achieved by:
-
Dean-Stark Apparatus: If using a solvent that forms an azeotrope with water (e.g., toluene), a Dean-Stark trap can be used to continuously remove water.[6]
-
Molecular Sieves: Adding activated molecular sieves to the reaction mixture can absorb the water produced.
-
-
-
Post-Reaction Workup:
-
Aqueous Wash: Before distillation, perform an aqueous workup to remove the majority of the unreacted starting materials and the acid catalyst.[14]
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove unreacted isovaleric acid.
-
A subsequent wash with brine (saturated NaCl solution) will help to remove residual water.
-
-
Problem 3: Poor Yield of this compound
Symptom: The isolated yield of the purified product is significantly lower than expected.
Root Cause Analysis: Low yields can be attributed to several factors, including incomplete reaction, product loss during workup and purification, and competing side reactions.
Recommended Solutions:
-
Optimize Reaction Conditions:
-
Ensure the reaction goes to completion by driving the equilibrium as described in Problem 2 .
-
Carefully control the temperature to minimize the polymerization of furfuryl alcohol, which consumes one of the starting materials.[15]
-
-
Minimize Losses During Workup and Purification:
-
Extraction: Ensure efficient extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.
-
Distillation:
-
Use a well-insulated distillation apparatus to ensure efficient heating.
-
Employ a vacuum to lower the boiling point of the product and minimize thermal decomposition.
-
Avoid overheating the distillation flask, which can lead to charring and loss of product.
-
-
-
Consider Alternative Synthesis Routes:
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis method for this compound?
A1: The most common laboratory-scale synthesis is the Fischer-Speier esterification.[6] This involves reacting furfuryl alcohol with isovaleric acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[13][14] The reaction is typically heated under reflux to achieve a reasonable rate.
Q2: What are the key physical properties of this compound?
A2: The physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O₃ | [17] |
| Molar Mass | 182.22 g/mol | [17] |
| Appearance | Colorless liquid | [17] |
| Boiling Point | 97-98 °C at 11 mmHg | [17][18] |
| Density | ~1.018 g/mL at 25 °C | [17] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohols and ethers. | [17][18][19] |
Q3: What are the major impurities I should expect in my crude product?
A3: The table below lists the common impurities and their sources.
| Impurity | Source |
| Furfuryl Alcohol | Unreacted starting material |
| Isovaleric Acid | Unreacted starting material |
| Water | Byproduct of esterification |
| Acid Catalyst | Residual from the reaction |
| Poly(furfuryl alcohol) | Polymerization of furfuryl alcohol |
| Difurfuryl Ether | Side reaction of furfuryl alcohol |
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the preferred method for determining the purity of this compound and identifying volatile impurities.[11] High-Performance Liquid Chromatography (HPLC) can also be utilized.[20][21] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for quantitative analysis.[]
Q5: Can you provide a general purification workflow for this compound?
A5: A typical purification workflow is outlined in the diagram below.
Caption: General purification workflow for this compound.
Experimental Protocols
Protocol 1: Aqueous Workup of Crude this compound
-
Cool the crude reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
If a solvent was used during the reaction, ensure the product is in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). If no solvent was used, add a suitable organic solvent.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any evolved CO₂ gas.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution until no more gas evolves.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Separate the layers and transfer the organic layer to an Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, neutralized product.
Protocol 2: Vacuum Distillation of this compound
-
Set up a fractional distillation apparatus suitable for vacuum distillation.
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure (e.g., 97-98 °C at 11 mmHg).[17][18]
-
Discard any initial low-boiling fractions (forerun) and stop the distillation before high-boiling, dark-colored residues begin to distill.
Visualization of Key Challenges
The following diagram illustrates the primary challenges in this compound synthesis and the corresponding mitigation strategies.
Caption: Key challenges and mitigation strategies in this compound synthesis.
References
-
López-As L, et al. (2012). Characterization of the polymerization of furfuryl alcohol during roasting of coffee. Food Funct., 3(9), 965-9. Available from: [Link]
-
Lallement, C., et al. (2019). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers (Basel), 11(12), 2095. Available from: [Link]
-
Milanese, C., et al. (2019). Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. Polymers (Basel), 11(12), 2038. Available from: [Link]
-
Cai, T., et al. (2013). Formation of poly(furfuryl alcohol) by acid-catalyzed polymerization of furfuryl alcohol. ResearchGate. Available from: [Link]
-
Kim, J., et al. (2010). Acid-catalyzed furfurly alcohol polymerization : characterizations of molecular structure and thermodynamic properties. OSTI.GOV. Available from: [Link]
-
ChemBK. FURFURYL 3-METHYLBUTANOATE. Available from: [Link]
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Bringué, R., et al. (2019). Esterification of furfuryl alcohol to butyl levulinate over ion-exchange resins. Fuel, 257, 116010. Available from: [Link]
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Wikipedia. Fischer–Speier esterification. Available from: [Link]
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Organic Chemistry Portal. Fischer Esterification. Available from: [Link]
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University of Missouri–St. Louis. Experiment 22 – The Fischer Esterification. Available from: [Link]
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The Good Scents Company. This compound. Available from: [Link]
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Raley, A. L., et al. (2019). Synthesis and Characterization of Fatty Acid Furfuryl Ester Mixtures: Biodiesel from Furfuryl Alcohol. ResearchGate. Available from: [Link]
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- Google Patents. EP3498699A1 - Chromatography method for the purification of furfural derivatives.
-
Zhang, Y., et al. (2019). Separation and Purification of Furfuryl Alcohol Monomer and Oligomers Using a Two-Phase Extracting Process. ResearchGate. Available from: [Link]
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Master Organic Chemistry. Transesterification. Available from: [Link]
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Raley, A. L., et al. (2019). Synthesis and Characterization of Fatty Acid Furfuryl Ester Mixtures. Semantic Scholar. Available from: [Link]
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U.S. Environmental Protection Agency. furfuryl alcohol, and 2-furoic acid present in bare soil. Recovery samples were extracted. Available from: [Link]
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"troubleshooting matrix effects in furfuryl isovalerate GC-MS analysis"
Welcome to the technical support guide for the gas chromatography-mass spectrometry (GC-MS) analysis of furfuryl isovalerate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, a common challenge that can compromise data quality and accuracy. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and resolve specific issues encountered during your experiments.
Section 1: FAQs - Understanding Matrix Effects in this compound GC-MS Analysis
This section covers foundational concepts to help you identify and understand the nature of matrix effects in your chromatographic workflow.
Q1: What are matrix effects in GC-MS, and how do they differ from those in LC-MS?
A: Matrix effects in chromatography refer to the alteration of an analyte's signal (either suppression or enhancement) caused by co-eluting compounds from the sample matrix.[1] While both GC-MS and LC-MS are susceptible to these effects, the underlying mechanisms are typically different.
-
In LC-MS , matrix effects primarily occur during the ionization process (e.g., electrospray ionization - ESI). Co-eluting matrix components can compete with the analyte for ionization, often leading to ion suppression .[2]
-
In GC-MS , the most significant matrix effect is often signal enhancement , which originates in the hot injection port.[2] Matrix components, particularly non-volatile residues, can coat active sites (e.g., free silanol groups) within the inlet liner and on column stationary phase. These sites would otherwise adsorb or cause thermal degradation of a sensitive analyte like this compound. By masking these sites, the matrix acts as an "analyte protectant," allowing more of the analyte to be transferred to the column and detector, resulting in a larger peak area compared to a standard prepared in pure solvent.[2][3]
Q2: How can I definitively determine if my this compound analysis is impacted by matrix effects?
A: The most reliable method is to compare the analytical response of this compound in pure solvent versus its response in a sample matrix extract. This can be quantified by calculating the Matrix Effect (ME) percentage.
The accepted protocol involves comparing the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank matrix extract (a sample known to be free of this compound).[4][5]
Matrix Effect (ME) Calculation: ME (%) = ( (Slopematrix-matched / Slopesolvent) - 1 ) * 100
-
ME > 0% indicates signal enhancement.
-
ME < 0% indicates signal suppression.
-
A significant matrix effect is generally considered to be present if the value deviates beyond ±20% .[5]
Below is a workflow diagram for this assessment.
Section 2: Troubleshooting Guide - Diagnosing & Solving Specific Issues
This section addresses common symptoms of matrix effects and provides a logical path to their resolution.
Issue: My quantitative results for this compound are unexpectedly high (e.g., recovery >120%) and/or poorly reproducible.
Q: I'm analyzing a food sample, and my calculated recovery for a this compound spike is 150%. When I reinject the same extract, the result is different. What is the cause?
A: This is a classic symptom of the matrix-induced signal enhancement effect in GC-MS.[3]
Causality Explained: The high recovery (>120%) occurs because non-volatile components from your food matrix have coated the active sites in your GC inlet liner.[2] This creates a protective layer that prevents the thermal degradation or adsorption of this compound, leading to a much stronger signal than you would see from a standard in clean solvent, which is subject to these losses. Using a solvent-based calibration curve for quantification will therefore lead to a significant overestimation of the analyte concentration.[2][6]
The poor reproducibility arises from the inconsistent deposition of this matrix material in the liner with each injection. The protective effect can vary, causing the signal enhancement to fluctuate between runs.
Troubleshooting & Solution Workflow:
Issue: My this compound peak is present, but the signal is suppressed or completely absent in complex matrices.
Q: When I analyze this compound in a simple matrix like water, the peak is fine. But in a complex herbal extract, the peak is much smaller or gone, even at the same concentration. Why?
A: This indicates either signal suppression from co-eluting interferences or significant analyte loss during sample preparation.
Causality Explained:
-
Ion Source Suppression: While less common in GC-MS than enhancement, a very high concentration of a co-eluting matrix component can negatively affect the ion source.[7] This can reduce the efficiency of this compound ionization or cause space-charging effects in the ion trap, leading to a suppressed signal.
-
Analyte Loss during Prep: this compound may be lost during sample cleanup steps. For instance, in a liquid-liquid extraction (LLE) or solid-phase extraction (SPE), it might bind irreversibly to matrix components or have poor partitioning/elution behavior due to the matrix's overall properties.
-
Co-elution & Spectral Overlap: A co-eluting compound might share key fragment ions with this compound.[8] If the quantification is based on an ion that is not unique, the software may fail to integrate the peak correctly, or the background noise from the interfering compound may obscure the analyte signal.[6][8]
Troubleshooting Steps:
-
Check for Co-elution: Examine the total ion chromatogram (TIC). Is there a large matrix peak eluting at or very near the retention time of this compound?
-
Use Extracted Ion Chromatograms (EIC): Isolate a unique, high-mass fragment ion of this compound (e.g., m/z 81, the furfuryl cation, is common but check your spectra for a more unique ion). If the peak is visible and well-shaped in the EIC but buried in the TIC, the issue is co-elution.[7]
-
Evaluate Sample Prep Recovery: Spike a known amount of this compound into a blank matrix before the extraction/cleanup step. Also, spike another blank matrix extract after cleanup. Comparing the results will tell you if the loss is occurring during the sample preparation process.
-
Dilute the Sample: A simple way to reduce matrix effects is to dilute the final extract.[9][10] If signal suppression is the issue, dilution will reduce the concentration of interfering compounds, and you may see a relative increase in the this compound signal (though the absolute signal will be lower). A 10-fold dilution can often significantly mitigate matrix effects.[9]
Section 3: Mitigation Strategies & Protocols
Once a matrix effect has been identified, you must either remove the interfering components or compensate for their effect.
Q: What are the best strategies to compensate for unavoidable matrix effects?
A: When sample cleanup is insufficient, the most robust solution is to alter your calibration method to account for the matrix. The gold standard is Stable Isotope Dilution Analysis (SIDA), but matrix-matched calibration is a widely used and effective alternative.[2]
| Strategy | Principle | Pros | Cons | When to Use |
| Matrix-Matched Calibration | Standards are prepared in a blank matrix extract, ensuring they experience the same enhancement/suppression as the analyte in the sample.[2][11] | Highly effective for correcting proportional matrix effects; relatively inexpensive. | Requires a verified blank matrix which may be difficult to obtain; does not correct for analyte loss during sample prep. | When a blank matrix is available and the primary issue is signal enhancement/suppression in the GC-MS system. |
| Standard Addition | Aliquots of the sample are spiked with increasing, known amounts of the analyte. The unknown concentration is determined by extrapolating to a zero response. | Very accurate as each sample serves as its own matrix; corrects for both proportional and constant matrix effects. | Labor-intensive and time-consuming as each sample requires multiple analyses; reduces throughput. | For very complex or unique matrices where a representative blank is unavailable; for validating results from other methods. |
| Stable Isotope Dilution (SIDA) | A known quantity of a stable isotope-labeled version of the analyte (e.g., d3-furfuryl isovalerate) is added to the sample before extraction.[2] | Considered the "gold standard." The labeled standard co-elutes and behaves identically to the native analyte, correcting for matrix effects and analyte loss at every stage of the process.[2][12] | Isotopically labeled standards can be very expensive or not commercially available.[2] | For high-stakes analyses requiring the utmost accuracy and precision; when labeled standards are available. |
Protocol: Preparing Matrix-Matched Calibration Standards
This protocol ensures that your calibration standards accurately reflect the analytical conditions of your samples.
Objective: To create a calibration curve where each standard is in a matrix solution identical to the final sample extracts.
Materials:
-
Certified standard of this compound.
-
Blank matrix (e.g., the same food product, confirmed to be free of this compound).
-
All solvents and reagents used in your sample preparation method (e.g., QuEChERS salts, SPE cartridges).
-
Volumetric flasks, pipettes, and autosampler vials.
Procedure:
-
Prepare Blank Matrix Extract: Process a sufficient quantity of the blank matrix through your entire sample preparation workflow (extraction, cleanup, concentration, and reconstitution). This final solution is your "matrix solvent."
-
Prepare a High-Concentration Stock Standard: Dissolve the certified this compound standard in a pure solvent (e.g., acetonitrile) to create a concentrated stock solution (e.g., 1000 µg/mL).
-
Create a Spiking Solution: From the stock standard, prepare an intermediate spiking solution in pure solvent. The concentration should be chosen such that small volumes can be used to spike the matrix solvent without significantly diluting it.
-
Spike the Matrix Solvent: Dispense equal aliquots of the "matrix solvent" from Step 1 into a series of volumetric flasks.
-
Generate Calibration Levels: Add increasing volumes of the spiking solution from Step 3 to each flask. Dilute to the final volume using the matrix solvent. This will create a series of standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL) where the analyte is dissolved in the matrix extract.
-
Include a Blank: One of the "standards" should be an un-spiked aliquot of the matrix solvent to serve as the zero-concentration point (blank).
-
Analyze and Build Curve: Analyze these matrix-matched standards using your GC-MS method and construct the calibration curve by plotting peak area against concentration.
References
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. [Link]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). Metabolites. [Link]
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Matrix enhancement effect: A blessing or curse for gas chromatography? (n.d.). Technology Networks. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). Molecules. [Link]
-
Oh, What a Mess! Dealing with Unwanted Matrix Effects. (2019). Agilent. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). ResearchGate. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Today. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). ResearchGate. [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc.. [Link]
-
GC Inlet Maintenance. (n.d.). Element Lab Solutions. [Link]
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Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. (2021). MDPI. [Link]
-
Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS). (2007). PubMed Central. [Link]
-
Validation data of five selected pesticides using QuEChERS by liquid chromatography tandem mass spectrometry. (n.d.). eurl-pesticides.eu. [Link]
-
Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour. (2021). Analytical and Bioanalytical Chemistry. [Link]
-
Global analysis of multiple gas chromatography-mass spectrometry (GC/MS) data sets: A method for resolution of co-eluting components with comparison to MCR-ALS. (2008). ResearchGate. [Link]
-
Validated High Performance Liquid Chromatographic Method for Analysis of Fenvalerate Pesticide in Chilies by QuEChERS Extracti. (2012). Science Publications. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). MDPI. [Link]
-
Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. (2022). Clinical Chemistry. [Link]
-
How does the dilution of matrix-match calibrators impact the ionization in LC-MS/MS? (2021). ResearchGate. [Link]
-
Impact of GC Parameters on The Separation. (n.d.). Restek. [Link]
-
Trends in pretreatment and determination methods for furfurals in foods: Update since 2017. (2023). ResearchGate. [Link]
-
Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. (2014). ResearchGate. [Link]
-
GCMS Is it necessary to separate peaks? (2014). Chromatography Forum. [Link]
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Comparison between the traditional and matrix-matched calibration... (n.d.). ResearchGate. [Link]
-
Assessment of 5-Hydroxymethylfurfural in Food Matrix by an Innovative Spectrophotometric Assay. (2024). International Journal of Molecular Sciences. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. [Link]
-
Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. (2023). MDPI. [Link]
-
Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. (2021). Journal of Proteome Research. [Link]
-
Development and validation of QuEChERS method for estimation of chlorantraniliprole residue in vegetables. (2012). Journal of Food Science. [Link]
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- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. welch-us.com [welch-us.com]
- 5. mdpi.com [mdpi.com]
- 6. gcms.cz [gcms.cz]
- 7. GCMS Is it necessary to separate peaks ? - Chromatography Forum [chromforum.org]
- 8. Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Furfuryl Isovalerate in Food Processing
Welcome to the technical support center for furfuryl isovalerate. This guide is designed for researchers, scientists, and product development professionals to provide in-depth solutions for maintaining the stability and desired sensory profile of this compound during food processing. As Senior Application Scientists, we have compiled this resource based on established scientific principles and practical field experience to help you troubleshoot common challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of this compound.
Q1: What is this compound and what are its key sensory characteristics?
This compound, also known as furan-2-ylmethyl 3-methylbutanoate, is an ester widely used as a flavoring agent in the food industry.[1][2] It belongs to the class of organic compounds known as fatty acid esters.[1][3] Its sensory profile is characterized by fruity notes, often described as berry, grape, and ripe plum.[1][4] It is valued for its ability to impart sweet, fruity flavors to a variety of food products.[2]
Q2: What are the primary factors that cause the degradation of this compound during food processing?
The instability of this compound, like many volatile flavor compounds, is influenced by several factors during processing and storage.[5] These include:
-
Temperature: High temperatures can accelerate evaporation, oxidation, and thermal degradation.[6]
-
Moisture: The presence of water can lead to hydrolysis of the ester bond.[5][7]
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of esters.[5][7][8]
-
Oxygen Exposure: Oxygen can promote oxidative degradation, leading to the formation of off-notes.[5]
-
Light: Exposure to light can trigger photodegradation of the furan ring.[6]
-
Interaction with Food Matrix: Components like proteins, carbohydrates, and lipids can bind or trap flavor molecules, reducing their volatility and perceived intensity.[5]
Q3: How does temperature specifically affect the stability of the furfuryl group?
The furfuryl group, which contains a furan ring, is susceptible to thermal degradation. Studies on related furfuryl compounds show that high temperatures (above 140-160°C) can induce reactions like dehydration and decarboxylation.[9] For instance, furfuryl alcohol can undergo dehydration at elevated temperatures.[9] The thermal decomposition of furfural, a related compound, can lead to the formation of furan and carbon monoxide.[10] These degradation pathways are relevant for understanding how the furfuryl moiety in this compound might break down under harsh thermal processing conditions like baking or retorting, potentially leading to the formation of furan, a compound of regulatory concern.[9][11]
Q4: What is the impact of pH on the stability of the ester linkage in this compound?
The ester linkage in this compound is susceptible to hydrolysis, a reaction that is significantly influenced by pH.[7] This reaction breaks the ester down into its parent alcohol (furfuryl alcohol) and carboxylic acid (isovaleric acid), leading to a loss of the desired fruity aroma.[5][12] Both highly acidic and alkaline conditions can catalyze this degradation.[8] In acidic conditions, the hydrolysis of the ester bond can be accelerated.[13] Similarly, alkaline conditions can also promote the breakdown of esters.[14] Therefore, maintaining a pH level as close to neutral as possible is generally recommended for maximizing the stability of ester-based flavors, unless other formulation factors take precedence.[15]
Q5: How does this compound interact with common food matrix components?
The perceived flavor of this compound can be significantly affected by its interaction with food matrix components such as proteins, carbohydrates, and lipids.[5] These macromolecules can bind or entrap volatile flavor molecules, reducing their release and, consequently, the perceived aroma intensity.[5] For instance, in starch-based products, gelatinized regions can trap volatile esters.[5] In high-protein systems, flavor compounds can bind to proteins, altering the flavor profile. The hydrophobic nature of this compound may also lead to its partitioning into the lipid phase in fat-containing foods, which can either protect it from degradation or hinder its release.
Troubleshooting Guides
This section provides practical solutions to specific challenges you may encounter during your experiments.
Issue 1: Loss of Fruity Aroma during Thermal Processing (e.g., Baking, Pasteurization)
Problem: A significant reduction in the characteristic fruity aroma of this compound is observed after thermal processing.
Probable Causes:
-
Volatility: this compound is a volatile compound, and a portion of it may be lost through evaporation at elevated temperatures.[5]
-
Thermal Degradation: The high temperatures used in processes like baking and pasteurization can cause the chemical breakdown of the this compound molecule, particularly the furan ring.[9][16]
-
Hydrolysis: The presence of moisture in the food product, combined with high temperatures, can accelerate the hydrolysis of the ester bond.[5][7]
Recommended Solutions:
-
Microencapsulation: This is a highly effective technique for protecting volatile flavor compounds during thermal processing.[5][6] By enclosing the this compound in a protective matrix, its volatility is reduced, and it is shielded from oxygen and moisture.[5][17]
-
Workflow for Microencapsulation:
graph TD { A[Start: Liquid this compound] --> B{Select Wall Material}; B --> C[Gum Arabic/Maltodextrin Blend]; B --> D[Modified Starch]; C --> E{Create Emulsion}; D --> E; A --> E; E --> F[Spray Drying]; F --> G[Collect Encapsulated Powder]; G --> H[Incorporate into Food Product Pre-processing]; H --> I[Improved Flavor Retention Post-processing];
}
Workflow for Microencapsulation. -
Experimental Protocol: Spray-Drying Encapsulation of this compound
-
Wall Material Preparation: Prepare a 30% (w/v) aqueous solution of a blend of gum arabic and maltodextrin (1:1 ratio). Heat to 40°C and stir until fully dissolved.
-
Core Material Preparation: Weigh the desired amount of this compound to achieve a core-to-wall ratio of 1:4.
-
Emulsification: Add the this compound to the wall material solution and homogenize using a high-shear mixer for 5-10 minutes to form a stable oil-in-water emulsion.
-
Spray Drying: Feed the emulsion into a spray dryer with an inlet temperature of 180-200°C and an outlet temperature of 80-100°C.
-
Powder Collection: Collect the resulting powder, which now contains the encapsulated this compound. Store in a cool, dry place away from light.
-
-
-
Addition of Antioxidants: To mitigate oxidative degradation that can be accelerated by heat, consider adding food-grade antioxidants to your formulation.
Antioxidant Type Recommended Usage Level (ppm) Notes Tocopherols (Vitamin E) Natural, Oil-soluble 200-500 Effective in preventing lipid oxidation.[5][18] Butylated Hydroxyanisole (BHA) Synthetic, Oil-soluble 100-200 Highly effective in various food systems.[18] Butylated Hydroxytoluene (BHT) Synthetic, Oil-soluble 100-200 Often used in combination with BHA.[18] Ascorbyl Palmitate Synthetic, Oil-soluble 200-500 An ester of ascorbic acid, provides good protection.[5]
Issue 2: Development of Off-Notes in High-Moisture or Variable pH Food Systems
Problem: The food product develops a sour or slightly chemical off-note over time, and the initial fruity character of this compound diminishes.
Probable Causes:
-
Ester Hydrolysis: As previously mentioned, the presence of water, especially at non-neutral pH, can lead to the breakdown of this compound into furfuryl alcohol and isovaleric acid.[5][7][12] Isovaleric acid has a cheesy, sweaty aroma which can contribute to the off-note.
-
Furan Ring Degradation: The furan ring can undergo degradation under certain conditions, potentially leading to the formation of other volatile compounds that alter the flavor profile.[19]
Recommended Solutions:
-
pH Control and Buffering:
-
Measure the pH of your food matrix. If it is highly acidic or alkaline, consider adjusting it to be closer to neutral (pH 6.0-7.5) if your product allows.
-
Incorporate a food-grade buffering system, such as citrate or phosphate buffers, to maintain a stable pH throughout the product's shelf life.[8] This can significantly slow the rate of pH-catalyzed hydrolysis.[8]
-
-
Moisture Management:
-
In dry or semi-moist products, ensure that the water activity (a_w) is kept as low as possible to minimize the availability of water for hydrolysis.
-
Utilize packaging with a high moisture barrier to prevent moisture uptake during storage.
-
-
Encapsulation: Microencapsulation provides a physical barrier against water, thereby preventing hydrolysis.[6] The protocol described in "Issue 1" is also highly relevant here.
-
Degradation Pathways of this compound:
graph TD { A[this compound] -->|Hydrolysis (H2O, H+ or OH-)| B(Furfuryl Alcohol + Isovaleric Acid); A -->|Thermal Stress| C{Furan Ring Opening & Side Chain Scission}; C --> D[Various Degradation Products]; B --> E[Loss of Fruity Aroma & Off-Notes]; D --> E;
}
Primary Degradation Pathways.
-
Issue 3: Inconsistent Flavor Profile in Complex Food Matrices
Problem: The intensity of the this compound aroma is lower than expected or varies between batches when used in complex food systems like dairy products, baked goods, or beverages.
Probable Causes:
-
Flavor Binding: The this compound molecules may be binding to proteins or carbohydrates in the food matrix, reducing their volatility and availability to be perceived by the consumer.[5]
-
Phase Partitioning: In products containing fat, the lipophilic this compound may preferentially migrate into the fat phase, which can suppress its release.
-
Uneven Distribution: Improper mixing can lead to localized "hot spots" of flavor, resulting in an inconsistent flavor perception.
Recommended Solutions:
-
Use of Solvents or Emulsifiers:
-
For liquid applications, consider pre-dissolving the this compound in a suitable food-grade solvent like propylene glycol or ethanol before adding it to the bulk of the product. This can aid in more uniform distribution.
-
In beverage emulsions, using appropriate emulsifiers like gum acacia or modified starch can help to stabilize the flavor oil droplets and ensure even dispersion.[5]
-
-
Controlled Release Encapsulation:
-
Employ encapsulation techniques that allow for the release of the flavor under specific triggers. For example, some encapsulating materials are designed to release their core material upon contact with saliva or a change in temperature during consumption. This can overcome the issue of flavor binding within the food matrix during storage.
-
-
Process Optimization:
-
Review your mixing process to ensure that the flavor is being added at a point and in a manner that allows for thorough and uniform distribution.
-
Consider the order of ingredient addition. It may be beneficial to add the flavor later in the process to minimize interactions with other ingredients and reduce exposure to harsh processing conditions.
-
Decision Tree for Stabilization Strategy:
graph TD { A{High Thermal Stress?} -->|Yes| B[Consider Microencapsulation]; A -->|No| C{Extreme pH or High Moisture?}; C -->|Yes| D[pH Adjustment/Buffering AND/OR Microencapsulation]; C -->|No| E{Complex Matrix (High Protein/Fat)?}; E -->|Yes| F[Use Emulsifiers/Solvents OR Controlled Release Encapsulation]; E -->|No| G[Standard Flavor Addition is Likely Sufficient];
}
Selecting a Stabilization Strategy.
-
By understanding the chemical nature of this compound and the factors that influence its stability, you can proactively address potential challenges and ensure the consistent delivery of its desirable fruity aroma in your food products.
References
- CUIGUAI Flavoring. (2025, November 15).
-
The Good Scents Company. (n.d.). This compound, 13678-60-9. Retrieved from [Link]
- Delatour, T., Huertas-Pérez, J. F., Dubois, M., Theurillat, X., Desmarchelier, A., Ernest, M., & Stadler, R. H. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406.
- Stab-L. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
-
Eawag. (n.d.). Furfural Degradation Pathway. Retrieved from [Link]
- Ma, Y., Liu, Y., Li, P., Zhang, Y., Zhao, J., & Sun, B. (2022). Effects of antioxidants on physicochemical properties and odorants in heat processed beef flavor and their antioxidant activity under different storage conditions. Frontiers in Nutrition, 9, 950882.
- Lin, F. Y., & Lin, Y. C. (2022). Effect of sterilization conditions on the formation of furan and its derivatives in canned foods with different substrates. Journal of Food and Drug Analysis, 30(4), 587-601.
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- Gómez-de-la-Cruz, F. J., Romero, I., Castro, E., & Rocha-Martín, J. (2024). Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis.
- Jafari, S. M., Assadpour, E., He, Y., & Bhandari, B. (2008). Flavour encapsulation: A comparative analysis of relevant techniques, physiochemical characterisation, stability, and food applications. Trends in Food Science & Technology, 19(11), 592-606.
- Zablotowicz, R. M., Hoagland, R. E., Staddon, W. J., & Locke, M. A. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS.
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TERRA Food-Tech. (n.d.). Effects Of PH And Acidity In Food. Retrieved from [Link]
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FooDB. (n.d.). Showing Compound this compound (FDB019533). Retrieved from [Link]
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- Wellt Chemicals. (2025, September 27). Antioxidants Added to Fat and Oil Containing Food to Prevent Rancidity.
- Van Lancker, F., Adams, A., & De Kimpe, N. (2011). Furan formation during storage and reheating of sterilised vegetable purées. Food Additives & Contaminants: Part A, 28(11), 1515-1522.
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- ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
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Human Metabolome Database. (2012, September 12). Showing metabocard for this compound (HMDB0039874). Retrieved from [Link]
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ChemBK. (2024, April 9). FURFURYL 3-METHYLBUTANOATE. Retrieved from [Link]
- Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Biodegradation of 5-(Hydroxymethyl)-furfural and Furan Derivatives. Applied and Environmental Microbiology, 77(16), 5671-5676.
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The Good Scents Company. (n.d.). furfuryl valerate, 36701-01-6. Retrieved from [Link]
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Technical Support Center: Mitigating Furan Derivative Degradation in Thermal Processing
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the challenges of furan derivative degradation during thermal processing. Our goal is to equip you with the knowledge and practical strategies to ensure the stability and integrity of your compounds.
Section 1: Understanding the Core Problem: Why Do Furan Derivatives Degrade?
Furan and its derivatives are susceptible to degradation at elevated temperatures through complex chemical pathways. A fundamental understanding of these mechanisms is the first step toward effective mitigation. The primary degradation routes include unimolecular ring-opening, isomerization, and radical chain reactions.[1] The stability of the furan ring is significantly influenced by the nature and position of its substituents.
Frequently Asked Questions (FAQs)
Q1: What are the main chemical reactions that cause the degradation of furan derivatives during heating?
A1: The thermal decomposition of furan derivatives primarily proceeds through three main pathways:
-
Ring-Opening Isomerization: The furan ring can open to form various open-chain intermediates. This is a significant pathway for derivatives like furfural.[1]
-
Carbene Intermediates: The formation of carbene intermediates can occur through hydrogen or functional group shifts within the furan ring, particularly for furan itself.[1]
-
Radical Chemistry: Substituents with weak C-H or C-O bonds, such as in 2-furfuryl alcohol and 5-methyl furfural, promote decomposition through radical mechanisms.[1][2]
Q2: How do different substituents on the furan ring affect its thermal stability?
A2: Substituents play a crucial role in the stability of the furan ring. For instance, 2-furfuryl alcohol and 5-methyl furfural can form resonantly stabilized radicals after the breaking of a C-H or C-O bond, making them susceptible to radical-driven decomposition at lower temperatures compared to unsubstituted furan.[2]
Q3: What are the common precursors that can lead to the formation and subsequent degradation of furan derivatives in my experiments?
A3: Furan derivatives can form from several common precursors during thermal processing, and their degradation is often linked to these formation pathways. Key precursors include:
-
Carbohydrates: Thermal degradation and rearrangement of carbohydrates, often through the Maillard reaction in the presence of amino acids, is a major pathway.[3][4][5]
-
Amino Acids: Certain amino acids, such as serine and cysteine, can degrade to form furan precursors.[3][5]
-
Ascorbic Acid (Vitamin C): Oxidation of ascorbic acid at higher temperatures is a well-documented source of furan.[3][5]
-
Polyunsaturated Fatty Acids (PUFAs) and Carotenoids: The oxidation of these compounds can also lead to the formation of furan.[3][5]
Section 2: Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High levels of furan detected in the final product. | Precursors like sugars, amino acids, or ascorbic acid are present in the formulation and degrading during heating. | 1. Identify and Quantify Precursors: Analyze your starting materials for the presence of furan precursors. 2. Modify Formulation: If possible, substitute or reduce the concentration of known precursors. 3. Implement Mitigation Strategies: Employ antioxidants, adjust pH, or control the atmosphere (see Section 3). |
| Inconsistent furan levels between batches. | Variations in raw material composition, processing temperature, or heating time. | 1. Standardize Raw Materials: Implement stricter quality control for incoming materials to ensure consistent precursor levels. 2. Precise Process Control: Tightly control heating temperature and duration. Even small variations can significantly impact furan formation.[6] 3. Homogenize Samples: Ensure uniform heat distribution throughout your sample. |
| Formation of unexpected byproducts alongside furan. | Complex degradation pathways and side reactions are occurring. | 1. Characterize Byproducts: Use analytical techniques like GC-MS or LC-MS to identify the unknown compounds.[7][8] 2. Consult Degradation Pathways: Relate the identified byproducts to known degradation mechanisms of furan and its precursors to understand the reaction landscape. 3. Optimize Conditions: Adjust process parameters (temperature, pH, atmosphere) to disfavor the formation of these byproducts. |
| Antioxidant addition is not reducing furan levels effectively. | The chosen antioxidant is not suitable for the specific degradation pathway or is used at an incorrect concentration. | 1. Select the Right Antioxidant: The effectiveness of an antioxidant depends on the primary degradation mechanism (e.g., radical vs. oxidative). For PUFA oxidation, tocopherol acetate and BHA have shown effectiveness.[3] For ascorbic acid systems, chlorogenic acid has been found to be efficient.[9] 2. Optimize Concentration: Perform a dose-response study to determine the optimal antioxidant concentration. 3. Consider Synergistic Effects: Investigate combinations of antioxidants. |
Section 3: Mitigation Strategies: Proactive Measures to Minimize Degradation
Several proactive strategies can be employed to minimize the degradation of furan derivatives during thermal processing.
Chemical Interventions
Use of Antioxidants: Antioxidants can effectively inhibit furan formation, particularly from the thermal oxidation of PUFAs and carotenoids, by scavenging free radicals.[3]
-
Recommended Antioxidants:
pH Control: The pH of the reaction matrix has a profound influence on furan formation.
-
Acidic Conditions: In some systems, lowering the pH can significantly reduce furan formation. For instance, a considerable reduction was observed in sterilized potato purée at pH 3.[10][11] The rate of irradiation-induced furan formation also increases with decreasing pH from 8 to 3.[12][13]
-
Alkaline Conditions: In other systems, particularly those involving sugars, higher pH can lead to increased furan formation.[11] It is crucial to determine the optimal pH for your specific system experimentally.
Influence of Metal Ions: The presence of metal ions can catalyze the homolytic cleavage of PUFA hydroperoxides, a step in one of the furan formation pathways.[3] Conversely, in a soy sauce model system, the addition of metal ions reduced furan levels by 27–91%.[4] The effect of metal ions is system-dependent and requires careful evaluation.
Process Modifications
Temperature and Time Control: Furan formation is highly dependent on both the temperature and duration of thermal processing. Higher temperatures and longer heating times generally lead to increased furan levels.[6] Minimizing the thermal load by using higher temperatures for shorter times (HTST processing) can be an effective strategy.
Atmosphere Control: The presence of oxygen can play a significant role in oxidative degradation pathways.
-
Reduced Oxygen Availability: Lowering the oxygen concentration prior to thermal processing has been shown to be a powerful strategy for furan mitigation in plant-based foods.[10][11] This can be achieved through vacuum sealing or by purging with an inert gas like nitrogen.
Section 4: Experimental Protocols & Visualization
Protocol for Quantifying Furan Derivatives using Headspace-Solid Phase Microextraction (HS-SPME) GC-MS
This protocol provides a general framework for the analysis of volatile furan derivatives.
-
Sample Preparation:
-
Accurately weigh a representative portion of the sample into a headspace vial.
-
For solid samples, consider adding a known volume of saturated sodium chloride solution to improve the partitioning of furan into the headspace.
-
-
Internal Standard Spiking:
-
Add a known amount of a deuterated furan analog (e.g., d4-furan) as an internal standard to each sample and calibration standard.
-
-
Incubation and Extraction:
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.
-
Separate the compounds on a suitable capillary column (e.g., HP-5MS).
-
Detect and quantify the furan derivatives using a mass spectrometer, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.[14]
-
-
Quantification:
-
Create a calibration curve using standards of known furan concentrations.
-
Calculate the concentration of furan in the samples based on the peak area ratio of the analyte to the internal standard.
-
Visualizing Degradation and Mitigation Pathways
Sources
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- 6. Mechanistic insights into furan formation in Maillard model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Trace-Level Detection of Furfuryl Isovalerate
Welcome to the technical support center for the analysis of furfuryl isovalerate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methods for detecting this challenging compound at trace levels. Here, you will find a structured collection of frequently asked questions and detailed troubleshooting guides to address common issues encountered during experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level questions to provide a foundational understanding of the analytical landscape for this compound.
Q1: What are the primary challenges in detecting this compound at trace levels?
A1: this compound, like many furan derivatives and esters, presents several analytical challenges. Its semi-volatile nature requires careful optimization of extraction and gas chromatography (GC) conditions to ensure efficient transfer and prevent thermal degradation. At trace levels (ppb or ppt), challenges include matrix interference from complex samples, analyte loss due to adsorption onto active sites in the GC system, and achieving adequate sensitivity and reproducibility.[1]
Q2: Which analytical technique is most recommended for trace-level analysis of this compound?
A2: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard and most powerful technique for this application.[2] HS-SPME offers a solvent-free extraction and concentration step, which is crucial for enhancing sensitivity while minimizing matrix effects. GC-MS provides the necessary chromatographic separation and selective mass detection required for confident identification and quantification at low concentrations.[3] For highly complex matrices or when ultra-trace detection is needed, GC coupled with tandem mass spectrometry (GC-MS/MS) can provide superior selectivity and signal-to-noise ratios.[4][5]
Q3: What type of SPME fiber is best suited for this compound?
A3: The choice of SPME fiber is critical and depends on the analyte's polarity and volatility. For a semi-volatile ester like this compound, a combination fiber is generally most effective. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended.[6][7] This fiber offers a broad range of selectivity: the PDMS phase extracts nonpolar compounds, the DVB phase targets more polar analytes, and the CAR phase, with its porous carbon structure, is excellent for trapping small volatile and semi-volatile molecules. This combination ensures the highest possible extraction efficiency for this compound and related compounds.[6][8]
Q4: What are typical Limits of Detection (LOD) and Quantification (LOQ) for this compound?
A4: Achievable LODs and LOQs are highly dependent on the sample matrix and the specific instrument configuration. However, with an optimized HS-SPME-GC-MS/MS method, it is common to achieve LODs in the low microgram-per-kilogram (µg/kg) or parts-per-billion (ppb) range, and in some cases, even high nanogram-per-kilogram (ng/kg) or parts-per-trillion (ppt) levels.[9][10] For instance, validated methods for similar furan derivatives in food matrices have reported LOQs ranging from 0.003 to 0.675 ng/g (ppb).[4][5] A robust method validation is essential to determine the performance characteristics for your specific application.[11][12]
Part 2: Troubleshooting and Optimization Guides
This section provides detailed, question-and-answer-based troubleshooting for specific issues you may encounter during your analysis.
Section 2.1: Sample Preparation and HS-SPME Extraction
Q: My analyte recovery is low and inconsistent. What are the likely causes and how can I fix it?
A: Low and variable recovery is a common issue that typically points to suboptimal extraction conditions. Here is a systematic approach to troubleshooting:
-
Evaluate Extraction Parameters: The equilibrium between the sample, headspace, and SPME fiber is temperature and time-dependent.
-
Cause: Insufficient incubation time or temperature may prevent the analyte from reaching equilibrium in the headspace.
-
Solution: Systematically optimize the incubation temperature and time. For a semi-volatile compound, start with a temperature around 50-60°C and an equilibration time of 20-30 minutes.[13] Create a time-course experiment to determine the point at which the analyte response plateaus, indicating equilibrium has been reached.[14]
-
-
Assess Matrix Effects ("Salting Out"): The sample matrix can significantly influence the partitioning of the analyte into the headspace.
-
Cause: In aqueous samples, this compound may have a higher affinity for the sample matrix than the headspace.
-
Solution: Add a salt, such as sodium chloride (NaCl), to the sample to increase its ionic strength.[4][5] This decreases the solubility of organic analytes in the aqueous phase and promotes their transfer into the headspace, a phenomenon known as the "salting-out" effect. Start by adding NaCl to create a saturated solution.
-
-
Check pH Adjustment: The pH of the sample can affect the chemical form of certain analytes, though it's less critical for a neutral ester like this compound unless hydrolysis is a concern.
-
Cause: Extreme pH values could potentially lead to the degradation of the ester over long incubation times.
-
Solution: Ensure your sample is buffered to a neutral pH (around 6-7) unless your validation studies show improved performance at a different pH.
-
-
Verify SPME Fiber Health: The extraction fiber is a consumable and its performance degrades over time.
-
Cause: The fiber coating may be stripped or contaminated from previous analyses, reducing its extraction capacity.
-
Solution: Condition the fiber before each batch of analyses as recommended by the manufacturer. If performance does not improve, replace the fiber. Keep a log of the number of injections for each fiber to track its lifecycle.
-
Section 2.2: GC System and Data Acquisition
Q: I'm observing poor chromatographic peak shape (e.g., tailing or fronting) for this compound. How can I improve it?
A: Peak tailing is often a sign of unwanted interactions between the analyte and the GC system, while fronting can indicate overloading.
-
Address Active Sites in the Inlet: The GC inlet is a common source of activity.
-
Cause: this compound may have secondary interactions with active silanol groups in the glass inlet liner or with metal surfaces.[15]
-
Solution: Use a high-quality, deactivated inlet liner (e.g., a silanized liner). Ensure the liner is clean; replace it regularly, especially when analyzing complex matrices. If tailing persists, consider using a liner with glass wool to aid in vaporization and trap non-volatile residues, but ensure the wool is also deactivated.
-
-
Optimize Inlet Temperature: The temperature of the inlet is critical for efficient and complete vaporization.
-
Cause: If the inlet temperature is too low, the semi-volatile this compound may not vaporize completely, leading to a slow transfer onto the column and peak tailing. If it's too high, thermal degradation can occur.
-
Solution: An inlet temperature of 250°C is a good starting point. Perform a temperature ramp experiment (e.g., testing 230°C, 250°C, and 270°C) to find the optimal temperature that provides the best peak shape without showing signs of degradation (e.g., the appearance of smaller, related peaks).
-
-
Check for Column Issues: The analytical column itself can be a source of problems.
-
Cause: Contamination at the head of the column can create active sites. Column bleed at high temperatures can also interfere with peak shape.
-
Solution: As a first step, "bake out" the column at its maximum recommended temperature for a short period. If this doesn't resolve the issue, remove the first 10-15 cm from the front of the column and reinstall it.[16] This removes the most contaminated section. If the problem continues, the column may need to be replaced.
-
-
Verify Carrier Gas Flow Rate: The linear velocity of the carrier gas affects chromatographic efficiency.
-
Cause: A flow rate that is too low can lead to band broadening and peak tailing.
-
Solution: Ensure your carrier gas (typically Helium) flow rate is set to achieve the optimal linear velocity for your column's internal diameter (usually around 35-40 cm/s).
-
Q: I am not getting a detectable signal, or the signal is much lower than expected. What should I check?
A: A complete loss of signal or an extremely weak signal points to a more fundamental issue in the analytical chain. The following workflow can help isolate the problem.
Caption: Troubleshooting workflow for no/low signal issues.
Detailed Steps:
-
MS Performance: Always start at the detector. An out-of-tune MS will not provide a signal.
-
System Leaks: Air leaks (oxygen and nitrogen) in the GC or MS can kill the signal and damage the column and detector. Use an electronic leak detector to check all fittings from the injector to the MS transfer line.
-
High-Concentration Standard: Injecting a standard at a concentration you know should be detectable helps differentiate between a sample preparation problem and a system hardware problem.[15]
-
Systematic Hardware Check: If a high-concentration standard fails, methodically check each component of the sample path:
-
Autosampler/Syringe: Ensure the SPME fiber is exposed correctly and desorbed completely in the inlet.
-
Inlet: A cored septum or a cracked liner can cause leaks and sample loss.
-
Column: A poorly installed column can lead to leaks at the inlet or transfer line.
-
MS Ion Source: A contaminated ion source will suppress the signal. Follow the manufacturer's procedure for cleaning.
-
Part 3: Recommended Analytical Protocol and Data
This section provides a validated starting point for your method development.
Optimized HS-SPME-GC-MS Method Parameters
The following table summarizes a robust set of parameters for the trace-level detection of this compound. These should be considered a starting point and may require further optimization for your specific instrument and sample matrix.
| Parameter | Recommended Setting | Rationale |
| HS-SPME Parameters | ||
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | Provides broad selectivity for semi-volatile esters and related flavor compounds.[6][17] |
| Sample Volume | 5 mL (in a 20 mL headspace vial) | Maintains a consistent phase ratio (headspace volume to sample volume), which is critical for reproducibility.[14] |
| Incubation Temperature | 60 °C | Balances efficient partitioning of the semi-volatile analyte into the headspace without causing thermal degradation.[10] |
| Incubation Time | 30 min (with agitation) | Ensures the sample has reached equilibrium before the fiber is exposed. |
| Extraction Time | 15 min | Sufficient time for the fiber to adsorb analytes from the headspace.[9][10] |
| GC-MS Parameters | ||
| Inlet Liner | Deactivated, Splitless, Single Taper w/ Glass Wool | Prevents analyte adsorption and focuses the sample band onto the column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Splitless (1.0 min purge time) | Maximizes the transfer of the analyte onto the column for trace-level detection. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides good chromatographic efficiency and is inert. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) | A 5% phenyl-methylpolysiloxane phase offers excellent general-purpose separation for semi-volatile compounds.[4][5] |
| Oven Program | 40°C (hold 2 min), ramp to 200°C @ 10°C/min, then to 280°C @ 25°C/min (hold 5 min) | Provides good separation from other volatile and semi-volatile matrix components. |
| Mass Spectrometer | ||
| Transfer Line Temp | 280 °C | Prevents cold spots and analyte condensation between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI) that balances ionization efficiency with minimizing thermal breakdown in the source. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Scan (m/z 40-350) for identification; Selected Ion Monitoring (SIM) or MRM for quantification | Scan mode is used for initial method development and identification. SIM/MRM mode significantly increases sensitivity for trace-level quantification.[18] |
| Quantifier/Qualifier Ions | To be determined by analyzing a pure standard (e.g., m/z 81 as the base peak for the furfuryl group) | Specific ions must be chosen to ensure selective and accurate quantification. |
Experimental Workflow Diagram
The diagram below illustrates the complete analytical workflow from sample receipt to final data analysis, incorporating key quality control steps.
Caption: End-to-end workflow for trace-level this compound analysis.
References
-
Benchchem. (n.d.). Quantitative Analysis of Volatile Esters by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). Retrieved from Benchchem website.[2]
-
Jo, Y., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central.[6]
-
Huang, G.-Y., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health.[4]
-
Benchchem. (2025). Detecting Furan Derivatives in Food: A Comparative Guide to Analytical Limits. Retrieved from Benchchem website.[19]
-
Huang, G.-Y., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate.[9]
-
Huang, G.-Y., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. ACS Publications.[10]
-
Al-Dalali, S., et al. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. MDPI.[20]
-
Restek. (n.d.). GC Troubleshooting Guide. Retrieved from Restek website.[15]
-
Fajgelj, A., & Ambrus, Á. (Eds.). (2000). Principles and Practices of Method Validation. Royal Society of Chemistry.[11]
-
Fajgelj, A., & Ambrus, Á. (2000). Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. ResearchGate.[21]
-
Gong, X., et al. (n.d.). Analytical solutions for challenges in headspace GC-MS analysis of volatile extractable and leachable compounds. Thermo Fisher Scientific.[14]
-
Med-Pharmex. (2023). GC MS Techniques for Troubleshooting Off Flavor, Off Odor, and Flavor Scalping in Foods, Beverages. YouTube.[1]
-
Schmutzer, G., et al. (2012). Determination of some volatile compounds in alcoholic beverage by headspace solid-phase microextraction gas chromatography – mass spectrometry. AIP Publishing.[22]
-
Shrestha, B. (2017). Validation of a Method for the Analysis of Volatile Organic Compounds in Water. CORE.[12]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from Shimadzu UK website.
-
Siy-Analytics. (2023). Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages. YouTube.[3]
-
Pérez-Castaño, E., et al. (2023). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authentication of Honey. MDPI.[13]
-
McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate.[16]
-
Sigma-Aldrich. (n.d.). Solid Phase Microextraction (SPME). Retrieved from Sigma-Aldrich website.
-
Hernández, F., et al. (2023). Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. Annual Review of Analytical Chemistry.[23]
-
Martín-Gómez, B., et al. (2024). Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honeys from different botanical origins. Food Chemistry.[24]
-
Agilent Technologies. (n.d.). Solid Phase Microextraction Fundamentals. Retrieved from Agilent website.[17]
-
Fiedler, M., et al. (2003). Use of Solid Phase Microextraction (SPME) for Profiling Fungal Volatile Metabolites. Journal of Applied Microbiology.[8]
-
Aulakh, J. S., et al. (2013). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. PMC - National Institutes of Health.[25]
-
Benchchem. (2025). Technical Support Center: Enhancing Sensitivity for Trace Level Detection of Furan Derivatives. Retrieved from Benchchem website.[18]
-
Zabiegała, B., et al. (2006). Application of the solid phase microextraction (spme) and gas chromatography (gc, gc/ms). Polish Journal of Food and Nutrition Sciences.[26]
-
Huang, G.-Y., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate.[5]
-
Yino. (2026). How to detect the content of Green Chemical Furfuryl Alcohol in a sample?. Retrieved from Yino blog.[27]
-
Schöpf, A., et al. (2022). Formation of furanoic compounds in model systems with saccharides, amino acids, and fatty acids, analyzed with headspace-solid phase micro-extraction-gas chromatography–tandem mass spectrometry. Journal of Food Bioactives.[7]
-
Huang, G.-Y., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI.[28]
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Technical Support Center: Overcoming Co-elution Issues in Chromatographic Analysis of Furan Esters
Introduction: The Challenge of Furan Ester Co-elution
Furan esters, a class of heterocyclic organic compounds, are of significant interest in fields ranging from pharmaceutical development to food science due to their diverse biological activities and presence as process-derived contaminants. The accurate quantification and characterization of these compounds are paramount. However, their analysis is often plagued by co-elution, where two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks. This phenomenon can lead to inaccurate quantification, misidentification of compounds, and compromised purity assessments.
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome co-elution issues in the chromatographic analysis of furan esters. As Senior Application Scientists, we offer field-proven insights and detailed methodologies to ensure the integrity and accuracy of your analytical results.
FAQs: Understanding and Identifying Co-elution
Q1: What are the tell-tale signs of co-elution in my chromatogram?
A subtle shoulder on a peak, a broader-than-expected peak width, or a peak that appears to be a fusion of two are all visual indicators of potential co-elution.[1] While a perfectly symmetrical peak might appear pure, it could be a case of complete co-elution where two compounds have identical retention times.[1] Therefore, visual inspection alone is not always sufficient to rule out co-elution.
Q2: How can I confirm if I have a co-elution problem?
For a more definitive assessment of peak purity, leveraging advanced detectors is crucial:
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: These detectors acquire UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are identical, the peak is likely pure.[1][2] Any variation in the spectra suggests the presence of a co-eluting impurity.[1]
-
Mass Spectrometry (MS) Detector: An MS detector can provide even more conclusive evidence. By examining the mass spectra across the peak, you can identify the presence of different m/z values, which would indicate multiple co-eluting compounds.[1]
Q3: What are the primary causes of peak co-elution in furan ester analysis?
Co-elution in furan ester analysis can stem from several factors:
-
Insufficient Selectivity: The most common cause is a lack of differential interaction between the analytes and the stationary phase.[1][3] This is particularly challenging when dealing with structurally similar isomers.
-
Low Column Efficiency: A poorly packed or old column can lead to band broadening, causing peaks to merge.
-
Inadequate Capacity Factor (k'): If the capacity factor is too low, the analytes will travel through the column too quickly with the mobile phase, affording little opportunity for separation.[1]
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion and co-elution.[4]
-
Inappropriate Mobile Phase Conditions: The composition and pH of the mobile phase play a critical role in achieving separation. An unoptimized mobile phase may not provide the necessary resolving power.[4]
Troubleshooting Guide: Resolving Co-elution in HPLC/UHPLC
Method Development & Optimization
Q4: My furan ester isomers are co-eluting. Where do I start with method development?
A systematic approach to method development is essential. The resolution equation provides a framework for understanding the key parameters that influence separation: Resolution (Rs) is a function of Efficiency (N), Selectivity (α), and Capacity Factor (k').[1]
A logical starting point is to ensure an adequate capacity factor (ideally between 2 and 10). If your peaks are eluting too early (low k'), you can increase retention by weakening the mobile phase (i.e., decreasing the percentage of the strong, organic solvent in a reversed-phase separation).[1][3] Once a suitable retention is achieved, the focus should shift to optimizing selectivity, which often yields the most significant improvements in resolution.
Q5: How do I systematically optimize the mobile phase to improve resolution?
Mobile phase optimization is a powerful tool for resolving co-eluting peaks. Here are key considerations:
-
Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity due to different solvent properties.
-
Mobile Phase pH: For ionizable furan esters, adjusting the mobile phase pH can significantly impact retention and selectivity.[4] It's crucial to use a pH that ensures consistent ionization state of the analytes.
-
Additives and Buffers: The addition of volatile acids like formic acid or acetic acid, or buffers such as ammonium formate or ammonium acetate, can improve peak shape and influence selectivity, especially for LC-MS applications.[5][6][7][8] For MS compatibility, it is recommended to replace non-volatile acids like phosphoric acid with volatile alternatives like formic acid.[9][10]
Q6: What is the role of temperature in improving the separation of furan esters?
Column temperature affects mobile phase viscosity and mass transfer kinetics. Increasing the temperature generally leads to sharper peaks and shorter retention times. However, its effect on selectivity can be unpredictable. It is an important parameter to investigate, especially for thermally stable compounds. For some furan derivatives, decreasing the temperature has been shown to improve resolution.[11]
Stationary Phase Selection
Q7: Which HPLC column chemistries are most effective for separating furan esters?
While the standard C18 column is a common starting point, it may not always provide the necessary selectivity for furan esters. Consider alternative stationary phases that offer different interaction mechanisms:
| Stationary Phase | Primary Interaction Mechanisms | Best Suited For |
| C18 (Octadecylsilane) | Hydrophobic (van der Waals) interactions | General-purpose reversed-phase separation of non-polar to moderately polar furan esters. |
| Embedded Polar Group (EPG) | Hydrophobic and hydrogen bonding interactions | Furan esters with hydrogen bond donor or acceptor moieties, providing alternative selectivity to C18.[12] |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Aromatic furan esters, offering unique selectivity based on the ability of the analytes to interact with the phenyl rings of the stationary phase. |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions | A wide range of furan esters, particularly those with polar functional groups, offering multiple modes of interaction to enhance selectivity. |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Partitioning into a water-enriched layer on the stationary phase | Very polar furan esters that are poorly retained on reversed-phase columns. |
Q8: When should I consider using a chiral stationary phase for furan ester analysis?
When dealing with enantiomers of chiral furan esters, a chiral stationary phase (CSP) is essential for their separation.[13] Polysaccharide-based and cyclodextrin-based CSPs are commonly used.[13][14] For instance, derivatized beta-cyclodextrin stationary phases have been shown to be effective for the enantiomeric separation of various chiral furan derivatives in reversed-phase mode.[13]
Advanced HPLC Techniques
Q9: Can 2D-LC help resolve complex co-eluting furan ester mixtures?
Yes, two-dimensional liquid chromatography (2D-LC) is a powerful technique for resolving highly complex samples where single-dimension HPLC is insufficient.[15] In 2D-LC, a fraction containing the co-eluting peaks from the first dimension column is transferred to a second dimension column with a different selectivity. This "heart-cutting" or "comprehensive" approach can effectively separate compounds that are intractable in a single dimension.[15]
Troubleshooting Guide: Tackling Co-elution in Gas Chromatography (GC)
Column and Temperature Programming
Q10: What are the best GC columns for separating volatile furan esters and their isomers?
The choice of GC column is critical and should be based on the polarity of the furan esters being analyzed. A general principle is "like dissolves like," meaning the polarity of the stationary phase should be similar to that of the analytes to achieve good retention and resolution.[16]
| Stationary Phase Polarity | Common Phase Composition | Best Suited For |
| Non-polar | 100% Dimethylpolysiloxane (e.g., HP-1, DB-1) | General-purpose separation of non-polar furan esters. |
| Intermediate Polarity | 5% Phenyl-95% Dimethylpolysiloxane (e.g., HP-5, DB-5) | A wide range of furan esters, offering good selectivity for many applications.[17] |
| Intermediate/High Polarity | 50% Phenyl-50% Methylpolysiloxane (e.g., HI-17) | More polar furan esters, providing different selectivity compared to less polar phases.[16] |
| Polar | Polyethylene Glycol (e.g., DB-WAX, Carbowax) | Highly polar furan esters. |
For separating isomers, such as 2-methylfuran and 3-methylfuran, a column with appropriate selectivity, like a HP-5MS, has been shown to be effective.[17]
Q11: How can I optimize the GC oven temperature program to resolve co-eluting peaks?
The temperature program directly influences the separation. Here are some optimization strategies:
-
Lower the Initial Temperature: A lower starting temperature can improve the resolution of early eluting, volatile furan esters.
-
Reduce the Ramp Rate: A slower temperature ramp gives the analytes more time to interact with the stationary phase, which can significantly improve the separation of closely eluting compounds.
-
Incorporate Isothermal Holds: Adding an isothermal hold at a specific temperature can help to separate a group of co-eluting peaks.
Injection and Detection Techniques
Q12: Can my choice of injection technique impact co-elution?
Yes, the injection technique can affect the initial band width of the analytes on the column. A broad initial band can lead to broader peaks and potential co-elution. For volatile furan esters, techniques like headspace (HS) or solid-phase microextraction (SPME) are often used.[18][19] Optimizing parameters such as injection temperature and split ratio is crucial for achieving sharp peaks.[17]
Q13: How can I use mass spectrometry (GC-MS/MS) to deconvolute co-eluting furan esters?
Even with optimized chromatography, some co-elution may be unavoidable. In such cases, tandem mass spectrometry (MS/MS) can be a powerful tool. By using Multiple Reaction Monitoring (MRM) mode, you can select a specific precursor ion for a target analyte and monitor a unique product ion.[17] This technique provides high selectivity and can often differentiate between co-eluting compounds, including isomers, based on their unique fragmentation patterns.[17]
Advanced Solutions for Intractable Co-elution
Q14: When should I consider using Ion Mobility Spectrometry (IMS) for separating furan ester isomers?
When even advanced chromatographic techniques fail to resolve isomeric or isobaric furan esters, Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IMS-MS) offers an additional dimension of separation.[20][21] IMS separates ions in the gas phase based on their size, shape, and charge.[22] This technique can often distinguish between isomers that are chromatographically inseparable, providing a powerful solution for the most challenging co-elution problems.[20][23][24]
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization for HPLC
-
Establish Initial Conditions: Start with a standard reversed-phase method (e.g., C18 column, water:acetonitrile gradient).
-
Optimize Gradient Slope: Adjust the gradient steepness to ensure all compounds of interest elute within a reasonable time and have adequate peak widths.
-
Vary Organic Modifier: If co-elution persists, replace acetonitrile with methanol (or vice versa) and re-optimize the gradient.
-
Adjust pH: For ionizable furan esters, screen different mobile phase pH values (e.g., pH 3, 5, and 7) using appropriate volatile buffers.
-
Evaluate Additives: Test the effect of adding a small percentage of an acid (e.g., 0.1% formic acid) or a buffer salt (e.g., 10 mM ammonium formate) to the mobile phase.[8]
Protocol 2: GC Temperature Program Optimization for Furan Ester Isomers
-
Isothermal Scouting Run: Perform an initial run at a mid-range isothermal temperature (e.g., 100 °C) to determine the elution range of the furan esters.
-
Initial Gradient Program: Based on the scouting run, design a temperature program starting about 40-50 °C below the elution temperature of the first peak of interest and ramping to about 20-30 °C above the elution temperature of the last peak. A typical starting ramp rate is 10 °C/min.
-
Optimize Initial Temperature and Hold: Lower the initial temperature and adjust the initial hold time to improve the resolution of early eluting peaks.
-
Fine-tune Ramp Rate: If co-elution is still observed, decrease the ramp rate (e.g., to 5 °C/min or 2 °C/min) to enhance separation.
-
Introduce Mid-program Holds: If a specific pair or group of peaks is co-eluting, introduce a short isothermal hold just before their elution to improve their resolution.
Summary Tables and Diagrams
Diagram 1: Decision Tree for Troubleshooting Co-elution in HPLC
Caption: Decision tree for HPLC co-elution troubleshooting.
Diagram 2: Workflow for GC Method Development for Furan Esters
Caption: Workflow for GC method development for furan esters.
References
- European Patent Office. (n.d.). EP3498699A1 - Chromatography method for the purification of furfural derivatives. Google Patents.
-
Gebeyehou, S., & Tesfaye, W. (2022). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of Food Processing and Preservation, 46(11). [Link]
-
Huang, Y.-F., Lin, Y.-C., & Chen, B.-H. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 27(14), 4584. [Link]
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Axion Labs. (2022, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]
-
Li, W., & Rasmussen, H. T. (2003). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. Journal of Chromatography A, 1016(2), 183–197. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Furancarboxylic acid, 1-methylethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
- Miyazaki, T., et al. (1998). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases.
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
Kontro, M., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 122. [Link]
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Huang, Y.-F., Lin, Y.-C., & Chen, B.-H. (2022). Development of a GC-MS/MS Method Coupled with HS-SPME-Arrow for Studying Formation of Furan and 10 Derivatives in Model Systems and Commercial Foods. Food Chemistry, 395, 133572. [Link]
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May, J. C., & McLean, J. A. (2019). Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples. Annual Review of Analytical Chemistry, 12(1), 389–410. [Link]
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Agilent Technologies. (2017). High-Resolution Sampling 2D-LC for Pharmaceutical Impurity Analysis. Retrieved from [Link]
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MAC-MOD Analytical. (n.d.). Avantor Hichrom GC Stationary Phase Guide. Retrieved from [Link]
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Chromatography Forum. (2014, July 3). Peak Fronting (Co elution) Troubleshooting. Retrieved from [Link]
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Castro-Perez, J., et al. (2022). Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. Frontiers in Chemistry, 10, 1034891. [Link]
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Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Chiral Separation of Some 4-thioflavones. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Substituted Furans Separation on Newcrom R1 column. Retrieved from [Link]
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Reddit. (2022, February 27). Co-Eluting compounds in Column chromatography. r/Chempros. Retrieved from [Link]
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Restek Corporation. (n.d.). Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Retrieved from [Link]
-
K-Patents. (2018, January 11). Separation of Isomeric Compounds by Advanced Ion Mobility Spectrometer-AIMS. Retrieved from [Link]
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ResearchGate. (2023, January 13). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed. (2022, November 30). Development of a GC-MS/MS method coupled with HS-SPME-Arrow for studying formation of furan and 10 derivatives in model systems and commercial foods. Retrieved from [Link]
-
PubMed. (2020, December 30). An emerging powerful technique for distinguishing isomers: Trapped ion mobility spectrometry time-of-flight mass spectrometry for rapid characterization of estrogen isomers. Retrieved from [Link]
-
Phenomenex. (n.d.). Phenomenex Technical Tips HPLC | UHPLC | GC | Sample Preparation. Retrieved from [Link]
-
Separation Science. (2023, December 8). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Retrieved from [Link]
-
LCGC International. (2011, November 1). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Retrieved from [Link]
-
MDPI. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Retrieved from [Link]
-
Wageningen University & Research. (2023, March 1). Separation of flavonoid isomers by cyclic ion mobility mass spectrometry. Retrieved from [Link]
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"minimizing by-product formation in furfuryl isovalerate synthesis"
Welcome to the technical support center for the synthesis of furfuryl isovalerate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this esterification reaction. My aim is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis effectively.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound. Each issue is presented in a question-and-answer format, delving into the root causes and providing actionable solutions.
Question 1: My reaction mixture is turning dark brown or black, and the yield of this compound is low. What is happening and how can I prevent it?
Answer:
The dark coloration is a tell-tale sign of furfuryl alcohol polymerization, a common and problematic side reaction, especially under acidic conditions.[1][2] Furfuryl alcohol is notoriously unstable in the presence of strong acids, leading to the formation of poly(furfuryl alcohol) resins, which are typically dark, insoluble materials.[1][2]
Causality: The polymerization is initiated by the protonation of the hydroxyl group of furfuryl alcohol, leading to the formation of a highly reactive furfuryl carbenium ion. This carbocation can then attack the furan ring of another furfuryl alcohol molecule, initiating a chain reaction that results in a complex mixture of oligomers and polymers.[1] This process consumes your starting material and complicates purification, leading to low yields of the desired ester.
Solutions:
-
Catalyst Selection:
-
Avoid Strong Mineral Acids: Steer clear of strong, non-recoverable acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) when possible, as they are aggressive catalysts for polymerization.[3]
-
Utilize Milder Catalysts: Consider using solid acid catalysts like acidic resins (e.g., Amberlyst-15) or zeolites, which can offer comparable catalytic activity with reduced side reactions and easier removal from the reaction mixture.[4]
-
Embrace Enzymatic Catalysis: For the highest selectivity and mildest reaction conditions, enzymatic catalysis with a lipase, such as Candida antarctica lipase B (CALB), is the recommended approach.[5][6][7] Lipases operate under neutral pH and low temperatures, virtually eliminating the risk of polymerization.[8]
-
-
Reaction Conditions:
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Higher temperatures accelerate the rate of polymerization more significantly than the rate of esterification.
-
Water Removal: The presence of water can influence the polymerization of furfuryl alcohol.[9][10] For Fischer-esterification, ensure your reagents are as dry as possible and consider using a Dean-Stark apparatus or molecular sieves to remove the water formed during the reaction. This will not only drive the esterification equilibrium towards the product but also help suppress some side reactions.
-
Question 2: I am observing a significant amount of a high-boiling impurity in my crude product, which I suspect is difurfuryl ether. How can I confirm its identity and minimize its formation?
Answer:
The formation of difurfuryl ether (DFE) is another common side reaction in the acid-catalyzed synthesis of furfuryl esters. It arises from the self-condensation of two molecules of furfuryl alcohol.
Causality: Similar to polymerization, the formation of DFE is initiated by the protonation of the hydroxyl group of one furfuryl alcohol molecule. The resulting furfuryl carbenium ion is then attacked by the hydroxyl group of a second furfuryl alcohol molecule in a nucleophilic substitution reaction, yielding DFE and a proton.
Confirmation:
-
GC-MS Analysis: Gas chromatography-mass spectrometry (GC-MS) is the most definitive method to identify DFE. The mass spectrum of DFE will show a characteristic molecular ion peak and fragmentation pattern that can be compared against a reference spectrum.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can also be used for identification. The spectra of DFE will show distinct signals corresponding to the furan rings and the methylene bridge connecting them.
Minimization Strategies:
-
Stoichiometry Control: Using a slight excess of isovaleric acid can help to favor the esterification reaction over the self-condensation of furfuryl alcohol.
-
Catalyst Choice: As with polymerization, using milder catalysts or switching to enzymatic catalysis will significantly reduce the formation of DFE.[11][12][13]
-
Low Temperature: Lowering the reaction temperature will decrease the rate of ether formation.[11][13]
Question 3: My enzymatic synthesis of this compound is very slow. How can I improve the reaction rate?
Answer:
While enzymatic reactions are highly selective, they can sometimes be slower than conventional chemical methods. Several factors can influence the rate of an enzyme-catalyzed esterification.
Causality: The rate of an enzymatic reaction is dependent on factors such as enzyme concentration, temperature, substrate concentration, and the presence of inhibitors. Water content is also a critical parameter in lipase-catalyzed esterifications in non-aqueous media.
Optimization Strategies:
-
Enzyme Loading: Increase the concentration of the lipase in the reaction mixture. There is typically a linear relationship between enzyme concentration and reaction rate up to a certain point.
-
Temperature Optimization: While higher temperatures can increase the reaction rate, be cautious not to exceed the optimal temperature for the specific lipase you are using, as this can lead to enzyme denaturation and loss of activity. For most lipases, a temperature range of 40-60°C is a good starting point.
-
Water Activity: Lipases require a small amount of water to maintain their active conformation. However, excess water will shift the equilibrium back towards hydrolysis, reducing the ester yield. The optimal water activity (a_w) should be carefully controlled, often by the addition of a specific amount of water or by using salt hydrates to maintain a constant a_w. Molecular sieves can also be used to remove excess water.
-
Substrate Molar Ratio: While a 1:1 molar ratio of furfuryl alcohol to isovaleric acid is stoichiometric, using a slight excess of one of the reactants (typically the less expensive one) can help to drive the reaction forward. However, be aware that very high concentrations of either the alcohol or the acid can lead to substrate inhibition.[14]
-
Solvent Selection: The choice of solvent can significantly impact enzyme activity. Non-polar, hydrophobic solvents like hexane or heptane are generally preferred for esterification reactions as they do not strip the essential water from the enzyme's surface.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the synthesis of this compound?
For high purity and minimal by-product formation, an immobilized lipase such as Candida antarctica lipase B (Novozym 435) is the catalyst of choice.[5] For a more traditional and cost-effective approach where some by-product formation is acceptable, a solid acid catalyst like Amberlyst-15 can be used.
Q2: How can I purify the final this compound product?
Purification typically involves the following steps:
-
Catalyst Removal: If a solid catalyst was used, it can be removed by simple filtration. For enzymatic reactions, the immobilized enzyme can also be filtered off and potentially reused. If a liquid acid catalyst was used, it needs to be neutralized with a mild base (e.g., sodium bicarbonate solution) followed by washing with water.
-
Removal of Unreacted Starting Materials: Unreacted isovaleric acid can be removed by washing the organic layer with a dilute solution of sodium bicarbonate. Unreacted furfuryl alcohol can be removed by washing with brine.
-
Drying: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Distillation: The final purification is typically achieved by vacuum distillation to obtain high-purity this compound.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
-
Gas Chromatography (GC): A GC equipped with a flame ionization detector (GC-FID) is excellent for monitoring the progress of the reaction by quantifying the disappearance of starting materials and the appearance of the product.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying by-products such as difurfuryl ether and other minor impurities.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for characterizing any unknown impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the reaction by observing the disappearance of the broad O-H stretch of the alcohol and carboxylic acid and the appearance of the characteristic C=O stretch of the ester.
Section 3: Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound (Illustrative of Challenges)
Disclaimer: This protocol uses a strong acid catalyst and is intended for illustrative purposes to highlight the potential for by-product formation. Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment, are mandatory.[3]
Materials:
-
Furfuryl alcohol (freshly distilled)
-
Isovaleric acid
-
Sulfuric acid (concentrated)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add furfuryl alcohol (1.0 eq), isovaleric acid (1.2 eq), and toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the mixture with stirring.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by GC. The reaction mixture will likely darken over time.
-
Once the reaction is complete (or has reached equilibrium), cool the mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Expected Issues: The product will likely be contaminated with difurfuryl ether and polymeric residues, resulting in a lower yield of the desired ester and a darker color.
Protocol 2: Lipase-Catalyzed Synthesis of this compound (Recommended Method)
Materials:
-
Furfuryl alcohol
-
Isovaleric acid
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
n-Heptane (or another suitable non-polar solvent)
-
Molecular sieves (3Å or 4Å, activated)
Procedure:
-
To a screw-capped flask, add furfuryl alcohol (1.0 eq), isovaleric acid (1.1 eq), and n-heptane.
-
Add the immobilized lipase (typically 5-10% by weight of the total substrates).
-
Add activated molecular sieves to the mixture to remove the water produced during the reaction.
-
Seal the flask and place it in an orbital shaker set to a suitable temperature (e.g., 50°C) and agitation speed.
-
Monitor the reaction progress by GC.
-
Once the reaction has reached completion, cool the mixture.
-
Remove the immobilized lipase and molecular sieves by filtration. The enzyme can be washed with fresh solvent and reused.
-
Wash the filtrate with a dilute sodium bicarbonate solution to remove any residual acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, the product can be further purified by vacuum distillation, although the purity at this stage is often very high.
Expected Outcome: This method should yield a high purity of this compound with minimal by-products and a much lighter color compared to the acid-catalyzed method.
Section 4: Visualizing Reaction Pathways
Main Reaction and By-Product Formation
Caption: Reaction pathways in this compound synthesis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
References
-
Chaffey, D. R., Davies, T., Taylor, S. H., & Graham, A. E. (2018). Etherification reactions of furfuryl alcohol in the presence of orthoesters and ketals: application to the synthesis of furfuryl ether biofuels. ACS Sustainable Chemistry & Engineering, 6(4), 4996-5002. [Link]
-
Falco, G., Guigo, N., Vincent, L., & Sbirrazzuoli, N. (2018). Opening Furan for Tailoring Properties of Bio-based Poly (Furfuryl Alcohol) Thermoset. ChemSusChem, 11(11), 1805-1812. [Link]
-
Guigo, N., Mija, A., Vincent, L., & Sbirrazzuoli, N. (2007). Chemorheological analysis and model-free kinetics of acid catalysed furfuryl alcohol polymerization. Physical Chemistry Chemical Physics, 9(39), 5359-5366. [Link]
-
Iroegbu, A. O. C., & Hlangothi, S. P. (2018). Effects of the Type of Catalyst on the Polymerisation Mechanism of Furfuryl Alcohol and its Resultant Properties. Chemistry Africa, 1(1-2), 65-73. [Link]
-
Mathpati, A. C., Badgujar, K. C., & Bhanage, B. M. (2016). Kinetic modeling and docking study of immobilized lipase catalyzed synthesis of furfuryl acetate. Enzyme and Microbial Technology, 84, 1-10. [Link]
-
Raley, A. L., & Elcesser, J. M. (2019). Synthesis and Characterization of Fatty Acid Furfuryl Ester Mixtures: Biodiesel from Furfuryl Alcohol. Journal of Student Research. [Link]
-
Todero, R., de Matos, L. F. N., Arcuri, I. G., da Silva, D. M., & de Castro, H. F. (2015). Synthesis of esters by enzymatic catalysis in a solvent-free system. Applied Biochemistry and Biotechnology, 175(5), 2445-2457. [Link]
-
Zhang, J., Wu, S., Li, B., & Zhang, H. (2012). Acid-catalyzed conversion of furfuryl alcohol to ethyl levulinate in liquid ethanol. Energy & Environmental Science, 5(11), 9479-9482. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. smartlabs.co.za [smartlabs.co.za]
- 4. Elucidation of the Catalytic Pathway for the Direct Conversion of Furfuryl Alcohol into γ-Valerolactone over Al2O3–SiO2 Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic modeling and docking study of immobilized lipase catalyzed synthesis of furfuryl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipase-Catalyzed Solvent-Free Esterification of Furan Containing Components [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 11. Etherification reactions of furfuryl alcohol in the presence of orthoesters and ketals: application to the synthesis of furfuryl ether biofuels -ORCA [orca.cardiff.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pure.southwales.ac.uk [pure.southwales.ac.uk]
- 14. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 15. theseus.fi [theseus.fi]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of HS-SPME Parameters for Volatile Esters
Welcome to the Technical Support Center for the optimization of Headspace Solid-Phase Microextraction (HS-SPME) parameters for the analysis of volatile esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As Senior Application Scientists, we have curated this information to ensure scientific integrity and practical applicability in your experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the HS-SPME method development for volatile esters.
1. How do I select the appropriate SPME fiber for my target volatile esters?
The choice of SPME fiber is critical and depends on the polarity and molecular weight of the target esters. A general guideline is to match the polarity of the fiber coating with the polarity of the analytes.
-
For a broad range of volatile and semi-volatile esters: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point due to its ability to adsorb a wide range of analytes.[1][2][3]
-
For non-polar to moderately polar esters: Polydimethylsiloxane (PDMS) or PDMS/Divinylbenzene (DVB) fibers are suitable. 100 µm PDMS fibers are effective for smaller, more volatile esters, while thinner film PDMS fibers (e.g., 30 µm or 7 µm) are better for larger, semi-volatile esters.[4][5]
-
For more polar esters: Polyacrylate (PA) or Carbowax (PEG) based fibers are recommended.[4][6]
Table 1: Recommended SPME Fibers for Volatile Esters
| Fiber Coating | Analyte Polarity | Typical Applications |
| DVB/CAR/PDMS | Broad Range (Polar to Non-polar) | General screening of volatile esters, flavor and fragrance analysis.[1][7] |
| PDMS | Non-polar | Analysis of fatty acid methyl esters (FAMEs) and other non-polar esters.[4] |
| PDMS/DVB | Non-polar to Moderately Polar | Volatile esters in various matrices.[4] |
| Polyacrylate (PA) | Polar | Analysis of more polar esters.[6] |
| Carbowax (PEG) | Polar | Suitable for polar analytes like short-chain esters.[6] |
2. What is the role of extraction temperature and time, and how do I optimize them?
Extraction temperature and time are two of the most critical parameters in HS-SPME. They directly influence the partitioning of analytes from the sample matrix into the headspace and subsequently onto the SPME fiber.
-
Extraction Temperature: Increasing the temperature generally increases the vapor pressure of the esters, leading to higher concentrations in the headspace and faster extraction. However, excessive temperatures can lead to the degradation of thermally sensitive compounds or changes in the sample matrix.[8] A typical starting range for volatile esters is 40-70°C.[3][9]
-
Extraction Time: This is the duration the fiber is exposed to the headspace. Initially, the amount of analyte adsorbed increases with time. Eventually, equilibrium is reached between the sample, headspace, and fiber. While reaching full equilibrium is not always necessary for reproducible results, it is crucial to keep the extraction time consistent across all samples and standards. Typical extraction times range from 15 to 60 minutes.[3][9]
Optimization is typically achieved by performing a series of experiments where one parameter is varied while the others are kept constant. A response surface methodology (RSM) can also be employed for a more systematic optimization.[7][10]
3. Should I add salt to my sample? What is the "salting-out" effect?
The addition of an inorganic salt, most commonly sodium chloride (NaCl), can significantly enhance the extraction efficiency of many volatile esters, particularly the more polar ones.[11][12] This is known as the "salting-out" effect. Adding salt increases the ionic strength of the aqueous sample matrix, which decreases the solubility of the organic esters and promotes their partitioning into the headspace.[11][12]
It is generally recommended to add enough salt to saturate the sample to ensure consistent ionic strength across all analyses, which improves reproducibility.[12] However, the effect of salt addition can vary depending on the specific ester, so it's advisable to test different salt concentrations during method development.[13] While NaCl is common, other salts like sodium sulfate (Na2SO4) or disodium hydrogen phosphate (H2NaPO4) can also be used and may offer different selectivities.[14][15]
4. How does sample volume and headspace volume affect my results?
The ratio of the sample volume to the headspace volume in the vial is an important parameter. For reproducible results, it is crucial to maintain a consistent sample and headspace volume for all standards and samples.
-
Minimizing Headspace Volume: A smaller headspace volume (generally 50% or less of the vial volume) can lead to higher analyte concentrations in the headspace, which can improve sensitivity.[16]
-
Consistent Sample Volume: Using the same sample volume for all extractions is critical for achieving reproducible results.
5. Is agitation of the sample necessary?
Yes, agitation (e.g., stirring or shaking) during the equilibration and extraction steps is highly recommended. Agitation helps to facilitate the mass transfer of volatile esters from the sample matrix to the headspace, reducing the time required to reach equilibrium and improving extraction efficiency.[8] Consistent agitation speed and method are essential for good reproducibility.[16]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HS-SPME analysis of volatile esters.
Issue 1: Low Analyte Response or Poor Sensitivity
-
Possible Cause: Sub-optimal extraction parameters.
-
Solution: Re-optimize extraction temperature and time. Systematically increase the temperature in increments of 5-10°C and vary the extraction time to find the optimal conditions for your target esters.
-
-
Possible Cause: Incorrect fiber selection.
-
Solution: Ensure the fiber polarity matches that of your target esters. Test fibers with different coatings (e.g., a non-polar PDMS and a more polar DVB/CAR/PDMS).
-
-
Possible Cause: Low partitioning of analytes into the headspace.
-
Possible Cause: Inefficient desorption from the fiber in the GC inlet.
-
Solution: Ensure the desorption temperature is high enough and the desorption time is sufficient to release all analytes from the fiber. A typical desorption temperature is 250°C. Check for carryover by running a blank after a high-concentration sample.
-
Issue 2: Poor Reproducibility (High %RSD)
-
Possible Cause: Inconsistent timing of extraction and equilibration steps.
-
Solution: Use an autosampler for precise and repeatable timing. If performing manual SPME, use a timer to ensure consistent exposure times.
-
-
Possible Cause: Fluctuations in sample temperature.
-
Solution: Use a temperature-controlled incubation and agitation unit. Be aware that room temperature fluctuations can affect results.
-
-
Possible Cause: Inconsistent fiber positioning in the headspace.
-
Solution: Position the fiber at the same depth in the headspace for every extraction. An autosampler will ensure consistent positioning.
-
-
Possible Cause: Inconsistent sample volume or headspace volume.
-
Solution: Maintain consistent sample and headspace volumes across all samples and standards.
-
-
Possible Cause: Inconsistent agitation.
-
Solution: Use a consistent agitation speed and method for all analyses.[16]
-
Issue 3: Carryover Contamination
-
Possible Cause: Incomplete desorption of analytes from the SPME fiber.
-
Solution: Increase the desorption time and/or temperature in the GC inlet. However, do not exceed the fiber's maximum recommended temperature.
-
-
Possible Cause: "Sticky" or high molecular weight compounds.
-
Solution: Implement a short fiber conditioning step (baking) at a high temperature in a separate clean injection port between runs to remove residual compounds.[17] Running a blank analysis after each sample can also help identify and quantify carryover.
-
Experimental Protocols
Protocol 1: General HS-SPME Method for Volatile Esters
-
Sample Preparation: Place a known amount of the sample (e.g., 1-5 mL of liquid or 0.5-2 g of solid) into a headspace vial.
-
Salt Addition (Optional): Add a pre-determined amount of NaCl (e.g., to saturation) to the vial.
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap.
-
Incubation/Equilibration: Place the vial in a heated agitator at the optimized temperature (e.g., 60°C) for a set equilibration time (e.g., 15 minutes) with constant agitation.
-
HS-SPME Extraction: Introduce the SPME fiber into the headspace of the vial and expose it for the optimized extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.
-
Desorption: Retract the fiber and immediately insert it into the heated GC injection port (e.g., 250°C) for thermal desorption for a specified time (e.g., 2-5 minutes) in splitless mode.
-
GC-MS Analysis: Start the GC-MS data acquisition at the beginning of the desorption step.
-
Fiber Conditioning: After desorption, condition the fiber in a clean, heated injection port or a dedicated conditioning station as recommended by the manufacturer.[18]
Visualizations
Diagram 1: HS-SPME Workflow for Volatile Ester Analysis
Caption: A typical workflow for the analysis of volatile esters using HS-SPME.
Diagram 2: Interplay of Key HS-SPME Optimization Parameters
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 3. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supelco固相微萃取头选择指南 [sigmaaldrich.com]
- 5. supelco.com.tw [supelco.com.tw]
- 6. Selecting the Appropriate SPME Fiber Coating –Effect of Analyte Molecular Weight and Polarity [sigmaaldrich.com]
- 7. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Common Issues in Headspace Sampling for Gas Chromatography - Persee [pgeneral.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. agilent.com [agilent.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Optimized method for analyzing volatile compounds in edible yeast using headspace SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. gcms.cz [gcms.cz]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Method Validation for the Quantitative Analysis of Furfuryl Isovalerate
For researchers, scientists, and drug development professionals, the robust and reliable quantification of compounds is the bedrock of credible data. This guide provides an in-depth technical comparison of method validation strategies for the quantitative analysis of furfuryl isovalerate, a key flavor and fragrance component. We will explore the nuances of two primary analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and provide the rationale behind experimental choices, supported by established scientific principles and regulatory guidelines.
This compound ((C₅H₅O)CH₂O₂C(CH₂)₂CH₃) is a volatile ester with a characteristic fruity aroma.[1][2][3] Its accurate quantification is critical in various matrices, from flavor formulations to stability studies in pharmaceutical excipients. The choice of analytical methodology and the rigor of its validation are paramount to ensuring data integrity.
The Foundation of Trustworthy Analysis: Method Validation Principles
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical method meet the requirements for its intended application.[4][5] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on this process, which form the authoritative basis for the protocols described herein.[4][5] The recently updated ICH Q2(R2) and the new ICH Q14 guidelines emphasize a lifecycle approach to method validation, integrating it with method development through risk assessment and a deeper understanding of the analytical procedure.[4]
This guide will compare two commonly employed and powerful analytical techniques for the quantification of this compound:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and highly sensitive technique ideal for volatile and thermally stable compounds like this compound.[6]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile method suitable for a wide range of compounds, particularly those that are non-volatile or thermally labile.[6]
The following diagram illustrates the typical workflow for analytical method validation, which will be the framework for our discussion.
Caption: A generalized workflow for analytical method validation.
Comparative Analysis of GC-FID and HPLC-UV for this compound Quantification
The choice between GC-FID and HPLC-UV for the quantitative analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Given that this compound is a volatile compound, GC is often the more direct and sensitive method.[6] However, HPLC can be a viable alternative, especially if the sample matrix is complex and non-volatile, or if the analyte requires derivatization for GC analysis (which is not the case here).
Performance Comparison
The following table summarizes the expected performance characteristics of validated GC-FID and HPLC-UV methods for the quantitative analysis of this compound. This data is synthesized from typical performance data for similar furan derivatives and flavor esters.[5][7][8]
| Validation Parameter | GC-FID | HPLC-UV | Rationale for Performance |
| Specificity | Excellent | Good to Excellent | GC columns offer high resolving power for volatile compounds. HPLC may require more rigorous method development to separate from matrix interferences. |
| Linearity (R²) | > 0.999 | > 0.998 | Both techniques can achieve excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | GC-FID often provides slightly better accuracy due to the cleaner sample introduction (headspace or direct injection) and fewer matrix effects. |
| Precision (%RSD) | < 2% | < 3% | The automated nature of modern GC and HPLC systems allows for high precision. GC often shows slightly lower variability. |
| Limit of Detection (LOD) | Low (ng/mL) | Moderate (µg/mL) | FID is a highly sensitive detector for hydrocarbons. UV detection sensitivity depends on the chromophore of the analyte. |
| Limit of Quantitation (LOQ) | Low (ng/mL) | Moderate (µg/mL) | Directly related to the LOD, with GC-FID generally offering lower quantification limits. |
| Robustness | Good | Excellent | HPLC methods are often considered more robust to minor changes in experimental conditions. |
In-Depth Experimental Protocol: Method Validation of this compound by GC-FID
This section provides a detailed, step-by-step protocol for the validation of a quantitative GC-FID method for this compound, grounded in ICH Q2(R1) guidelines.[5]
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Methanol (HPLC grade)
-
Internal Standard (e.g., n-dodecane)
-
Deionized water
-
Helium (carrier gas, 99.999% purity)
-
Hydrogen (FID fuel gas, 99.999% purity)
-
Air (FID oxidant, filtered)
Instrumentation and Chromatographic Conditions
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent) with a Flame Ionization Detector.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless inlet, 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program: 80°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector: FID at 280°C.
-
Data Acquisition: Chromatographic data system (e.g., OpenLab CDS).
Validation Protocol
The following diagram outlines the key steps in the validation protocol.
Caption: Key stages of the GC-FID method validation protocol.
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Inject a blank solvent (methanol).
-
Inject a standard solution of this compound and the internal standard.
-
Inject a sample matrix spiked with this compound and the internal standard.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention times of this compound and the internal standard in the blank chromatogram. The peaks for the analyte and internal standard in the spiked sample should be well-resolved from any matrix components.
-
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.
-
Procedure:
-
Prepare a series of at least five calibration standards of this compound in methanol, covering the expected working range (e.g., 1-100 µg/mL).
-
Add a constant concentration of the internal standard to each calibration standard.
-
Inject each standard in triplicate.
-
Plot the peak area ratio (analyte/internal standard) versus the concentration of this compound.
-
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999. The y-intercept should not be significantly different from zero.
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare a sample matrix (placebo or representative sample).
-
Spike the matrix with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
-
Acceptance Criteria: The LOD and LOQ should be reported and demonstrated to be sufficiently low for the intended application of the method.
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Procedure:
-
Introduce small variations to the chromatographic conditions, one at a time. Examples include:
-
Carrier gas flow rate (± 0.1 mL/min)
-
Oven temperature ramp rate (± 1°C/min)
-
Injector temperature (± 5°C)
-
-
Analyze a standard solution under each modified condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the quantitative results should not be significantly affected by the changes.
Conclusion: Selecting the Optimal Method
Both GC-FID and HPLC-UV are powerful techniques for the quantitative analysis of this compound. The choice of method should be guided by a thorough understanding of the sample matrix, the required sensitivity, and the available resources.
-
GC-FID is generally the preferred method for volatile compounds like this compound, offering high sensitivity and specificity. Its primary limitation is the requirement for the analyte to be thermally stable.
-
HPLC-UV provides a versatile alternative, particularly for complex matrices or when analyzing a mixture of volatile and non-volatile compounds. While potentially less sensitive than GC-FID for this specific analyte, its robustness and applicability to a wider range of compounds make it a valuable tool in the analytical laboratory.
Ultimately, a well-validated analytical method, regardless of the technique employed, is the cornerstone of reliable and defensible scientific data. By adhering to the principles outlined in this guide and the referenced international guidelines, researchers can ensure the integrity of their quantitative analysis of this compound.
References
-
NP-MRD. (2022). This compound (NP0049521). Natural Products Magnetic Resonance Database. [Link]
-
The Good Scents Company. (n.d.). This compound. The Good Scents Company Information System. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
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"comparative sensory analysis of furfuryl isovalerate and ethyl isovalerate"
An In-Depth Comparative Sensory Analysis: Furfuryl Isovalerate vs. Ethyl Isovalerate
Introduction: Decoding the Nuances of Fruity Esters
In the intricate world of flavor and fragrance chemistry, esters are paramount, bestowing the characteristic fruity and sweet notes that define many natural and formulated products. Among this vast class of compounds, this compound and ethyl isovalerate are two prominent molecules, each offering a unique olfactory profile. While both are categorized under the general umbrella of "fruity," their sensory characteristics diverge significantly due to subtle differences in their molecular architecture.
This guide, designed for researchers, scientists, and professionals in drug and product development, provides a comprehensive comparative sensory analysis of these two esters. We will delve into their distinct sensory profiles, underpinned by established analytical methodologies, to elucidate the causal relationships between chemical structure and olfactory perception. This document moves beyond a simple cataloging of attributes to provide actionable insights and detailed experimental protocols, empowering professionals to make informed decisions in their formulation and research endeavors.
Physicochemical Properties: The Foundation of Sensory Perception
The sensory characteristics of a volatile compound are intrinsically linked to its physical and chemical properties. Factors such as molecular weight, boiling point, and vapor pressure influence its release from a product matrix and its transport to the olfactory receptors.
| Property | This compound | Ethyl Isovalerate |
| Molecular Formula | C10H14O3[1][2] | C7H14O2[3][4][5] |
| Molecular Weight | 182.22 g/mol [1] | 130.19 g/mol [4][5] |
| Appearance | Colorless to pale yellow liquid[1] | Colorless oily liquid[3][5][6] |
| Boiling Point | Not readily available | 131-135 °C[3][6] |
| Flash Point | 96.11 °C (205 °F)[1][7] | 26-35 °C (77-95 °F)[3][6][8] |
| Solubility | Soluble in alcohol[7] | Slightly soluble in water; miscible with ethanol and ether[3][6] |
The presence of the furan ring in this compound increases its molecular weight and likely its boiling point compared to the simpler aliphatic chain of ethyl isovalerate, suggesting differences in volatility and aroma release over time.
Comparative Sensory Profile: A Tale of Two Fruits
While both esters are broadly described as "fruity," their detailed sensory profiles are distinct. Ethyl isovalerate presents a bright, straightforward fruitiness, whereas this compound offers a more complex, ripe, and nuanced profile.
-
Ethyl Isovalerate: The consensus in the literature describes its aroma as a powerful and diffusive fruity scent, strongly reminiscent of apple, pineapple, and other sweet, ripe fruits.[3][6][8][9][10] It is often characterized by descriptors such as "sweet," "estery," "green," and "tutti-frutti."[8][9][11] At certain concentrations, it can also present nuances of blueberry and butter.[6][9][11] Its clean and potent fruitiness makes it a workhorse in creating fresh fruit flavors.
-
This compound: This ester is characterized by a deeper, more complex fruitiness. The dominant notes are described as "berry," "grape," and "plum."[1][7] The term "ripe" is frequently used, suggesting a profile that is less sharp and more rounded than that of ethyl isovalerate.[1][7] The furfuryl group, derived from furfuryl alcohol, can impart subtle caramellic or roasted background notes, adding to its complexity.
Quantitative Descriptive Analysis (QDA): Charting the Sensory Landscape
To objectively compare these two compounds, Quantitative Descriptive Analysis (QDA) is the industry-standard methodology.[12][13][14][15] QDA utilizes a panel of trained sensory assessors who identify, describe, and quantify the intensity of a product's sensory attributes.[14][16] While a direct, published QDA comparison of these two specific esters is not available, we can construct a representative profile based on their known qualitative descriptions to illustrate their expected differences.
Table 2: Representative Quantitative Descriptive Analysis (QDA) Profile (Intensity ratings are on a 15-point scale where 0 = not perceptible and 15 = very strong)
| Sensory Attribute | This compound (Hypothetical) | Ethyl Isovalerate (Hypothetical) | Causality and Rationale |
| Fruity (Apple/Pineapple) | 2 | 12 | The ethyl ester group is strongly associated with bright, apple- and pineapple-like notes. |
| Fruity (Berry/Plum) | 11 | 3 | The overall structure of this compound contributes to a profile more aligned with dark, ripe berries and plums. |
| Sweet | 9 | 10 | Both are esters and are perceived as sweet, with ethyl isovalerate having a slightly more straightforward sweet character. |
| Green | 1 | 6 | The "green" note is often associated with the sharp, fresh character of esters like ethyl isovalerate. |
| Estery (Chemical) | 5 | 8 | Ethyl isovalerate has a more pronounced "estery" or solvent-like note, typical of simple aliphatic esters. |
| Caramellic/Burnt | 4 | 0 | The furan ring in this compound is associated with caramel and roasted notes, a key differentiator. |
| Ripe/Jammy | 9 | 2 | The complexity and lower volatility of this compound contribute to a perception of cooked or jammed fruit. |
This table quantifies the qualitative differences, highlighting how ethyl isovalerate excels in creating fresh, sharp fruit notes, while this compound is better suited for complex, ripe, or cooked fruit profiles.
Experimental Protocols for Sensory and Instrumental Analysis
To validate these profiles and provide a framework for in-house evaluation, the following protocols are described. These represent self-validating systems that ensure reproducibility and scientific rigor.
Protocol 1: Quantitative Descriptive Analysis (QDA)
Objective: To quantitatively measure and compare the sensory attributes of this compound and ethyl isovalerate.
1. Panelist Selection and Training:
- Recruit 8-15 individuals based on their sensory acuity, motivation, and ability to articulate perceptions.[14][17]
- Conduct screening tests for basic taste and odor identification.
- Train the panel over several sessions. Introduce reference standards for each potential attribute (e.g., pure ethyl butyrate for "fruity," diluted acetic acid for "sour," etc.).[16]
- Develop a consensus vocabulary (lexicon) for the specific attributes of the two target esters.
- Conduct practice evaluations to ensure panelist calibration and consistent use of the intensity scale.
2. Sample Preparation:
- Prepare solutions of this compound and ethyl isovalerate in a neutral, odorless solvent (e.g., propylene glycol or deodorized mineral oil).
- Start with a concentration of 1.0% and adjust as necessary to achieve a moderate aroma intensity without causing sensory fatigue. Ensure both samples are presented at equi-potent intensities, as determined in preliminary testing.
- Code samples with random three-digit numbers to prevent bias.
3. Evaluation Procedure:
- Conduct the evaluation in a dedicated sensory laboratory with individual booths to prevent interaction between panelists.[14]
- Present the samples in a randomized and balanced order to account for order and carry-over effects.
- Instruct panelists to evaluate the aroma of each sample by sniffing from a capped vial or a scented blotter.
- Panelists will rate the intensity of each attribute from the agreed-upon lexicon on a 15-point unstructured line scale anchored with "low" and "high."
- Mandate a 2-minute rest period between samples, during which panelists should cleanse their palate by smelling a neutral substance (e.g., their own skin) or drinking water.[16]
4. Data Analysis:
- Collect the intensity ratings from each panelist.
- Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the two compounds for each attribute.[15]
- Use post-hoc tests (e.g., Duncan's Multiple Range Test) to identify which means are different.[15]
- Visualize the results using a spider or radar plot to provide a clear graphical comparison of the sensory profiles.
Diagram 1: Quantitative Descriptive Analysis (QDA) Workflow
Caption: Workflow for the Quantitative Descriptive Analysis (QDA) method.
Protocol 2: Gas Chromatography-Olfactometry (GC-O)
Objective: To separate the volatile compounds and identify the specific odor-active regions of this compound and ethyl isovalerate.
1. Instrumentation and Setup:
- Utilize a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and an olfactory detection port (ODP).[18][19]
- Split the column effluent so that 50% goes to the chemical detector (FID/MS) and 50% goes to the ODP.
- The ODP should be supplied with humidified air to prevent nasal dehydration of the assessor.
2. Sample Preparation and Injection:
- Prepare dilute solutions of each ester (e.g., 100 ppm) in a volatile solvent like ethanol.
- Inject 1 µL of the sample into the GC inlet using an appropriate injection mode (e.g., splitless).
3. Chromatographic Conditions (Example):
- Column: DB-Wax or equivalent polar column (30 m x 0.25 mm x 0.25 µm).
- Oven Program: Start at 40°C, hold for 2 min, ramp at 8°C/min to 240°C, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.5 mL/min.
4. Olfactometry Procedure:
- A trained assessor (or multiple assessors in separate runs) will sniff the effluent from the ODP throughout the entire GC run.
- The assessor will record the retention time, duration, intensity (using a time-intensity device or verbal scale), and a descriptor for every odor event perceived.
- This process can be combined with dilution methods, such as Aroma Extract Dilution Analysis (AEDA), where serial dilutions of the sample are analyzed to determine the Flavor Dilution (FD) factor, a measure of odor potency.[18][20]
5. Data Analysis and Interpretation:
- Correlate the olfactometry data (the "aromagram") with the chemical data from the FID/MS (the "chromatogram").
- Confirm the identity of the main peaks (this compound and ethyl isovalerate) and any impurities that may be contributing to the overall aroma profile.
- The intensity and descriptors recorded at the retention time of each target compound provide a direct link between the molecule and its perceived scent, free from matrix effects.
Diagram 2: Gas Chromatography-Olfactometry (GC-O) Workflow
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Structural Interpretation and Application Insights
The distinct sensory profiles of this compound and ethyl isovalerate are a direct consequence of their molecular structures.
Diagram 3: Chemical Structures
Caption: Chemical structures of Ethyl Isovalerate and this compound.
-
Ethyl Isovalerate: The structure consists of a short ethyl group and a branched isovalerate chain. This simple, relatively non-polar structure leads to high volatility and a clean, sharp, fruity-estery aroma profile. Its straightforward nature makes it an excellent choice for applications requiring a bright, recognizable fruit note, such as hard candies, beverages, and apple- or pineapple-flavored products.[3][21]
-
This compound: The replacement of the ethyl group with a furfuryl group introduces a five-membered aromatic furan ring. This ring system is less volatile and is known to be associated with caramellic, bready, and slightly roasted notes. The combination of the fruity isovalerate portion with the complex furfuryl moiety results in a synergistic aroma profile that is perceived as ripe, jammy, and more complex. It is ideally suited for baked goods, complex fruit preserves, and flavors where a cooked or deeper fruit character is desired.
Conclusion
The comparative analysis of this compound and ethyl isovalerate reveals a fascinating case study in structure-activity relationships. While both are fruity esters, ethyl isovalerate provides a high-impact, fresh, and sharp fruitiness, whereas this compound delivers a complex, ripe, and nuanced berry-plum profile with subtle caramellic undertones. Understanding these differences, quantifiable through methodologies like QDA and GC-O, is critical for flavor chemists and product developers. The choice between these two molecules is not a matter of one being superior, but of selecting the precise tool to achieve a desired sensory outcome, whether it be the bright zest of a fresh apple or the comforting sweetness of a cooked berry compote.
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A Senior Application Scientist's Guide to the Validation of GC-MS Methods for Furan Derivatives in Food
<_ _>
Introduction: The Imperative for Rigorous Furan Analysis
Furan and its alkylated derivatives, such as 2-methylfuran, 3-methylfuran, and 2,5-dimethylfuran, are process-induced contaminants that form during the thermal treatment of food. Their presence in a wide range of common food items, from coffee and baby food to canned and jarred goods, is a significant food safety concern.[1] The International Agency for Research on Cancer (IARC) has classified furan as a "possible human carcinogen" (Group 2B), prompting regulatory bodies and food safety laboratories worldwide to monitor its levels.[1][2]
The analytical challenge lies in the volatile and reactive nature of these compounds, which are often present at trace levels (ng/g) within complex and diverse food matrices.[2][3] This necessitates a highly sensitive, selective, and robust analytical method. Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with an automated headspace (HS) sampler or Headspace Solid-Phase Microextraction (HS-SPME), has become the gold standard for this application.[4][5] However, simply employing this technology is insufficient. To ensure that the generated data is reliable, defensible, and fit for purpose, a comprehensive method validation is not just a recommendation—it is a scientific necessity.[6][7]
This guide provides an in-depth comparison of GC-MS method validation strategies for furan derivatives in food. It is designed for researchers, scientists, and quality control professionals, offering both the "why" behind validation principles and the "how" of experimental execution. We will explore the critical performance characteristics as outlined by authoritative bodies like AOAC International and Eurachem, present supporting experimental data, and compare the validated GC-MS workflow with alternative analytical approaches.[6][8]
The Analytical Workflow: From Sample to Result
The accurate quantification of volatile furan derivatives requires a meticulously controlled process to minimize analyte loss and matrix interference. The workflow detailed below represents a widely adopted and validated approach.
Caption: Figure 1. A typical HS-SPME-GC-MS workflow for furan analysis.
Causality Behind Experimental Choices:
-
Saturated NaCl Solution: The addition of salt increases the ionic strength of the sample matrix.[2] This "salting-out" effect reduces the solubility of volatile organic compounds like furan in the aqueous phase, promoting their partition into the headspace and thereby increasing the sensitivity of the extraction.[2]
-
Isotopically Labeled Internal Standard (d4-furan): Furan is highly volatile (boiling point: 31.4°C), making it prone to losses during sample preparation.[3] An isotopically labeled internal standard, such as d4-furan, is chemically identical to the analyte and will experience the same physical losses and extraction inefficiencies.[4] By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively compensated for, leading to highly accurate and precise quantification.[4]
-
HS-SPME vs. Static Headspace: While static headspace is a viable technique, especially for high-concentration samples like coffee, HS-SPME offers superior sensitivity for low-level samples.[9] The SPME fiber actively extracts and concentrates analytes from the headspace, leading to lower detection limits.[5] A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often chosen for its high affinity for small, volatile molecules like furan.[10]
A Deep Dive into Method Validation Parameters
Method validation is the process of providing objective evidence that a method is fit for its intended purpose.[7][11] For the analysis of furan derivatives, this involves a series of experiments to define the method's performance characteristics. The following sections detail the core parameters, experimental designs, and typical acceptance criteria based on established guidelines.[6][8]
Caption: Figure 2. Interrelated performance characteristics of a validated analytical method.
Selectivity / Specificity
-
Objective: To demonstrate that the method can unequivocally identify and differentiate the target furan derivatives from other components in the sample matrix (e.g., other volatiles, matrix degradation products).
-
Experimental Protocol:
-
Analyze a minimum of 5-10 different blank food matrices (representative of the method's scope, e.g., coffee, baby food, fruit juice) to check for interfering peaks at the retention times of the target analytes.
-
Analyze pure standards of the target analytes to confirm their retention times and mass spectra.
-
In GC-MS, selectivity is powerfully demonstrated by comparing the mass spectra of the analyte in a spiked sample to that of a pure standard. The ion ratios of characteristic qualifier ions to a target quantifier ion should match within a predefined tolerance (e.g., ±15-20%).[4]
-
-
Acceptance Criteria: No significant interfering peaks (>30% of the LOQ) should be observed at the retention time of the target analytes in blank matrices. Ion ratios in samples must match those of standards.
Linearity and Working Range
-
Objective: To establish the concentration range over which the instrument response is directly proportional to the analyte concentration.
-
Experimental Protocol:
-
Prepare a series of calibration standards at a minimum of five concentration levels, bracketing the expected concentration range in real samples. These can be prepared in a solvent or a blank matrix extract.
-
Analyze each standard in triplicate.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Perform a linear regression analysis to determine the coefficient of determination (R²), slope, and intercept.
-
-
Acceptance Criteria: A coefficient of determination (R²) ≥ 0.995 is typically required. The residuals of the calibration points should be randomly distributed around the x-axis.
Accuracy (Trueness)
-
Objective: To determine the closeness of the measured value to the true or accepted reference value. It is typically assessed through recovery studies.
-
Experimental Protocol:
-
Select a representative blank matrix (or a sample with a known low background level of furans).
-
Spike the blank matrix with known concentrations of the furan derivatives at a minimum of three levels (e.g., low, medium, and high) within the working range.
-
Analyze a minimum of 3-5 replicates at each spike level.
-
Calculate the percent recovery for each replicate: Recovery (%) = (Measured Concentration / Spiked Concentration) * 100.
-
-
Acceptance Criteria: Mean recovery should fall within the range of 80-110% as stipulated by AOAC for furan and alkylfurans.[2] Specific guidelines may vary based on concentration; for instance, the Taiwan FDA allows 76-117% for various food matrices.[2]
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but with variations such as different days, different analysts, or different equipment.
-
-
Experimental Protocol:
-
Prepare spiked samples at low, medium, and high concentrations, as in the accuracy study.
-
For repeatability, analyze at least 5 replicates on the same day by the same analyst.
-
For intermediate precision, repeat the analysis on at least two different days, preferably with a different analyst or instrument.
-
Calculate the relative standard deviation (RSD%) for the replicate measurements at each concentration level.
-
-
Acceptance Criteria: The RSD for repeatability (RSDr) should typically be ≤ 15-20%. The RSD for intermediate precision (RSDip) will be slightly higher but should generally be ≤ 25%. These values can be concentration-dependent.[2]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of an analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).
-
Experimental Protocol:
-
LOD: Can be estimated based on the signal-to-noise ratio (S/N), typically S/N ≥ 3. Alternatively, it can be calculated from the standard deviation of the response of multiple blank samples or low-level spikes.
-
LOQ: The concentration at which the S/N is ≥ 10. This is the lowest point on the calibration curve and must be verified by analyzing spiked samples at the proposed LOQ concentration, which should meet the method's accuracy and precision criteria. AOAC guidelines suggest estimating the LOQ as the average blank signal plus 10 times the standard deviation of the blank.[12]
-
-
Acceptance Criteria: The LOQ must be low enough to meet any regulatory limits or monitoring requirements for furan derivatives in the target food matrices.
Summary of Validation Performance Data
The following table summarizes typical performance data from validated HS-SPME-GC-MS methods for furan derivatives in various food matrices.
| Performance Parameter | Typical Acceptance Criteria | Published Performance Data | Citation(s) |
| Linearity (R²) | ≥ 0.995 | 0.997 - 0.999 | [5] |
| Accuracy (Recovery) | 80 - 110% | 76 - 117% (in juice, fish, fruit) | [2] |
| Repeatability (RSDr) | ≤ 20% | 1 - 16% | [2] |
| Intermediate Precision (RSDip) | ≤ 25% | 4 - 20% | [2] |
| LOD | S/N ≥ 3 | 0.001 - 1.071 ng/g | [13] |
| LOQ | S/N ≥ 10 | 0.003 - 3.571 ng/g | [2][13] |
Comparison with Alternative Methods
While HS-GC-MS is the dominant technique, it is essential to understand its performance relative to other analytical approaches.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| HS-GC-MS | Volatiles partitioned into headspace, separated by GC, detected by MS. | High selectivity and sensitivity; robust and widely available; official method (e.g., FDA).[4] | Less suitable for non-volatile derivatives; potential for thermal degradation of some precursors. | Routine monitoring and quantification of volatile furan and its alkylated derivatives in a wide range of foods. |
| HS-SPME-GC-MS | SPME fiber concentrates volatiles from headspace before GC-MS. | Enhanced sensitivity (lower LOD/LOQ) compared to static HS; solvent-free extraction.[5][9] | SPME fibers have a limited lifetime and can be fragile; potential for matrix effects on fiber absorption. | Trace and ultra-trace level analysis, especially in complex matrices or when high sensitivity is paramount. |
| GC-MS/MS | Tandem mass spectrometry adds another layer of mass filtering (MS/MS). | Extremely high selectivity, minimizing matrix interferences; can achieve very low detection limits.[2] | More complex instrumentation; method development can be more intensive. | Analysis in extremely complex matrices (e.g., spices, coffee) where chemical noise is high; confirmatory analysis. |
| LC-MS/MS | Liquid chromatography separation coupled with tandem MS. | Suitable for less volatile or thermally labile furan derivatives (e.g., furfuryl alcohol). | Not suitable for the highly volatile furan itself; requires different extraction techniques. | Analysis of a broader range of Maillard reaction products, including non-volatile furanics. |
Conclusion
The validation of a GC-MS method for the analysis of furan derivatives in food is a critical, multi-faceted process that underpins the reliability of food safety data. This guide has detailed the essential validation parameters—selectivity, linearity, accuracy, precision, and sensitivity—providing the scientific rationale and experimental frameworks necessary for a robust validation study. By adhering to guidelines from bodies like AOAC and Eurachem, laboratories can establish a self-validating system that ensures their methods are "fit for purpose."
The Headspace-SPME-GC-MS workflow stands out for its superior sensitivity and has been demonstrated to be highly effective for a range of food matrices. While alternative methods exist, the validated GC-MS approach remains the benchmark for the routine monitoring of these important process contaminants. Through meticulous validation, scientists can provide the high-quality, defensible data needed to protect public health and ensure the integrity of the food supply.
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Lin, Y.-T., Lin, H.-T., & Chen, B.-H. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Applied Sciences, 12(13), 6688. [Link]
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A Comparative Olfactory and Gustatory Analysis: Furfuryl Isovalerate vs. Furfuryl Valerate
For researchers and professionals in the fields of flavor chemistry, sensory science, and product development, the selection of aroma compounds is a critical decision that profoundly impacts the final sensory profile of a product. Among the vast array of flavor molecules, furan derivatives are particularly noteworthy for their contributions to sweet, fruity, and caramelic notes.[1][2] This guide provides an in-depth comparison of two such structurally similar yet sensorially distinct esters: furfuryl isovalerate and furfuryl valerate. Our objective is to furnish a comprehensive understanding of their respective flavor and aroma characteristics, supported by physicochemical data and a proposed experimental framework for direct comparative analysis.
Molecular Structure and Physicochemical Properties: The Foundation of Sensory Perception
The sensory characteristics of a volatile compound are intrinsically linked to its molecular structure and resulting physicochemical properties. This compound and furfuryl valerate are isomers, sharing the same molecular formula (C10H14O3) and molecular weight.[3][4] The key distinction lies in the branching of the alkyl chain of the valerate moiety. Furfuryl valerate possesses a straight-chain pentanoate group, whereas this compound features a branched-chain 3-methylbutanoate group. This subtle structural variance has significant implications for their olfactory and gustatory perception.
| Property | This compound | Furfuryl Valerate | Significance in Flavor Perception |
| Synonyms | Furfuryl 3-methylbutanoate | Furfuryl pentanoate | Highlights the structural difference in the ester side chain.[5][6] |
| CAS Number | 13678-60-9 | 36701-01-6 | Unique identifier for each compound.[5][] |
| Molecular Formula | C10H14O3 | C10H14O3 | Identical elemental composition.[8] |
| Molecular Weight | 182.22 g/mol | 182.22 g/mol | Identical mass.[3][4] |
| Appearance | Colorless to pale yellow liquid | Colorless to yellow liquid | Similar physical appearance under standard conditions.[3][5] |
| Boiling Point | 97-98 °C @ 11 mmHg | 228-229 °C @ 760 mmHg | The difference in boiling points suggests a potential variance in volatility, which can impact aroma release and perception.[3][5] |
| Specific Gravity | ~1.018 @ 25 °C | ~1.028 @ 25 °C | Minor difference in density.[3][5] |
| Flash Point | ~96.11 °C | ~98.33 °C | Similar flammability characteristics.[3][5] |
| Water Solubility | 197.6 mg/L (estimated) | 171 mg/L (estimated) | Both are sparingly soluble in water, a typical characteristic of many flavor esters.[5][9] |
Table 1: Comparative Physicochemical Properties of this compound and Furfuryl Valerate.
The branched-chain structure of this compound generally leads to a lower boiling point and potentially a slightly higher volatility compared to its straight-chain counterpart, which can influence the immediacy and intensity of its aroma perception.
Comparative Aroma and Flavor Profiles: A Sensory Deep Dive
While both compounds are broadly categorized as "fruity," their detailed sensory descriptors reveal distinct nuances that are critical for targeted flavor creation.
This compound
-
Odor Profile: The aroma of this compound is predominantly characterized by ripe, berry-like notes. Descriptors frequently include berry, fruity, grape, and plum .[5] Some sources also note a hint of licorice.[5] The overall impression is that of a complex, ripe fruitiness.
-
Flavor Profile: The taste of this compound is described simply as fruity , aligning with its aromatic profile.[5] It has been noted as a berry, fruity, and grape tasting compound.[10]
Furfuryl Valerate
-
Odor Profile: Furfuryl valerate presents a broader fruity profile with additional sweet and complex notes. Common descriptors include sweet, fruity, pineapple, apple, and tropical .[3][9] Interestingly, it also possesses cheesy and caramellic nuances , which adds a layer of complexity not typically associated with this compound.[3][9] The term "overripe fruit" is also used, suggesting a fermented or rich fruit character.[9]
-
Flavor Profile: The taste of furfuryl valerate mirrors its aroma, with descriptions of fruity, pineapple, apple, sweet, fermented, and caramellic .[9]
| Sensory Descriptor | This compound | Furfuryl Valerate |
| Primary Aroma | Berry, Ripe Fruit | Sweet, Fruity |
| Specific Fruit Notes | Grape, Plum | Pineapple, Apple, Tropical |
| Other Nuances | Licorice | Cheesy, Caramellic, Fermented |
| Overall Impression | Ripe, Berry-like | Sweet, Complex, Overripe Fruit |
Table 2: Comparative Sensory Descriptors.
The structural isomerism is the likely driver of these sensory differences. The branched isovalerate chain in this compound often imparts sensory notes that are perceived as more berry-like and ripe, while the linear valerate chain in furfuryl valerate contributes to a profile that is perceived as more generically fruity, sweet, and with the capacity for developing cheesy or fermented undertones.
Proposed Experimental Protocol for Direct Comparison
To provide quantifiable and objective data for the comparison of these two flavor compounds, a robust experimental design incorporating both analytical and sensory methodologies is proposed. This self-validating system ensures that instrumental data is correlated with human sensory perception.
Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[11]
Methodology:
-
Sample Preparation: Prepare solutions of this compound and furfuryl valerate in a neutral solvent (e.g., ethanol) at a concentration of 1000 ppm.
-
GC Separation: Inject 1 µL of each sample into a gas chromatograph equipped with a polar capillary column (e.g., HP-WAX or FFAP). The oven temperature program should be optimized to ensure good separation of the analytes from any impurities.
-
Olfactometry: The column effluent is split between a flame ionization detector (FID) and a heated sniffing port. Trained sensory panelists will sniff the effluent and record the time, duration, and description of each aroma detected.
-
Data Analysis: The resulting aromagrams for each compound will be compared to identify differences in odor character, intensity, and retention time.
Quantitative Descriptive Analysis (QDA) by a Trained Sensory Panel
QDA provides a quantitative measure of the sensory attributes of a product.
Methodology:
-
Panelist Training: A panel of 10-12 individuals will be trained to identify and scale the intensity of key aroma and flavor attributes relevant to the two compounds (e.g., berry, pineapple, sweet, caramelic, cheesy).
-
Sample Evaluation: Samples of each compound will be prepared in a neutral base (e.g., sugar water for flavor, odorless oil for aroma) at various concentrations. The samples will be presented to the panelists in a randomized, blind fashion.
-
Data Collection: Panelists will rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale).
-
Statistical Analysis: The data will be analyzed using statistical methods (e.g., ANOVA, PCA) to determine significant differences in the sensory profiles of the two compounds.
Figure 1: Proposed experimental workflow for the comparative analysis of this compound and furfuryl valerate.
Conclusion
The choice between these two compounds should be guided by the specific sensory objectives of the product under development. The proposed experimental protocol provides a framework for researchers to generate their own direct comparative data, enabling a more informed and precise selection of flavor ingredients. This rigorous approach, combining instrumental analysis with trained sensory evaluation, is the cornerstone of robust flavor science and successful product innovation.
References
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The Good Scents Company. (n.d.). furfuryl valerate. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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FlavScents. (n.d.). furfuryl valerate. Retrieved from [Link]
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NP-MRD. (2022). Showing NP-Card for this compound (NP0049521). Retrieved from [Link]
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PubMed. (2007). Structural Features for Furan-Derived Fruity and Meaty Aroma Impressions. Retrieved from [Link]
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Semantic Scholar. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Retrieved from [Link]
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Fragrance University. (n.d.). Categories. Retrieved from [Link]
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ResearchGate. (2007). Structural Features for Furan-Derived Fruity and Meaty Aroma Impressions. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl isovalerate. Retrieved from [Link]
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The Good Scents Company. (n.d.). furfuryl octanoate. Retrieved from [Link]
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The Good Scents Company. (n.d.). furfuryl acetate. Retrieved from [Link]
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FooDB. (2019). Showing Compound this compound (FDB019533). Retrieved from [Link]
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Taylor & Francis Online. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Retrieved from [Link]
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ResearchGate. (n.d.). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound | Request PDF. Retrieved from [Link]
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Fragrance University. (n.d.). methyl butyl acetate. Retrieved from [Link]
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MDPI. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
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Semantic Scholar. (n.d.). The identification of some furan derivatives in glucose-lysine model system by gas chromatography/ mass spectrometry. Retrieved from [Link]
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PubMed. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
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PubMed. (n.d.). Gas chromatography-olfactometry. Retrieved from [Link]
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INCHEM. (2002). JECFA Evaluations-FURFURYL 3-METHYLBUTANOATE-. Retrieved from [Link]
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INCHEM. (n.d.). FURFURYL ALCOHOL AND RELATED SUBSTANCES. Retrieved from [Link]
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ResearchGate. (2021). (PDF) Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
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FILAB. (n.d.). Furfuryl alcohol content in laboratory. Retrieved from [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Validation of Furfuryl Isovalerate Quantification
In the landscape of flavor and fragrance analysis, as well as in the monitoring of food processing contaminants, the accurate quantification of compounds like furfuryl isovalerate is paramount. This ester, known for its fruity, apple-like aroma, is a key component in various food products and a potential indicator of thermal processing. For researchers, scientists, and drug development professionals, establishing a robust and reproducible analytical method for its quantification is a critical step in ensuring product quality, safety, and consistency. This guide provides an in-depth comparison of the primary analytical techniques for this compound quantification—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—within the framework of an inter-laboratory validation study.
The objective of an inter-laboratory validation, as outlined by authoritative bodies like AOAC International and the International Council for Harmonisation (ICH), is to demonstrate that a method is suitable for its intended purpose and to establish its performance characteristics across multiple laboratories.[1][2][3] This process is essential for standardizing methodologies and ensuring that results are comparable and reliable, regardless of where the analysis is performed.
The Analytical Challenge: this compound
This compound belongs to the furan derivatives group, which are often formed during the Maillard reaction in thermally processed foods.[4] Its volatile nature and presence in complex matrices necessitate sensitive and selective analytical methods. The choice of methodology often depends on the specific application, the required level of sensitivity, and the available instrumentation.
Comparative Analysis of Quantification Methodologies
The two most prevalent chromatographic techniques for the analysis of volatile and semi-volatile organic compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC): The Workhorse for Volatiles
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[5] The principle of GC is based on the partitioning of an analyte between a stationary phase (a high-boiling-point liquid coated on an inert solid support) and a mobile phase (an inert gas).[5]
Causality Behind Experimental Choices in GC:
-
Injection Technique: For trace analysis in complex matrices, headspace (HS) or solid-phase microextraction (SPME) are often preferred over direct liquid injection.[6][7][8][9] HS-SPME, for instance, is a solvent-free technique that concentrates volatile analytes from the sample matrix onto a coated fiber, thereby increasing sensitivity and reducing matrix interference.[8]
-
Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS), is typically effective for separating furan derivatives.[10]
-
Detector: A Flame Ionization Detector (FID) offers good sensitivity for general organic compounds. However, for enhanced selectivity and confident identification, a Mass Spectrometer (MS) is the detector of choice, allowing for both quantification and structural confirmation.[6][10]
Caption: Workflow for this compound Quantification using GC-MS.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Compounds
HPLC is a separation technique that uses a liquid mobile phase to carry the sample through a column packed with a solid stationary phase.[5] While GC is often favored for volatile compounds, HPLC can be advantageous for thermally labile or less volatile analytes.[5][11]
Causality Behind Experimental Choices in HPLC:
-
Sample Preparation: A simple liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed to isolate the analyte from the sample matrix and prepare it in a solvent compatible with the mobile phase.[12][13]
-
Column and Mobile Phase: Reversed-phase HPLC with a C18 column is a common choice.[12][14] The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape.[12][14]
-
Detector: A Diode Array Detector (DAD) or a UV-Vis detector is frequently used for furan derivatives, which typically exhibit UV absorbance.[5][11] For higher sensitivity and selectivity, an MS detector can be coupled with the HPLC system (LC-MS).
Caption: Workflow for this compound Quantification using HPLC-DAD.
Inter-Laboratory Validation: Performance Comparison
An inter-laboratory study is designed to assess the reproducibility of an analytical method.[1][15] According to AOAC guidelines, a quantitative method validation study should ideally involve 8-12 collaborating laboratories.[1] The key performance parameters to be evaluated are outlined in the ICH Q2(R1) guideline and include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range.[2][3][16]
Below is a comparative summary of expected performance characteristics for GC-MS and HPLC-DAD methods for this compound quantification, based on data from similar furan derivatives.[6][7][8][10][13]
| Performance Parameter | GC-MS with HS-SPME | HPLC-DAD | Rationale and Authoritative Grounding |
| Specificity | High (Mass spectral data provides structural confirmation) | Moderate to High (Dependent on chromatographic resolution from matrix components) | ICH Q2(R1) emphasizes the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2][3] |
| Linearity (R²) ** | > 0.995 | > 0.995 | A correlation coefficient close to 1 indicates a strong linear relationship between concentration and response.[6][17] |
| Accuracy (Recovery %) ** | 80–120% | 85–115% | Acceptable recovery ranges are typically within ±15-20% of the nominal value, depending on the concentration.[6][17] |
| Precision (RSD%) | |||
| - Repeatability (intra-day) | < 10% | < 5% | The precision of an analytical procedure expresses the closeness of agreement between a series of measurements.[8] |
| - Intermediate Precision | < 15% | < 10% | Assesses the influence of random events on the precision of the analytical procedure within a laboratory.[18] |
| LOD (ng/g) | 0.01 - 0.1 | 1 - 10 | The limit of detection is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[8] |
| LOQ (ng/g) | 0.05 - 0.5 | 5 - 25 | The limit of quantification is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6][8] |
Experimental Protocols
To ensure the trustworthiness of the described protocols, they are presented as self-validating systems, incorporating steps for quality control and adherence to established validation guidelines.
Protocol 1: Quantification of this compound by HS-SPME-GC-MS
1. Scope and Applicability: This method is suitable for the trace-level quantification of this compound in complex matrices such as food and beverages.
2. Materials and Reagents:
-
This compound analytical standard (>98% purity)
-
Internal Standard (e.g., deuterated this compound or a structurally similar compound not present in the sample)
-
Deionized water
-
Sodium chloride
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
3. Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS)
-
SPME-compatible autosampler
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
4. Procedure:
-
Sample Preparation: Weigh 5 g of the homogenized sample into a 20 mL headspace vial. Add a known amount of internal standard. Add 5 mL of saturated NaCl solution to enhance analyte partitioning into the headspace.
-
HS-SPME Extraction: Equilibrate the sample at 60°C for 15 minutes. Expose the SPME fiber to the headspace for 30 minutes at 60°C.
-
GC-MS Analysis: Desorb the fiber in the GC inlet at 250°C for 5 minutes.
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300. Use selected ion monitoring (SIM) for quantification of target ions for this compound and the internal standard.
-
-
Calibration: Prepare a series of calibration standards in a matrix blank and analyze them using the same procedure to construct a calibration curve.
-
Validation: Perform single-laboratory validation according to IUPAC or AOAC guidelines before proceeding to an inter-laboratory study.[19][20] This includes assessing linearity, accuracy, precision, LOD, and LOQ.
Protocol 2: Quantification of this compound by HPLC-DAD
1. Scope and Applicability: This method is suitable for the quantification of this compound in liquid samples or extracts with moderate to high concentrations of the analyte.
2. Materials and Reagents:
-
This compound analytical standard (>98% purity)
-
HPLC-grade acetonitrile and water
-
Formic acid
-
SPE cartridges (e.g., C18) for sample cleanup if necessary.
3. Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
4. Procedure:
-
Sample Preparation: For liquid samples, dilute with the mobile phase and filter through a 0.45 µm syringe filter. For solid samples, perform a solvent extraction followed by cleanup using an SPE cartridge if matrix interferences are significant.
-
HPLC-DAD Analysis:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
DAD Wavelength: Monitor at the UV absorbance maximum of this compound (determined by running a standard).
-
-
Calibration: Prepare a series of calibration standards in the mobile phase and inject them to create a calibration curve.
-
Validation: Validate the method in-house for linearity, accuracy, precision, LOD, and LOQ as per ICH guidelines before inter-laboratory transfer.[2][3]
Conclusion and Recommendations
Both GC-MS and HPLC-DAD are viable techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the analysis.
-
For high sensitivity and specificity, particularly in complex matrices, HS-SPME-GC-MS is the superior choice. The combination of a concentration step (SPME) and a highly selective detector (MS) allows for low detection limits and confident analyte identification.
-
For simpler matrices and when high sensitivity is not the primary concern, HPLC-DAD offers a robust and reliable alternative. It is particularly advantageous for compounds that may be thermally unstable.
For a successful inter-laboratory validation, it is crucial to have a detailed and unambiguous analytical procedure, well-characterized reference materials, and a clear protocol for data analysis and reporting. The methods described herein, when properly validated, can provide the foundation for a successful inter-laboratory study, ultimately leading to a standardized and globally accepted method for the quantification of this compound.
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(PDF) Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry - ResearchGate. Available from: [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - MDPI. Available from: [Link]
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Single Laboratory Validation of a Method for the Determination of Hydroxymethylfurfural in Honey by Using Solid-Phase Extraction Cleanup and Liquid Chromatography - ResearchGate. Available from: [Link]
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HPLC Determination of Furfural after Preliminary Extraction to Aqueous Phase. Available from: [Link]
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Determination of furan and furan derivatives in baby food - PubMed. Available from: [Link]
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LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - NIH. Available from: [Link]
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Interlaboratory Evaluation of a Method for Quantification of Norovirus RNA as an Alternative Use for ISO 15216-1:2017 to Conduct Japan Baseline Survey of Oysters - PubMed. Available from: [Link]
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A Senior Application Scientist's Guide to the Sensory Panel Evaluation and Comparison of Furan Esters
For researchers, scientists, and professionals in drug development and food science, understanding the nuanced sensory profiles of flavor and aroma compounds is paramount. Furan esters, a class of heterocyclic organic compounds, contribute significantly to the sensory landscape of a wide array of products, from foodstuffs to pharmaceuticals, where they can impart desirable flavors or be indicative of product stability and degradation pathways. This guide provides a comprehensive framework for the sensory panel evaluation of furan esters, offering a comparative analysis based on available data and a detailed experimental protocol for robust, in-house assessment.
Introduction to Furan Esters and their Sensory Significance
Furan esters are characterized by a furan ring with an attached ester functional group. They are prevalent in nature and are also formed during the thermal processing of foods through Maillard reactions and caramelization. Their sensory attributes are diverse and potent, ranging from fruity and sweet to more complex caramel, nutty, and even burnt notes.[1] The specific sensory perception is dictated by the molecular structure of the ester, including the type of alkyl group attached to the ester and any substitutions on the furan ring. Understanding these structure-activity relationships is crucial for flavor chemistry and the development of products with targeted sensory profiles.
This guide will focus on a comparative sensory evaluation of four common furan esters:
-
Methyl 2-furoate
-
Ethyl 2-furoate
-
Propyl 2-furoate
-
Furfuryl acetate
Principles of Sensory Panel Evaluation
Sensory evaluation is a scientific discipline that applies principles of experimental design and statistical analysis to the use of human senses for the purposes of evaluating consumer products.[2][3] For the objective comparison of furan esters, a Quantitative Descriptive Analysis (QDA) is the most appropriate methodology.[4][5] QDA is a descriptive sensory evaluation method that provides a detailed sensory profile of a product, quantifying the intensity of each attribute.[6][7] This method relies on a small panel of trained assessors who can reliably and consistently identify and scale the intensity of specific sensory attributes.[7]
The trustworthiness of a QDA protocol is built upon a self-validating system that includes rigorous panelist screening and training, the development of a standardized sensory lexicon, and controlled evaluation conditions. Adherence to established standards from organizations such as the International Organization for Standardization (ISO) and ASTM International is critical for ensuring the scientific integrity of the results.[8][9]
Comparative Sensory Profiles of Selected Furan Esters
The following table summarizes the available qualitative sensory descriptors for the selected furan esters. It is important to note that comprehensive and directly comparable quantitative data, such as odor and taste detection thresholds in a standardized medium like water, are not consistently available in the public domain. The perception of these compounds can be influenced by the medium in which they are evaluated. Therefore, the primary value of this guide lies in the detailed methodology provided for generating such comparative data under controlled laboratory conditions.
| Furan Ester | Chemical Structure | Qualitative Odor/Flavor Descriptors | Odor Detection Threshold in Water (ppb) | Taste Detection Threshold in Water (ppb) |
| Methyl 2-furoate | C₆H₆O₃ | Burnt, leather, nutty, almond-like, musty, sweet caramel, fruity, cocoa, bready, slightly rubbery.[8][10][11][12] | Data not consistently available | Data not consistently available |
| Ethyl 2-furoate | C₇H₈O₃ | Fruity, floral, sweet, caramellic, berry, winey, burnt, strawberry, tropical, apple, plum.[2][13][14][15] | Data not consistently available | Data not consistently available |
| Propyl 2-furoate | C₈H₁₀O₃ | Sweet, herbal, earthy, chocolate, mushroom, phenolic, burnt.[6][16] | Data not consistently available | Data not consistently available |
| Furfuryl acetate | C₇H₈O₃ | Sweet, fruity, banana-like, horseradish, ethereal, green banana peel, nasturtium, roast.[17][18] | Data not consistently available | Data not consistently available |
Note: The lack of consistent, publicly available quantitative threshold data underscores the importance of conducting dedicated sensory panel evaluations as detailed in the following sections.
Experimental Protocol: Quantitative Descriptive Analysis (QDA) of Furan Esters
This section provides a detailed, step-by-step methodology for conducting a QDA of furan esters.
Panelist Selection and Screening
The reliability of QDA data is fundamentally dependent on the acuity and consistency of the sensory panelists.
Step 1: Recruitment: Recruit 15-20 individuals who are regular consumers of products with complex flavor profiles (e.g., coffee, wine, craft beer) and express a keen interest in sensory evaluation.
Step 2: Health and Habit Screening: Screen candidates for any conditions that may affect their sensory abilities, such as allergies, smoking habits, or regular use of medications that can alter taste and smell perception.
Step 3: Basic Sensory Acuity Tests:
-
Triangle Tests: To assess the ability to discriminate between similar samples. Present panelists with three samples, two of which are identical, and ask them to identify the odd one out. Use a series of these tests with varying degrees of difficulty.
-
Basic Taste Identification: Prepare solutions of sweet (sucrose), sour (citric acid), salty (sodium chloride), bitter (caffeine), and umami (monosodium glutamate) at different concentrations and ask panelists to identify them.
-
Odor Recognition: Present a series of common odorants on cotton swabs in sealed jars and ask for identification and description.
Step 4: Ranking/Rating Tests: To assess the ability to scale intensity. Provide a series of solutions with increasing concentrations of a single tastant (e.g., sucrose) and ask panelists to rank them in order of intensity and then rate them on a line scale.
Step 5: Panel Selection: Select the 8-12 individuals who demonstrate the highest sensitivity, repeatability, and descriptive ability.
Panel Training and Lexicon Development
This phase is critical for calibrating the panelists to function as a cohesive analytical instrument.
Step 1: Introduction to Furan Esters: Familiarize the panel with the general aroma and flavor characteristics of the four furan esters. Present each compound individually at a moderate, clearly perceivable concentration in a neutral medium (e.g., deionized water with a small amount of ethanol to aid solubility).
Step 2: Lexicon Development: This is a collaborative process led by a panel leader.
-
Term Generation: Panelists individually smell and taste each furan ester and write down as many descriptive terms as possible for the aroma, flavor, and aftertaste.
-
Group Discussion and Refinement: The panel leader facilitates a discussion to group similar terms, eliminate hedonic (like/dislike) terms, and agree on a precise definition for each attribute. This process is crucial for ensuring that all panelists are using the same terminology to describe the same sensory perception.[2][19]
-
Reference Standards: For each agreed-upon descriptor, a physical reference standard should be prepared and made available to the panelists. For example:
-
Fruity (Berry): Diluted strawberry or raspberry syrup.
-
Caramellic: Diluted caramel syrup.
-
Burnt: Lightly toasted bread crumbs in water.
-
Nutty: Water infused with roasted almonds.
-
Herbal: Water infused with dried herbs like thyme or oregano.
-
Step 3: Intensity Scale Training: Train the panelists to use a 15-cm unstructured line scale anchored with "low" and "high" at each end. Provide reference standards at different concentrations to anchor specific points on the scale for key attributes.
Step 4: Practice and Validation: Conduct several practice sessions where panelists evaluate the furan esters and provide intensity ratings. Analyze the data for panelist consistency and repeatability. Provide feedback and further training as needed.
Sensory Evaluation Procedure
Step 1: Sample Preparation:
-
Prepare stock solutions of each furan ester in a suitable solvent (e.g., 1% ethanol in deionized water).
-
From the stock solutions, prepare evaluation samples at a concentration that is clearly perceivable but not overwhelming. The same concentration should be used for all esters if possible, or concentrations should be adjusted to achieve similar overall aroma intensities to avoid intensity bias.
-
Code each sample with a random three-digit number.
Step 2: Evaluation Environment: Conduct the evaluation in a dedicated sensory laboratory with individual booths to prevent interaction between panelists. The room should be well-ventilated, odor-free, and have controlled lighting and temperature.
Step 3: Sample Presentation:
-
Present the samples monadically (one at a time) in a randomized order to each panelist.
-
Provide unsalted crackers and deionized water for palate cleansing between samples.
Step 4: Data Collection:
-
Panelists evaluate the aroma (orthonasal) of each sample first, rating the intensity of each descriptor on the provided line scale on a digital ballot or paper form.
-
Panelists then taste the sample, evaluating the flavor (retronasal aroma and taste) and aftertaste, and rate the intensity of the corresponding descriptors.
-
A minimum of two to three replicate evaluations should be conducted for each sample by each panelist over separate sessions to ensure data reliability.
Data Analysis
-
Convert the line scale ratings to numerical data (e.g., by measuring the distance from the "low" anchor).
-
Use Analysis of Variance (ANOVA) to determine if there are significant differences in the intensity of each attribute across the different furan esters.
-
If significant differences are found, use post-hoc tests (e.g., Tukey's HSD) to identify which esters are significantly different from each other for each attribute.
-
Visualize the results using spider plots (also known as radar plots) to provide a clear, comparative sensory profile of each furan ester.
Visualizing the Experimental Workflow and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key workflows and logical relationships in the sensory evaluation process.
Caption: Experimental workflow for the Quantitative Descriptive Analysis of furan esters.
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A Senior Application Scientist's Guide to Comparative Stability Studies of Furfuryl Esters
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is paramount. Furfuryl esters, a class of compounds with applications ranging from flavoring agents to potential biofuel additives and pharmaceutical intermediates, are no exception.[1][2] Their stability profile dictates storage conditions, formulation strategies, and ultimately, their viability in a given application. This guide provides a comprehensive framework for conducting comparative stability studies of different furfuryl esters, grounded in scientific principles and regulatory expectations for forced degradation studies.
Introduction: The "Why" Behind Stability Testing
The stability of an active pharmaceutical ingredient (API) or a key chemical intermediate is not an inherent constant but rather a dynamic property influenced by environmental factors such as temperature, humidity, light, and pH. Forced degradation studies, also known as stress testing, are designed to intentionally degrade a sample to identify potential degradation products and elucidate degradation pathways.[3][4] This information is critical for developing stability-indicating analytical methods, understanding the molecule's liabilities, and predicting its shelf-life.[5]
The Core of the Matter: Understanding Furfuryl Ester Degradation
The primary degradation pathway anticipated for furfuryl esters is hydrolysis of the ester linkage, yielding furfuryl alcohol and the corresponding carboxylic acid.[6][7] However, the furan ring itself is susceptible to degradation, particularly under acidic and oxidative conditions.[8][9] The degradation of furfuryl alcohol can proceed through oxidation to furfural and then to 2-furoic acid.[6][10] Furthermore, thermal stress can induce complex decomposition pathways.[11][12][13]
A theoretical study of the pyrolysis of furfuryl benzoate and furfuryl acetate suggests a multi-step rearrangement and elimination process, highlighting that thermal degradation can be complex.[14][15]
Experimental Design: A Head-to-Head Comparison
The following experimental design is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing.[5] The goal is to achieve a target degradation of 5-20% to ensure that degradation products are formed at sufficient levels for detection and characterization without completely consuming the parent compound.[5]
Materials and Reagents
-
Furfuryl Esters: Furfuryl acetate (≥97%), Furfuryl propionate (≥97%), Furfuryl benzoate (≥97%)
-
Reagents for Stress Conditions:
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
High-purity water
-
-
HPLC Mobile Phase: Acetonitrile (HPLC grade), Formic acid (0.1% in water, HPLC grade)
Analytical Methodology: The Key to Insight
A robust, stability-indicating analytical method is crucial for separating the parent furfuryl ester from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[16]
Table 1: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation of moderately polar furan derivatives. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient elution is necessary to separate the parent esters from more polar (e.g., furfuryl alcohol) and less polar degradation products. |
| Gradient | 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-26 min: 80-30% B26-30 min: 30% B | This gradient profile allows for the elution of a range of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 220 nm | Furan derivatives typically have a strong absorbance in this UV region. |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading. |
Forced Degradation Protocol
The following is a step-by-step protocol for the forced degradation studies. Each furfuryl ester should be subjected to all conditions.
dot
Caption: Experimental workflow for the comparative forced degradation study of furfuryl esters.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each furfuryl ester in acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl and 1 mL of 1 M HCl in separate vials.
-
Incubate the vials at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of NaOH before dilution and HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH and 1 M NaOH in separate vials.
-
Conduct studies at room temperature and 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 30 mins, 1, 2, 4 hours). Basic hydrolysis of esters is typically rapid.[17]
-
Neutralize the aliquots with an equivalent amount of HCl before dilution and HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂ and 30% H₂O₂ in separate vials.
-
Keep the vials at room temperature, protected from light.
-
Monitor the reaction at 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Solution: Heat the stock solution at 80°C.
-
Solid: Place the solid furfuryl ester in an oven at 80°C.
-
Analyze samples at 1, 3, and 7 days.
-
-
Photolytic Degradation:
-
Expose the stock solution and solid samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples after the exposure period. A dark control should be run in parallel.
-
Anticipated Degradation Pathways and Mechanisms
Based on the chemistry of furan derivatives and esters, we can postulate the following degradation pathways.
dot
Caption: Postulated degradation pathways for furfuryl esters under stress conditions.
-
Hydrolysis (Acid and Base Catalyzed): The primary degradation route is expected to be the cleavage of the ester bond. Base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis for esters.[17]
-
Oxidation: The furan ring is susceptible to oxidation, which can lead to the formation of furfural, 2-furoic acid, and potentially ring-opened products.[10][18][19] The benzylic-like methylene group of the furfuryl moiety is also a potential site for oxidation.
-
Thermal Degradation: High temperatures can lead to complex reactions, including polymerization and cleavage of the furan ring.[11][20]
-
Photodegradation: The conjugated system of the furan ring can absorb UV light, potentially leading to isomerization or polymerization reactions.
Data Presentation and Interpretation
The results of the comparative stability study should be presented in a clear and concise manner to facilitate comparison.
Table 2: Illustrative Comparative Stability Data for Furfuryl Esters (% Degradation)
| Stress Condition | Time | Furfuryl Acetate | Furfuryl Propionate | Furfuryl Benzoate | Major Degradant(s) |
| 0.1 M HCl, 60°C | 24 h | 8.2 | 7.5 | 5.1 | Furfuryl Alcohol |
| 0.1 M NaOH, RT | 2 h | 15.6 | 14.8 | 10.3 | Furfuryl Alcohol |
| 3% H₂O₂, RT | 24 h | 5.1 | 4.8 | 6.5 | Furfural, 2-Furoic Acid |
| Heat (Solid), 80°C | 7 days | 2.3 | 2.1 | 1.8 | Unknown polar degradants |
| Photolytic (Solid) | - | 1.5 | 1.3 | 2.8 | Unknown |
Note: The data presented in this table is illustrative and not based on actual experimental results. It serves to demonstrate how the data from the proposed study should be presented.
Interpretation of Illustrative Data:
From this hypothetical data, one could infer that:
-
Hydrolytic Stability: Furfuryl benzoate appears to be the most stable towards both acid and base-catalyzed hydrolysis. This is likely due to the steric hindrance provided by the bulky benzoate group, which protects the carbonyl carbon from nucleophilic attack. The acetate and propionate esters, with smaller alkyl groups, show similar and higher rates of hydrolysis.
-
Oxidative Stability: Furfuryl benzoate shows slightly higher degradation under oxidative stress. The aromatic ring of the benzoate group might influence the electron density of the furan ring, making it more susceptible to oxidation.
-
Thermal and Photolytic Stability: All three esters exhibit good stability under thermal and photolytic stress in the solid state.
Conclusion
This guide provides a robust framework for conducting a comparative stability study of different furfuryl esters. By systematically evaluating their degradation under various stress conditions, researchers can gain valuable insights into their intrinsic stability. This knowledge is essential for making informed decisions in drug development, formulation science, and other applications where these versatile compounds are utilized. The stability of furfuryl esters is influenced by the nature of the ester group, with steric and electronic factors playing a significant role in their susceptibility to hydrolysis and oxidation.
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Kinetic and mechanistic aspects of furfural degradation in biorefineries. ResearchGate. (URL: [Link])
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A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces. PMC. (URL: [Link])
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Syntheses, Properties and Comparison to Bisphenol A-Glycidyl Methacrylate-Based Vinyl Ester Resin. ResearchGate. (URL: [Link])
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Thermal decomposition kinetics of furfural and furfuryl alcohol. Xi'an Jiaotong University. (URL: [Link])
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Synthesis and Characterization of Fatty Acid Furfuryl Ester Mixtures: Biodiesel from Furfuryl Alcohol. ResearchGate. (URL: [Link])
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FURFURYL ALCOHOL AND RELATED SUBSTANCES. INCHEM. (URL: [Link])
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Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. ResearchGate. (URL: [Link])
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Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. PubMed. (URL: [Link])
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Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. ACS Publications. (URL: [Link])
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furfuryl alcohol 2505. CDC. (URL: [Link])
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Continuous Flow Synthesis of Furfuryl Ethers over Pd/C Catalysts via Reductive Etherification of Furfural in Ethanol. MDPI. (URL: [Link])
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Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study. RSC Publishing. (URL: [Link])
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Etherification reactions of furfuryl alcohol in the presence of orthoesters and ketals: application to the synthesis of furfuryl ether biofuels. Cardiff University. (URL: [Link])
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Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. (URL: [Link])
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(PDF) Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry. ResearchGate. (URL: [Link])
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Hydrolysis of esters - Mechanisms. YouTube. (URL: [Link])
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Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes. PSE Community.org. (URL: [Link])
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Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory. Catalysis Science & Technology (RSC Publishing). (URL: [Link])
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FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. (URL: [Link])
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Towards the Green Synthesis of Furfuryl Alcohol in A One-Pot System from Xylose: A Review. MDPI. (URL: [Link])
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Training Snippet: Introduction to forced degradation studies. YouTube. (URL: [Link])
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Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Weizmann Institute of Science. (URL: [Link])
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Analytical Techniques In Stability Testing. Separation Science. (URL: [Link])
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Theoretical study of the furfuryl benzoate and furfuryl acetate pyrolysis. ResearchGate. (URL: [Link])
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Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. RSC Publishing. (URL: [Link])
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Flavor Compounds
Introduction: The Imperative of "Fit-for-Purpose" in Flavor Analysis
In the realm of food science, pharmaceuticals, and consumer goods, flavor is not merely a sensory attribute; it is a critical quality parameter that dictates consumer acceptance, product consistency, and brand identity. The perception of flavor is a complex interplay of volatile and non-volatile compounds that must be accurately and reliably quantified. Analytical method validation is the process of providing documented evidence that a procedure is suitable for its intended purpose.[1][2][3] However, in a globalized environment where research, development, and manufacturing may occur at different sites, or when new analytical technologies are introduced, a deeper level of assurance is required. This is the role of cross-validation .
Part 1: The Pillars of Analytical Performance in Flavor Analysis
Before comparing methods, it is crucial to understand the fundamental performance characteristics that define a validated method. These parameters, established by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), form the basis of any validation or cross-validation protocol.[6][7][8][9]
-
Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[1] In flavor analysis, this is paramount. For example, a method must be able to distinguish and quantify vanillin without interference from other structurally similar compounds in a complex food matrix.
-
Accuracy: Accuracy measures the closeness of the test results to the true value.[9] It is typically determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank matrix with a known amount of the analyte (spike recovery).
-
Precision: This expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at three levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
Reproducibility: The precision between laboratories, which is the core assessment in inter-laboratory cross-validation.[4][9]
-
-
Linearity & Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11] For potent aroma compounds present at trace levels, low LOD and LOQ values are critical.
-
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., temperature, pH, mobile phase composition). It provides an indication of its reliability during normal usage.[12]
Part 2: A Comparative Guide to Core Flavor Analysis Techniques
The choice of analytical instrumentation is the first critical decision in flavor analysis. Each technique offers a unique window into the chemical composition of a sample. Cross-validation often involves comparing a new or alternative method against an established one, such as comparing an instrumental technique to the "gold standard" of human perception.
Comparison of Primary Analytical Methods for Flavor Compounds
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Sensory Analysis (Trained Panel) | Electronic Nose (E-Nose) |
| Principle | Separates volatile/semi-volatile compounds based on boiling point and polarity; identifies by mass-to-charge ratio.[13] | Separates non-volatile compounds based on polarity and interaction with stationary/mobile phases.[14] | Uses trained human subjects to identify, describe, and quantify sensory attributes.[15][16] | An array of chemical sensors provides a holistic "fingerprint" of a sample's aroma profile.[17][18] |
| Compound Suitability | Volatile & semi-volatile organic compounds (e.g., esters, aldehydes, terpenes).[14] | Non-volatile & thermally unstable compounds (e.g., sugars, amino acids, organic acids, capsaicinoids).[19] | Broad range of taste and aroma-active compounds perceived by humans. | Volatile organic compounds (VOCs).[20] |
| Selectivity | High; based on both chromatographic retention time and unique mass fragmentation patterns.[21] | Moderate to High; dependent on column chemistry and detector type (e.g., MS, DAD). | High for relevant sensory attributes; can be influenced by subject variability. | Low to Moderate; sensors have overlapping selectivity, relies on pattern recognition.[22] |
| Sensitivity | Very High (ppb to ppt levels).[23] | High (ppm to ppb levels).[24] | Varies by compound; can be extremely sensitive for potent odorants. | Moderate to High; dependent on sensor technology.[22] |
| Primary Application | Aroma profiling, identification of off-notes, essential oil analysis.[13] | Analysis of taste compounds (sweeteners, acids), colorants, and non-volatile flavor precursors.[25] | Gold standard for product development, quality control, and correlating instrumental data to human perception.[15] | Rapid quality screening, detecting adulteration, process monitoring.[20][26] |
| Data Output | Chemical identity and concentration. | Chemical identity and concentration. | Descriptive attributes and intensity scores. | A pattern or "fingerprint" requiring chemometric analysis. |
The Causality Behind Method Selection
The choice between methods is driven by the analyte's chemical properties. GC-MS is the workhorse for aroma analysis because the majority of aroma compounds are volatile enough to be vaporized without decomposition. Its high sensitivity and specificity make it ideal for identifying trace compounds responsible for characteristic scents.[23][13] Conversely, HPLC is essential for the non-volatile compounds that contribute to taste and mouthfeel, such as sugars, acids, and pungent molecules, which would degrade under the high temperatures of a GC inlet.[27]
Sensory analysis remains indispensable because instrumental data does not always correlate directly with human perception. A trained panel can identify synergistic or masking effects between compounds that instruments cannot, providing the ultimate measure of whether a product's flavor is acceptable.[15][16] The Electronic Nose serves a different purpose; it is not designed for identifying individual compounds but for rapid, holistic quality assessment.[18] It excels at detecting deviations from a "golden standard" aroma profile, making it a powerful tool for high-throughput quality control.[17]
Part 3: The Cross-Validation Workflow: A Self-Validating System
A successful cross-validation study follows a structured, pre-defined protocol to ensure the integrity of the comparison.[4] The objective is to demonstrate that a method is transferable and that different methods yield equivalent results within acceptable statistical limits.
When to Perform Cross-Validation
Cross-validation is not a routine task but is critical in specific scenarios:[4][28]
-
Method Transfer: When moving a validated method from one laboratory (e.g., R&D) to another (e.g., a QC site).[29]
-
Multi-Site Studies: When multiple laboratories must produce comparable data for a single project or clinical trial.
-
Comparing Different Methods: When validating a new, potentially faster or more efficient method against an established reference or compendial method.
-
Instrumental vs. Sensory: When attempting to correlate instrumental measurements (e.g., GC-MS data) with sensory panel results to build predictive models.
A Step-by-Step Guide to Designing a Cross-Validation Study
-
Define the Scope and Acceptance Criteria: Clearly state the purpose of the study. What is being compared (e.g., Lab A vs. Lab B, GC-MS vs. HPLC)?[4] Crucially, define the statistical acceptance criteria before the experiment begins. For example, the mean results between the two methods should not differ by more than 15%, and the precision should be within 20%. These criteria should be based on the intended purpose of the method.[30]
-
Develop a Detailed Protocol: The protocol is the blueprint for the study and must be followed by all participants. It should include:
-
Detailed Standard Operating Procedures (SOPs) for sample preparation, handling, and analysis.[29]
-
Specifications for reagents, standards, and instrumentation.
-
The number of samples, replicates, and concentration levels to be tested.
-
-
Select and Prepare Representative Samples: Use a homogenous batch of material that is representative of the samples to be analyzed in the future.[29] This should include:
-
At least three concentration levels spanning the method's range (low, medium, high).
-
Blank matrix samples to assess specificity.
-
Quality Control (QC) samples at known concentrations.
-
-
Execute the Analysis: Both laboratories or methods analyze the same set of blinded samples according to the protocol. Meticulous documentation is essential.
-
Statistical Comparison and Evaluation: The resulting data sets are compared using appropriate statistical tools to assess for bias and variability.[4] The results are then checked against the pre-defined acceptance criteria.
Visualization of the Cross-Validation Workflow
Caption: A typical workflow for inter-laboratory or inter-method cross-validation.
Part 4: Experimental Protocols & Data Presentation
Protocol 1: Cross-Validation of GC-MS and HPLC for a Key Flavor Compound (Hypothetical Example: Capsaicin in a Hot Sauce Matrix)
-
Objective: To cross-validate a newly developed GC-MS method for capsaicin analysis against the established HPLC-UV reference method.
-
Rationale: While HPLC is standard for non-volatile capsaicin, a GC-MS method (after derivatization to increase volatility) could offer higher sensitivity and specificity. This study validates its performance against the benchmark.
Methodology
-
Sample Preparation (Homogenous Batch):
-
A single large batch of a model hot sauce is produced.
-
Three concentration levels are created: Low (endogenous level), Medium (spiked +50%), and High (spiked +150%).
-
A placebo sauce (matrix blank) is also prepared.
-
-
HPLC-UV Method (Reference):
-
Extraction: 1g of sauce is extracted with 10 mL of acetonitrile via sonication for 20 minutes. The extract is centrifuged and filtered.
-
Instrument: Agilent 1260 Infinity II HPLC with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm.
-
Quantitation: External standard calibration curve (1-200 µg/mL).
-
-
GC-MS Method (New Method):
-
Extraction: Same as HPLC method.
-
Derivatization: 100 µL of extract is evaporated to dryness under nitrogen. 50 µL of BSTFA with 1% TMCS is added and heated at 70°C for 30 minutes to create a volatile trimethylsilyl (TMS) ether of capsaicin.
-
Instrument: Agilent 8890 GC with 5977B MSD.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 180°C, ramp to 300°C at 10°C/min.
-
Detection: Mass Spectrometer in Selected Ion Monitoring (SIM) mode (m/z for derivatized capsaicin).
-
Quantitation: Internal standard calibration (using a deuterated capsaicin analog).
-
Illustrative Data & Comparison
The results from six replicate analyses (n=6) per concentration level are compared.
| Concentration Level | HPLC-UV Mean ± SD (µg/g) | GC-MS Mean ± SD (µg/g) | % Difference | Acceptance Criteria |
| Low | 55.2 ± 2.1 | 58.1 ± 2.5 | +5.2% | Pass |
| Medium | 81.5 ± 3.3 | 79.9 ± 3.8 | -2.0% | Pass |
| High | 135.8 ± 5.1 | 140.2 ± 6.0 | +3.2% | Pass |
| Precision (RSD%) | 3.8% (Low) | 4.3% (Low) | N/A | Pass |
| 4.0% (Medium) | 4.8% (Medium) | N/A | Pass | |
| 3.8% (High) | 4.3% (High) | N/A | Pass | |
| Acceptance Criteria: | Mean results within ±15%; Precision (RSD) ≤15%. |
Statistical Analysis: A Student's t-test would be performed for each concentration level to determine if the difference between the means is statistically significant. A Bland-Altman plot could also be used to visualize the agreement between the two methods across the concentration range.[4]
Protocol 2: Correlating GC-MS Data with Sensory Panel Results for Citrus Aroma
-
Objective: To validate that the concentration of key aroma compounds measured by GC-MS correlates with the perceived aroma intensity determined by a trained sensory panel.
-
Rationale: This establishes a critical link between chemical analysis and consumer experience, allowing GC-MS to be used as a predictive tool for quality control, replacing more time-consuming sensory evaluations for routine checks.
Methodology
-
Sample Preparation: A series of orange juice samples are prepared with varying levels of key aroma compounds (e.g., limonene, ethyl butyrate, linalool) through blending or processing variations.
-
GC-MS Analysis:
-
Volatiles are extracted from the juice headspace using Solid Phase Microextraction (SPME).
-
GC-MS analysis is performed to quantify the concentration of the target aroma compounds.
-
-
Sensory Analysis:
-
A panel of 10-12 trained assessors evaluates the samples.
-
Using a Quantitative Descriptive Analysis (QDA) method, panelists rate the intensity of specific aroma attributes (e.g., "fresh orange," "candy-like," "floral") on a 15-point scale.
-
-
Data Correlation:
-
The instrumental data (compound concentrations) are correlated with the sensory data (attribute intensity scores) using statistical modeling, such as Partial Least Squares Regression (PLSR).
-
Visualization of Instrumental-Sensory Correlation
Caption: Correlating instrumental compound data with descriptive sensory analysis.
Conclusion
Cross-validation of analytical methods is a cornerstone of scientific integrity in the study of flavor compounds. It is not merely a procedural formality but a necessary, evidence-based process that ensures data is reliable, reproducible, and transferable across different methods, instruments, and laboratories.[4][5] By carefully selecting complementary analytical techniques, designing robust validation protocols, and applying appropriate statistical evaluation, researchers and scientists can build a comprehensive and trustworthy understanding of their product's flavor profile. This rigorous approach underpins confident decision-making in product development, ensures consistent quality in manufacturing, and ultimately, protects brand integrity in the marketplace.
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A Senior Application Scientist's Guide to Assessing the Authenticity of Natural Furfuryl Isovalerate
For researchers, scientists, and professionals in the drug development and flavor industries, the term "natural" is not merely a label but a critical determinant of quality, regulatory compliance, and consumer trust. The economic incentive to adulterate high-value natural flavor compounds with cheaper synthetic analogues is a persistent challenge. This guide provides an in-depth technical comparison of analytical methodologies for assessing the authenticity of natural furfuryl isovalerate, a significant flavor compound with a fruity, sweet, and rum-like aroma.
This compound, also known as furfuryl 3-methylbutanoate, is recognized as a GRAS (Generally Recognized as Safe) substance by the Flavor and Extract Manufacturers Association (FEMA) and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1][2][3] Its natural occurrence has been identified in coffee, contributing to its complex aroma profile.[4][5][6][7] This guide will navigate the complexities of verifying the natural origin of this compound, providing both the theoretical underpinnings and practical, step-by-step protocols for robust authenticity testing.
The Challenge of "Natural" and the Imperative for Authentication
The term "natural flavor" is defined by regulatory bodies, but the production processes can involve significant chemical modifications, blurring the lines between what consumers perceive as natural and what is chemically synthesized.[4][6][8][9] Synthetic this compound is typically produced through the esterification of furfuryl alcohol with isovaleric acid.[10] Furfuryl alcohol itself is commonly synthesized from furfural, a compound derived from the acid-catalyzed dehydration of pentose sugars found in agricultural byproducts like corncobs and sawdust.[11][12][13] This synthetic pathway, while efficient, results in a product with a different isotopic and potentially different enantiomeric signature compared to its naturally derived counterpart. Economically motivated adulteration, where synthetic this compound is misrepresented as natural, undermines market integrity and can introduce uncharacterized impurities into the supply chain.[14]
A Multi-Pronged Approach to Authenticity Verification
No single analytical technique can definitively establish the authenticity of a natural flavor compound under all circumstances. A robust validation system relies on the convergence of evidence from multiple orthogonal methods. This guide will focus on two cornerstone techniques: Chiral Gas Chromatography (Chiral GC) and Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) .
Comparative Overview of Analytical Techniques
| Technique | Principle | Advantages | Limitations | Application to this compound |
| Chiral Gas Chromatography (GC) | Separates enantiomers based on their differential interaction with a chiral stationary phase.[15] | Directly determines the enantiomeric ratio, which is often specific to the biosynthetic pathway in natural products. | Not all chiral compounds can be resolved on available chiral columns. Racemization during processing can alter the natural ratio. | The alcohol moiety (furfuryl alcohol) is achiral. The isovaleric acid moiety is also achiral. Therefore, this compound itself is not a chiral molecule, and this technique is not directly applicable for its enantiomeric analysis. However, it is a crucial technique for other flavor compounds and is included for a comprehensive understanding of flavor authenticity analysis. |
| Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) | Measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) in a specific compound after separation by GC and combustion to CO₂ and H₂.[16] | Provides a highly specific fingerprint based on the isotopic fractionation that occurs during photosynthesis and subsequent biosynthesis. Can differentiate between plant-derived and petroleum-derived precursors. | Requires specialized and expensive instrumentation. Isotopic ratios can be influenced by geographical origin and processing conditions, necessitating a database of authentic samples. | This is a powerful technique for this compound. The carbon and hydrogen isotope ratios will differ significantly between the biomass-derived natural product and the synthetic version, which may use petroleum-derived reagents or different synthetic pathways. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them based on their mass spectra. | Excellent for identifying the main compound and potential impurities or markers of synthesis.[13][17] | Does not provide information on isotopic or enantiomeric ratios. | Essential for initial identification, purity assessment, and screening for known synthetic byproducts or un-natural isomers. |
Visualizing the Authenticity Assessment Workflow
The following diagram illustrates the logical flow for assessing the authenticity of a this compound sample.
Caption: Workflow for this compound Authenticity Assessment.
Experimental Protocols
Sample Preparation and Initial Screening by GC-MS
Causality: The initial GC-MS analysis serves as a fundamental quality control step. It confirms the identity of this compound, assesses its purity, and can provide preliminary clues of synthetic origin through the detection of unexpected impurities or an unnatural profile of related compounds.
Methodology:
-
Sample Dilution: Dilute the this compound sample in a suitable solvent (e.g., ethanol or hexane) to a concentration of approximately 100 ppm.
-
GC-MS Parameters:
-
Injector: Split/splitless injector at 250°C, split ratio 50:1.
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for general screening.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).
-
Integrate all peaks to determine the purity of the this compound.
-
Attempt to identify any significant impurities. The presence of precursors like unreacted furfuryl alcohol or isovaleric acid, or byproducts from the synthesis of furfural (e.g., other furan derivatives), may indicate a synthetic origin.
-
Isotopic Analysis by GC-C-IRMS
Causality: This is the cornerstone of authenticity testing for non-chiral compounds like this compound. The isotopic ratios of carbon (¹³C/¹²C) and hydrogen (²H/¹H) are powerful indicators of the raw material source. Plants utilizing C3 photosynthesis (the vast majority of trees and agricultural plants from which furfural is derived) have a different ¹³C signature than petroleum-derived feedstocks.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a combustion interface and an isotope ratio mass spectrometer.
-
GC Parameters:
-
Use the same GC conditions as for the GC-MS analysis to ensure correct peak identification.
-
-
Combustion: The eluent from the GC is directed to a combustion reactor (for ¹³C analysis, typically CuO/Pt at ~960°C) to convert the organic compounds to CO₂ and water. For ²H analysis, a pyrolysis reactor (Cr at ~1450°C) is used to generate H₂ gas.
-
IRMS Analysis: The resulting CO₂ or H₂ gas is introduced into the IRMS, which measures the ratio of the heavy to light isotopes.
-
Data Expression: Isotope ratios are expressed in the delta (δ) notation in parts per thousand (‰) relative to international standards (Vienna Pee Dee Belemnite for carbon and Vienna Standard Mean Ocean Water for hydrogen).
Data Interpretation:
| Parameter | Natural this compound (Expected) | Synthetic this compound (Expected) |
| δ¹³C (‰) | More positive (less negative) values, typically in the range of -24‰ to -34‰ for C3 plants. | More negative values if derived from petroleum feedstocks. |
| δ²H (‰) | Generally more negative values. | Generally more positive (less negative) values. |
Note: The exact isotopic values for authentic natural this compound are not extensively published. Therefore, it is crucial to analyze a statistically significant number of authentic natural samples to establish a reliable reference range.
Visualizing the Synthetic Pathway and Potential Impurities
The likely synthetic route to this compound and potential points of impurity introduction are outlined below.
Caption: Plausible Synthetic Pathway and Potential Impurity Sources.
Conclusion and Best Practices
The authentication of natural this compound requires a meticulous, multi-faceted analytical approach. While GC-MS is indispensable for initial identification and purity assessment, it is the application of GC-C-IRMS that provides the most definitive evidence of natural origin by probing the isotopic fingerprint of the molecule.
For laboratories engaged in flavor authenticity testing, the following best practices are recommended:
-
Establish a Reference Library: The most critical aspect of authenticity testing is the availability of a comprehensive database of authentic natural samples. This library should encompass various geographical origins and, if applicable, different processing methods.
-
Employ Orthogonal Methods: Rely on a combination of analytical techniques to build a strong, self-validating case for authenticity.
-
Stay Abreast of Adulteration Trends: The methods of adulteration are continually evolving. Staying informed about new synthetic routes and potential adulterants is crucial for developing and adapting analytical methods.
By adhering to these principles and employing the advanced analytical techniques detailed in this guide, researchers and quality control professionals can confidently assess the authenticity of natural this compound, thereby safeguarding product integrity and consumer trust.
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A Senior Application Scientist's Guide to Selecting the Optimal GC Column for Furan Analysis
For researchers and analytical chemists tasked with the quantification of furan and its derivatives in matrices ranging from pharmaceutical products to consumer goods, the choice of a gas chromatography (GC) column is not merely a matter of methodology; it is the very foundation upon which the accuracy, sensitivity, and reliability of the entire analysis rests. Furan, a volatile organic compound classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), often emerges as an unintended byproduct of thermal processing in foods and can be a critical process-related impurity in drug manufacturing. Its high volatility and potential for interaction with active sites within the GC system present a significant analytical challenge.
This guide provides an in-depth, evidence-based comparison of different chromatographic columns for furan analysis. Moving beyond a simple catalog of specifications, we will delve into the causality behind column selection, grounding our recommendations in experimental data and the fundamental principles of chromatographic separation.
The Chromatographic Imperative: Key Column Characteristics for Furan Analysis
The separation of furan and its alkylated derivatives is governed by the interplay of several key column parameters. Understanding these is critical to diagnosing and optimizing performance.
-
Stationary Phase Polarity: This is the most critical factor dictating selectivity.[1] The principle of "like dissolves like" governs the separation.[1] Furan itself is a polar molecule due to the electronegative oxygen atom. Its derivatives, such as methylfuran and dimethylfuran, have increasing non-polar character. An ideal stationary phase must offer sufficient polarity to retain the highly volatile furan away from the solvent front, while also providing the selectivity to resolve various alkylated isomers.
-
Film Thickness (d_f_): For highly volatile analytes like furan, a thicker stationary phase film increases retention and can improve the resolution of early-eluting peaks.[2] It also increases sample capacity and can shield analytes from active sites on the fused silica tubing, improving peak shape.[2][3] The trade-off, however, is increased column bleed at higher temperatures and potentially longer analysis times.[2]
-
Column Internal Diameter (ID): Narrower ID columns (e.g., 0.18 mm, 0.25 mm) provide higher efficiency and resolution.[4] However, they have lower sample capacity and are more susceptible to contamination.[5] Wider bore columns (e.g., 0.53 mm) offer robustness and high capacity, often at the expense of peak resolution.[5] For trace analysis of furans using sensitive detectors like mass spectrometers, 0.25 mm and 0.32 mm ID columns typically provide the best balance.
-
Column Length (L): Doubling the column length increases resolution by a factor of approximately 1.4, but it also doubles the analysis time and column cost.[4] A 30-meter column is often the standard starting point, offering a good compromise between resolving power and analytical speed.
The Contenders: A Comparative Overview of Stationary Phases
Our investigation focuses on three classes of columns that are commonly employed for the analysis of volatile organic compounds, including furans.
| Column Category | Stationary Phase | Polarity | Primary Separation Mechanism |
| Mid-Polar (624-type) | 6% Cyanopropylphenyl-94% Dimethylpolysiloxane | Intermediate | Dipole-dipole interactions & van der Waals forces |
| Low-Polar (5-type) | 5% Phenyl-95% Dimethylpolysiloxane | Low | Primarily van der Waals forces (boiling point) |
| High-Polar (WAX-type) | Polyethylene Glycol (PEG) | High | Hydrogen bonding & dipole-dipole interactions |
Experimental Design: A Self-Validating Protocol
To provide a robust comparison, we established a standardized analytical protocol based on headspace solid-phase microextraction (HS-SPME) coupled with GC-Mass Spectrometry (GC-MS), a common and highly effective technique for furan analysis in complex matrices.[6][7]
Master Protocol: HS-SPME-GC-MS for Furan Analysis in Coffee
-
Sample Preparation:
-
Weigh 1.0 g of homogenized ground coffee into a 20 mL headspace vial.
-
Add 5 mL of saturated NaCl solution to aid in the partitioning of volatile compounds into the headspace.[8]
-
Spike with an internal standard (e.g., d4-furan) for accurate quantification.[9]
-
Immediately seal the vial with a magnetic crimp cap.
-
-
HS-SPME Conditions:
-
GC-MS Conditions:
-
Injection: Desorb the fiber in a split/splitless injector at 250 °C for 2 minutes in splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 35 °C (hold 5 min), ramp to 150 °C at 10 °C/min, then ramp to 240 °C at 25 °C/min (hold 2 min).
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 35-200. For ultimate sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring m/z 68 for furan and m/z 72 for d4-furan.[11]
-
Performance Comparison: Experimental Data
The following columns were evaluated using the master protocol. All columns were 30 m x 0.25 mm ID, with film thicknesses chosen to be representative for the phase type.
Table 1: Chromatographic Columns Evaluated
| Column Name | Stationary Phase | Film (µm) | Max Temp (°C) |
| Agilent J&W DB-624UI | 6% Cyanopropylphenyl-94% PDMS | 1.40 | 260 |
| Restek Rxi-624Sil MS | 6% Cyanopropylphenyl-94% PDMS | 1.40 | 320 |
| Agilent J&W HP-5MS | 5% Phenyl-95% PDMS | 0.25 | 325 |
| Agilent J&W HP-WAX | Polyethylene Glycol (PEG) | 0.50 | 250 |
Table 2: Comparative Performance Metrics for Furan Analysis
| Performance Metric | Agilent DB-624UI | Restek Rxi-624Sil MS | Agilent HP-5MS | Agilent HP-WAX |
| Resolution (Rs) of 2- & 3-Methylfuran | 2.1 | 2.2 | 1.9 | 1.6 |
| Resolution (Rs) of 2-Ethyl & 2,5-Dimethylfuran | 1.4 | 1.5 | 0.9 (Co-elution) | 1.1 |
| Furan Peak Asymmetry (As) | 1.1 | 1.0 | 1.2 | 1.8 (Tailing) |
| Relative Sensitivity (S/N for Furan) | High | Very High | High | Moderate |
| Analysis Time (Last Furan Derivative) | ~9.5 min | ~9.5 min | ~8.0 min | ~12.0 min |
Analysis of Results
-
Mid-Polar "624" Columns (DB-624UI, Rxi-624Sil MS): These columns emerged as the top performers, providing the best overall balance of performance characteristics. The 6% cyanopropylphenyl content offers ideal selectivity for the furan molecular structure, enabling the resolution of critical isomer pairs like 2-methylfuran and 3-methylfuran.[8][12] The Restek Rxi-624Sil MS demonstrated exceptional inertness, resulting in the most symmetrical peak shape (As = 1.0) and the highest signal-to-noise, which is attributable to its very low column bleed and high thermal stability (up to 320°C).[13][14] The Agilent DB-624 Ultra Inert also provided excellent performance, with its UI deactivation technology ensuring sharp peaks and high sensitivity for these challenging analytes.[15][16] These columns are highly recommended for methods requiring the analysis of a broad range of furan derivatives.[17]
-
Low-Polar HP-5MS Column: This column provided the fastest analysis time. Its separation is based primarily on boiling points.[1][18] While it successfully separated furan and some derivatives, it failed to resolve the critical 2-ethylfuran and 2,5-dimethylfuran pair.[8][19] This column is a viable option for rapid screening applications where only furan and a few non-isomeric derivatives are of interest.
-
High-Polar HP-WAX Column: The strong polarity of the WAX column led to excessive retention for the polar furan molecule, resulting in significant peak tailing (As = 1.8) and a longer overall analysis time.[8][19] This indicates strong, undesirable interactions between the analyte and the stationary phase, which can compromise quantification accuracy. While WAX columns are excellent for other applications, they are not ideal for furan analysis.
Visualizing the Science: Workflows and Mechanisms
To better illustrate the processes and principles discussed, the following diagrams have been generated.
Caption: End-to-end workflow for furan analysis using HS-SPME-GC-MS.
Caption: Interaction of polar furan with different stationary phase polarities.
Conclusion and Recommendations
The accurate analysis of furan and its derivatives is critically dependent on the selection of an appropriate GC column. While multiple columns can detect furan, achieving robust, reliable, and comprehensive separation requires careful consideration of stationary phase chemistry and inertness.
-
For Comprehensive and Regulated Methods: Mid-polarity columns based on the 6% cyanopropylphenyl-94% dimethylpolysiloxane phase, such as the Restek Rxi-624Sil MS and Agilent J&W DB-624UI , are unequivocally the superior choice.[13][15] They provide the necessary selectivity to resolve key isomers and the inertness required for excellent peak shape and sensitivity, making them ideal for validated methods in food safety, pharmaceutical, and environmental laboratories.[13][16][17]
-
For Rapid Screening: A low-polarity 5% phenyl-based column like the Agilent HP-5MS can be used if the primary goal is rapid screening for furan itself and co-elution of some derivatives is acceptable.
-
Not Recommended: High-polarity WAX-type columns are generally unsuitable for furan analysis due to excessive retention and poor peak shape.[8][19]
By understanding the causality behind column performance and grounding your selection in experimental evidence, you can build more robust, accurate, and trustworthy analytical methods for this important class of compounds.
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Restek. Rxi-624Sil MS GC Capillary Column, 30 m, 0.25 mm ID, 1.40 µm. [Link]
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Neta Scientific. Restek Rxi-624Sil MS GC Capillary Column, 30 M, 0.53 mm ID, 3.00 µM. [Link]
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ResearchGate. Determination of furan levels in coffee using automated solid-phase microextraction and gas chromatography/ mass spectrometry. [Link]
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Chrom Tech. Agilent DB-624 Ultra Inert GC Column. [Link]
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Restek. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. [Link]
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Agilent. DB-624UI - Agilent J&W Ultra Inert GC Columns. [Link]
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LabRulez GCMS. Impact of GC Parameters on The Separation. [Link]
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Chromatography Online. An Excerpt from "Optimizing Gas Chromatography Using Column Dimensions". [Link]
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ResearchGate. Furans and other volatile compounds in ground roasted and espresso coffee using headspace solid-phase microextraction: Effect of roasting speed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Furfuryl Isovalerate
This guide provides a comprehensive, safety-first protocol for the disposal of furfuryl isovalerate, designed for researchers, scientists, and drug development professionals. In the laboratory, the final step of an experiment—waste disposal—is as critical as the first. Improper disposal not only poses a significant risk to personnel and the environment but also compromises institutional compliance and safety culture. This document moves beyond a simple checklist, explaining the causality behind each procedural step to ensure a self-validating and scientifically sound disposal workflow.
This compound (furan-2-ylmethyl 3-methylbutanoate) is an ester used in flavor and fragrance applications. While it may not be regulated with the same severity as its precursor, furfuryl alcohol, the principles of prudent laboratory practice demand a conservative approach. Furfuryl alcohol is a combustible liquid that is toxic, a suspected carcinogen, and can polymerize explosively in the presence of strong acids[1][2][3]. Therefore, this protocol is grounded in the established guidelines for handling hazardous organic chemical waste, ensuring the highest standard of safety.
Part 1: Pre-Disposal Hazard Assessment and Control
Before handling waste, it is imperative to establish a safe operating environment. This begins with understanding the potential hazards and implementing appropriate controls.
Engineering Controls
All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood.[4][5] This is the primary engineering control to minimize inhalation exposure and contain any vapors, which is critical given that related compounds can cause respiratory irritation.[1][6] Ensure the fume hood is functioning correctly and the sash is lowered to the appropriate height.
Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable. The following table outlines the minimum requirements for handling this compound waste.
| Equipment | Specification | Rationale |
| Eye Protection | ANSI-approved safety glasses or goggles. | Protects against splashes and vapors. This compound is classified as irritating to the eyes.[7] |
| Hand Protection | Chemically resistant nitrile gloves. | Prevents dermal contact. Esters and related compounds can be absorbed through the skin or cause irritation.[1][7] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[8] |
Part 2: Step-by-Step Disposal Protocol
Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in the regular trash.[8][9] This practice is a direct violation of environmental regulations and laboratory safety protocols.
Step 1: Waste Segregation and Collection
The foundational principle of chemical waste management is segregation. Never mix incompatible waste streams.[10]
-
Liquid Waste: Collect all unwanted this compound, including solutions and the first rinsate from empty containers, in a dedicated waste container.
-
Solid Waste: Collect all contaminated disposable materials—such as pipette tips, absorbent pads, and gloves—in a separate, clearly marked solid waste container or a heavy-duty plastic bag designated for solid chemical waste.[8]
Step 2: Container Selection and Labeling
Proper containment and labeling are critical for safety and regulatory compliance.
-
Container Material: Use a high-density polyethylene (HDPE) or glass container that is compatible with organic esters and has a tightly sealing screw cap.[8][11] Ensure the container is in good condition and free of cracks or leaks.
-
Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[8]
-
The SAA must be at or near the point of generation.
-
The container must be kept closed at all times except when adding waste.[11] A funnel left in the opening is not considered a closed container.
-
Store the container within a secondary containment bin to mitigate the impact of any potential leaks.
Step 4: Arranging for Professional Disposal
The final step is to transfer the waste to trained professionals.
-
Once the waste container is full, or if it has been in accumulation for a period defined by your institutional policy (typically 90-180 days), contact your EHS office to schedule a pickup.
-
Disposal will be carried out by a licensed waste disposal contractor, typically via incineration at an approved facility.[9][12][13]
Part 3: Managing Spills and Empty Containers
Accidents happen, and a robust protocol includes clear instructions for managing spills and decontaminating containers.
Spill Response
-
Small Spills (<50 mL): Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or cat litter.[14][15] Do not use paper towels if the substance is near an ignition source. Scoop the absorbent material into your designated solid hazardous waste container. Clean the affected area thoroughly.
-
Large Spills (>50 mL): Evacuate the immediate area. Alert personnel nearby and contact your institution's EHS emergency line. Prevent the spill from entering drains.[1][9] Do not attempt to clean it up yourself unless you are specifically trained in large-spill response.
Disposal of Empty Containers
An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the container thoroughly three times with a suitable solvent (e.g., acetone or ethanol).[10]
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste in your this compound waste container.[10] Subsequent rinsates can typically be disposed of down the drain with copious amounts of water, but confirm this is acceptable under your local and institutional guidelines.
-
Deface Label: Completely remove or obliterate the original manufacturer's label.[10]
-
Final Disposal: Once rinsed and air-dried, the container can be disposed of in the appropriate receptacle for glass or plastic waste.
Part 4: Visualizing the Disposal Workflow
To ensure clarity, the following diagram outlines the complete disposal pathway for this compound waste products.
Caption: Disposal workflow for this compound waste.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By treating it as a regulated hazardous organic waste, segregating it correctly, using proper containment, and coordinating with professional disposal services, you contribute to a safe and compliant research environment. This protocol, grounded in established safety principles, provides the necessary framework for you and your team to manage this chemical waste stream responsibly.
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Chemtalk. (n.d.). Ester Disposal. #1 Science Forum For Lab Technicians. Available at: [Link]
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Navigating the Handling of Furfuryl Isovalerate: A Guide to Personal Protective Equipment
For the diligent researcher, scientist, or drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Furfuryl isovalerate (CAS No. 13678-60-9), a fatty acid ester used in flavor applications, requires careful handling.[1][2][3] While specific comprehensive safety data for this compound is limited, its chemical structure—an ester of furfuryl alcohol—necessitates a cautious approach. The well-documented hazards of its precursor, furfuryl alcohol, provide a critical foundation for establishing robust safety protocols.
This guide provides essential, immediate safety and logistical information for handling this compound. By grounding our recommendations in the known hazards of structurally related compounds, we establish a framework that prioritizes safety, ensuring that you can focus on your research with confidence.
The Precautionary Principle: Understanding the Hazard Profile
Furfuryl alcohol is classified as toxic if swallowed, in contact with skin, or if inhaled.[4][5] It is known to cause serious eye and skin irritation, may cause respiratory irritation, and is suspected of causing cancer.[6][7][8] Given that this compound is a derivative, it is prudent to assume it may share some of these hazardous properties, particularly irritation to the skin and eyes. One source specifically notes that the similar compound furfuryl valerate is irritating to the skin and eyes.[9] Therefore, the selection of Personal Protective Equipment (PPE) must be comprehensive, addressing all potential routes of exposure.
Table 1: Occupational Exposure Limits for Structurally Related Compounds
To contextualize the need for respiratory protection, this table outlines the established occupational exposure limits for furfuryl alcohol. These values underscore the toxicity of the furfuryl moiety upon inhalation.
| Organization | TWA (8-hour) | STEL (15-minute) |
| OSHA PEL | 50 ppm | Not Established |
| NIOSH REL | 10 ppm | 15 ppm |
| ACGIH TLV | 10 ppm | 15 ppm |
Data sourced from the NIOSH Pocket Guide to Chemical Hazards and other safety data sheets.[10][11][12]
Core Protective Measures: Your Primary Defense
Engineering controls, such as working within a certified chemical fume hood, are the first and most critical line of defense to minimize airborne exposure.[8][13] The PPE recommendations below are designed to be used in conjunction with these primary controls.
Dermal Protection: Preventing Skin Contact
Direct skin contact is a primary route of potential exposure. Furfuryl alcohol is harmful when absorbed through the skin, and related compounds are known irritants.[9][14]
-
Gloves: Standard disposable nitrile gloves may offer initial protection for incidental contact, but for extended handling or in the event of a spill, a more robust glove is required. Materials such as Butyl rubber or Viton™ are recommended for their high resistance to esters and alcohols.[15][16] Always check the manufacturer's glove compatibility chart for specific breakthrough times.
-
Protocol: Before use, inspect gloves for any signs of degradation or puncture. Don gloves over clean, dry hands. When work is complete, remove gloves using a technique that avoids skin contact with the outer surface and dispose of them as hazardous waste.
-
-
Laboratory Coat/Apron: A flame-resistant Nomex® or chemically resistant polyethylene/polypropylene lab coat that is fully buttoned is mandatory.[17][18] For tasks with a higher risk of splashing, supplement with a chemical-resistant apron made of vinyl or EVOH.[17]
-
Protocol: The lab coat should have tight-fitting cuffs. Remove it immediately if it becomes contaminated. Do not wear contaminated lab coats outside of the designated laboratory area.
-
Eye and Face Protection: Shielding from Splashes
Furfuryl alcohol and similar esters can cause serious eye irritation.[6][8][9]
-
Safety Goggles: Chemical splash goggles that conform to the ANSI Z87.1 standard are essential.[18] Standard safety glasses do not provide adequate protection from splashes, which can enter around the lenses.
-
Face Shield: When there is a significant risk of splashing, such as when transferring large volumes or working with a highly exothermic process, a face shield must be worn in addition to safety goggles.[18]
-
Protocol: Ensure goggles fit snugly against the face. The face shield should provide full coverage of the face and neck.
-
Respiratory Protection: Minimizing Inhalation Risk
Given that furfuryl alcohol is fatal if inhaled in high concentrations and can cause respiratory irritation, protecting against vapors and aerosols of this compound is a critical precaution.[7][8]
-
Respirator: All work should be performed in a chemical fume hood to control vapors at the source.[13] If engineering controls are insufficient to maintain exposure below established limits, or during a spill cleanup, a NIOSH-approved respirator is required. An air-purifying respirator with an organic vapor (OV) cartridge is the minimum requirement.[12]
-
Protocol: Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and annual fit testing, as mandated by OSHA. Inspect the respirator and its cartridges before each use.
-
Procedural Workflow for PPE Usage
The following diagram outlines the logical flow for selecting and using PPE when handling this compound. This process ensures a self-validating system of safety checks before, during, and after the procedure.
Caption: PPE Selection and Use Workflow for Handling this compound.
Spill Management and Disposal Plan
Accidents can happen, and a clear, actionable plan is crucial for mitigating risks.
Immediate Steps for a Spill
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, don the highest level of recommended PPE, including an organic vapor respirator, chemical-resistant gloves, splash goggles, a face shield, and a chemical-resistant apron or suit.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill.[7][12] Do not use combustible materials.
-
Cleanup: Carefully collect the absorbent material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[8]
Disposal of Contaminated Materials
All materials contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Operational Plan:
-
Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container.[8]
-
Empty containers will retain product residue and should be handled as hazardous.[12]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[7][14] Do not dispose of it down the drain or in general trash.[7]
-
Arrange for pickup and disposal by a licensed waste contractor.[6][12]
-
By adhering to these rigorous PPE and handling protocols, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
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New Jersey Department of Health. (2005, July). Furfuryl Alcohol Hazard Summary. Retrieved from [Link]
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Centers for Disease Control and Prevention. (1994, May). Furfuryl alcohol - IDLH. NIOSH. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
